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  • Product: {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine
  • CAS: 401589-02-4

Core Science & Biosynthesis

Foundational

synthesis of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine

An In-depth Technical Guide to the Synthesis of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine Abstract This technical guide provides a comprehensive overview of the , a key intermediate in the development of pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine

Abstract

This technical guide provides a comprehensive overview of the , a key intermediate in the development of pharmacologically active compounds, particularly quinazolinone derivatives. The document is designed for researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of prevalent synthetic methodologies. The guide emphasizes the underlying chemical principles, provides validated, step-by-step experimental protocols, and includes detailed analytical characterization data. By integrating field-proven insights with authoritative references, this whitepaper serves as a practical and scientifically rigorous resource for the laboratory synthesis of this important molecular scaffold.

Introduction and Significance

{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, also known as 2-amino-N-(4-phenylpiperazin-1-yl)benzamide, is a critical building block in medicinal chemistry. Its structure, featuring a 2-aminobenzamide moiety linked to a phenylpiperazine group, makes it an ideal precursor for a variety of heterocyclic systems.

The primary significance of this compound lies in its role as a direct precursor to quinazolinones. The quinazolinone skeleton is a "privileged structure" in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties[1][2][3]. The stability of the quinazolinone nucleus allows for extensive functionalization, enabling medicinal chemists to fine-tune the pharmacological profile of new drug candidates[4][5]. The synthesis of high-purity {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine is, therefore, a crucial first step in the exploration of this valuable chemical space.

This guide will detail the most efficient and widely adopted synthetic routes, focusing on the reaction of isatoic anhydride with 1-phenylpiperazine and the condensation of 2-aminobenzoyl chloride with 1-phenylpiperazine.

Overview of Synthetic Strategies

The synthesis of the target compound is primarily achieved through nucleophilic acyl substitution reactions that form the central amide bond. Two principal pathways have been established as robust and efficient.

G cluster_0 Starting Materials cluster_1 Synthetic Pathways cluster_2 Target Compound Isatoic Anhydride Isatoic Anhydride Route1 Route 1: Direct Aminolysis & Decarboxylation Isatoic Anhydride->Route1 1-Phenylpiperazine 1-Phenylpiperazine 1-Phenylpiperazine->Route1 Route2 Route 2: Acyl Chloride Mediated Amidation 1-Phenylpiperazine->Route2 2-Aminobenzoic Acid 2-Aminobenzoic Acid Acyl Chloride Intermediate Acyl Chloride Intermediate 2-Aminobenzoic Acid->Acyl Chloride Intermediate  w/ SOCl₂ or (COCl)₂ Target {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine Route1->Target Route2->Target Acyl Chloride Intermediate->Route2

Diagram 1: High-level overview of the primary synthetic pathways.

  • Pathway 1: From Isatoic Anhydride: This is the most common and direct method. It involves the reaction of isatoic anhydride with 1-phenylpiperazine. The reaction proceeds through a nucleophilic attack by the secondary amine of the piperazine on a carbonyl group of the anhydride, leading to ring-opening and subsequent decarboxylation to yield the final product in a single step[6][7][8].

  • Pathway 2: From 2-Aminobenzoyl Chloride: This classic two-step approach begins with the conversion of 2-aminobenzoic acid (or its nitro-substituted precursor) into the more reactive 2-aminobenzoyl chloride[9][10]. This intermediate is then reacted with 1-phenylpiperazine, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to form the desired amide[11].

Synthetic Route 1: Isatoic Anhydride Pathway

This method is often preferred for its operational simplicity, high yields, and use of stable, commercially available starting materials.

Mechanistic Rationale

The reaction is a nucleophilic acyl substitution followed by a decarboxylation event.

  • Nucleophilic Attack: The secondary amine of 1-phenylpiperazine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons (C4) of the isatoic anhydride ring[12].

  • Ring Opening: This attack leads to the formation of a tetrahedral intermediate which quickly collapses, causing the heterocyclic ring to open and form a carbamic acid intermediate.

  • Decarboxylation: The resulting 2-(carboxy)phenyl carbamate intermediate is unstable and spontaneously loses carbon dioxide (CO₂) to generate the final, stable 2-aminobenzamide product[8].

G compound1 Isatoic Anhydride intermediate Unstable Intermediate compound1->intermediate Nucleophilic Attack & Ring Opening compound2 1-Phenylpiperazine compound2->intermediate product {Product} intermediate->product Decarboxylation co2 CO₂ intermediate->co2 Loss of

Diagram 2: Simplified reaction mechanism for the isatoic anhydride pathway.

Detailed Experimental Protocol

This protocol is synthesized from established procedures in the literature[6][7].

Materials:

  • Isatoic anhydride (1.0 eq)

  • 1-Phenylpiperazine (1.0-1.1 eq)

  • Ethanol (or another suitable solvent like Toluene or DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • To a round-bottom flask, add isatoic anhydride (1.0 equivalent) and ethanol to form a suspension.

  • Add 1-phenylpiperazine (1.0-1.1 equivalents) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The evolution of CO₂ gas should be apparent.

  • Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting materials are consumed.

  • After completion, allow the reaction mixture to cool slowly to room temperature, and then further cool in an ice bath to maximize precipitation.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any residual impurities.

  • Dry the product under vacuum to yield {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, typically as a white or off-white solid. For higher purity, recrystallization from a suitable solvent like ethanol or benzene can be performed[7].

Synthetic Route 2: 2-Aminobenzoyl Chloride Pathway

This route offers an alternative when isatoic anhydride is unavailable or when specific reaction conditions are required. It involves two distinct steps: the formation of the acyl chloride and the subsequent amidation.

Step 1: Synthesis of 2-Aminobenzoyl Chloride

Causality: 2-Aminobenzoic acid is not reactive enough to directly form an amide with 1-phenylpiperazine under mild conditions. It must first be converted to a more electrophilic acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Protocol:

  • Suspend 2-aminobenzoic acid (1.0 eq) in an anhydrous, inert solvent (e.g., toluene or dichloromethane) in a flask equipped with a reflux condenser and a gas trap for HCl and SO₂ byproducts.

  • Slowly add thionyl chloride (1.1-1.2 eq) to the suspension at room temperature with stirring.

  • Heat the mixture to reflux and maintain for 1-2 hours until the reaction is complete (cessation of gas evolution and dissolution of the solid).

  • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-aminobenzoyl chloride is often used immediately in the next step without further purification due to its reactivity and moisture sensitivity[10].

Step 2: Amidation with 1-Phenylpiperazine

Causality: The highly electrophilic acyl chloride reacts readily with the nucleophilic amine of 1-phenylpiperazine. A base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction, preventing the protonation of the amine starting material and driving the reaction to completion[11].

Protocol:

  • Dissolve 1-phenylpiperazine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) in a flask.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 2-aminobenzoyl chloride from the previous step in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Data Summary and Comparison

ParameterRoute 1 (Isatoic Anhydride)Route 2 (Acyl Chloride)
Number of Steps 12
Key Reagents Isatoic anhydride, 1-phenylpiperazine2-aminobenzoic acid, SOCl₂, 1-phenylpiperazine, Et₃N
Byproducts CO₂SO₂, HCl, Et₃N·HCl
Typical Solvents Ethanol, TolueneToluene, Dichloromethane
Reaction Temp. Reflux (e.g., ~78 °C)Reflux (Step 1), 0 °C to RT (Step 2)
Work-up Simple filtration and washingAqueous work-up, filtration of salts
Overall Yield Generally high (e.g., 80%+)[6]Moderate to high, dependent on both steps
Advantages Simplicity, one-pot, fewer reagentsControl over reactivity, adaptable
Disadvantages Potential for side reactions at high temp.Moisture sensitive intermediate, more steps

Analytical Characterization

To ensure the identity and purity of the synthesized {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, a combination of standard analytical techniques is employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the structure and electronic environment of all protons. Expected signals would include aromatic protons from both phenyl rings, amine (NH₂) protons, and methylene (CH₂) protons from the piperazine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon framework of the molecule, including a characteristic signal for the carbonyl carbon of the amide.

  • MS (Mass Spectrometry): Determines the molecular weight of the compound, confirming the correct molecular formula. The fragmentation pattern can also provide structural information. A common technique is Electrospray Ionization (ESI-MS) to observe the [M+H]⁺ ion.

  • IR (Infrared Spectroscopy): Identifies key functional groups. Expected characteristic peaks include N-H stretching vibrations for the primary amine (typically two bands around 3300-3500 cm⁻¹) and a strong C=O stretching vibration for the amide carbonyl group (around 1630-1680 cm⁻¹).

Conclusion

The is a well-established process that is fundamental to the development of quinazolinone-based pharmaceuticals and other bioactive molecules. The direct, one-step route from isatoic anhydride and 1-phenylpiperazine is highly efficient and generally preferred for its simplicity and high yield. The alternative two-step route via a 2-aminobenzoyl chloride intermediate provides a classic and reliable method that allows for greater control over the reaction. The choice of synthetic pathway will depend on factors such as reagent availability, scale, and specific laboratory capabilities. The protocols and data presented in this guide offer a validated framework for the successful synthesis and characterization of this valuable chemical intermediate.

References

  • Vertex AI Search. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review.
  • PubMed. (2024). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives.
  • PMC. (2023). Quinazolinones, the Winning Horse in Drug Discovery.
  • ResearchGate. (n.d.). Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review.
  • Bentham Science. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.
  • PMC. (n.d.). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide.
  • Wikipedia. (n.d.). Isatoic anhydride.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis and Characterization of 2-amino-N-(4-methylphenyl)benzamide.
  • Royal Society of Chemistry. (n.d.). Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism.
  • PMC. (n.d.). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Amino-5-bromobenzoyl Chloride and 2-Aminobenzoyl Chloride.

Sources

Exploratory

In-Depth Technical Guide: Chemical Profiling and Applications of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine

Executive Summary {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine—also known systematically as (2-aminophenyl)(4-phenylpiperazin-1-yl)methanone or 1-(2-aminobenzoyl)-4-phenylpiperazine—is a highly versatile bifunctiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine—also known systematically as (2-aminophenyl)(4-phenylpiperazin-1-yl)methanone or 1-(2-aminobenzoyl)-4-phenylpiperazine—is a highly versatile bifunctional building block. By fusing an anthranilamide (2-aminobenzamide) moiety with a 4-phenylpiperazine scaffold, this molecule serves as a privileged pharmacophore in modern drug discovery. This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic methodologies, and its role in modulating complex biological targets such as G-protein coupled receptors (GPCRs).

Structural & Physicochemical Profiling

The architectural brilliance of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine lies in its dual-pharmacophore nature. The molecule is engineered to interact with diverse protein microenvironments through distinct structural domains:

  • The Anthranilamide Core: The primary aniline group acts as a potent hydrogen bond donor. In kinase inhibitor design, this motif frequently mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region. Furthermore, the adjacent tertiary amide provides a rigid rotational barrier, locking the molecule into a favorable bioactive conformation.

  • The 4-Phenylpiperazine Scaffold: Phenylpiperazines are classic, rigid analogues of monoamines and are well-documented for their affinity toward aminergic GPCRs, such as serotonin (5-HT) and dopamine receptors[1]. At physiological pH, the distal nitrogen of the piperazine ring is protonated, enabling the formation of a critical salt bridge with conserved aspartate residues (e.g., Asp3.32) within the receptor's transmembrane domain.

To predict its pharmacokinetic viability, we evaluate the molecule against standard drug-likeness parameters. The quantitative data is summarized in the table below.

Table 1: Physicochemical and Pharmacokinetic Profiling
ParameterQuantitative ValuePharmacological Causality / Impact
Molecular Weight 281.36 g/mol Optimal for oral bioavailability; comfortably passes Lipinski's Rule of 5 (<500 Da).
Topological Polar Surface Area (TPSA) 49.5 ŲExcellent for passive membrane permeability; highly favorable for CNS penetration (<90 Ų).
Hydrogen Bond Donors 2The primary aniline (-NH₂) facilitates critical hydrogen bonding in target binding pockets.
Hydrogen Bond Acceptors 2The amide oxygen and piperazine nitrogen engage in dipole-dipole interactions.
Rotatable Bonds 3Provides sufficient conformational flexibility to adapt to orthosteric or allosteric sites.

Synthetic Methodology and Mechanistic Insights

The most efficient and atom-economical route to synthesize {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine is through the nucleophilic ring-opening of isatoic anhydride by 1-phenylpiperazine[2]. This methodology is widely utilized in the synthesis of related phenylpiperazine-anthranilamide drugs, such as antrafenine and pelanserin[3],[4],[5].

Mechanistic Causality: Isatoic anhydride is utilized because the cyclic anhydride acts as a highly strained, reactive electrophile. When the secondary amine of 1-phenylpiperazine attacks the C-4 carbonyl carbon, the ring opens to form a carbamic acid intermediate. This intermediate undergoes spontaneous, irreversible decarboxylation (loss of CO₂). This thermodynamic sink drives the reaction to absolute completion and prevents reversible side-reactions or unwanted di-acylation, yielding the free primary amine cleanly[2].

Synthesis A Isatoic Anhydride (Electrophile) C Nucleophilic Attack at C-4 Carbonyl A->C B 1-Phenylpiperazine (Nucleophile) B->C D Decarboxylation (-CO2) C->D E {2-[(4-Phenylpiperazin-1-yl) carbonyl]phenyl}amine D->E

Synthetic workflow for {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine via isatoic anhydride.

Pharmacological Relevance & Target Space

Derivatives containing the phenylpiperazine moiety are prominently featured in neuropharmacology due to their robust monoamine releasing properties and receptor antagonism[1]. When coupled with the anthranilamide group, the resulting scaffold can be tuned for high selectivity.

GPCR Modulation: The primary mechanism of action for these derivatives involves binding to the orthosteric site of aminergic GPCRs. The structural rigidity of the piperazine ring properly orients the phenyl group for π−π stacking with aromatic residues (like tryptophan or phenylalanine) in the receptor pocket, triggering or blocking the conformational shift required for G-protein dissociation[1].

GPCR Ligand Phenylpiperazine Derivative (Ligand) Receptor Aminergic GPCR (e.g., 5-HT Receptor) Ligand->Receptor Orthosteric Binding GProtein G-Protein Activation (Subunit Dissociation) Receptor->GProtein Conformational Shift Effector Effector Enzyme (e.g., Adenylate Cyclase) GProtein->Effector Signal Transduction SecondMsgr Second Messengers (Cellular Response) Effector->SecondMsgr Amplification

Mechanism of action for phenylpiperazine-based ligands modulating GPCR signaling pathways.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify experimental success.

Protocol A: Synthesis and Purification
  • Reagent Preparation: Suspend 1.0 equivalent (10 mmol) of isatoic anhydride in 20 mL of anhydrous dimethylformamide (DMF) or ethanol under an inert nitrogen atmosphere.

  • Nucleophilic Addition: Add 1.1 equivalents (11 mmol) of 1-phenylpiperazine dropwise to the stirring suspension at room temperature.

  • Thermal Activation: Elevate the reaction temperature to 80°C. Causality: Heating overcomes the activation energy barrier for the initial nucleophilic attack and accelerates the subsequent decarboxylation step.

  • In-Process Monitoring: Monitor the evolution of CO₂ gas. The cessation of bubbling serves as the primary visual indicator of reaction completion. Orthogonally validate this by performing Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system to confirm the consumption of isatoic anhydride.

  • Workup & Isolation: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the pure amine.

Protocol B: In Vitro GPCR Binding Assay (Radioligand Displacement)
  • Membrane Preparation: Isolate cell membranes expressing the target GPCR (e.g., 5-HT₂A) and resuspend in a standardized binding buffer (50 mM Tris-HCl, pH 7.4).

  • Ligand Incubation: Incubate the membrane preparations with a constant concentration of a radioligand (e.g., [³H]-Ketanserin) and varying concentrations of the synthesized {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine (ranging from 10−10 to 10−4 M).

  • Equilibration: Allow the assay mixture to incubate at 37°C for 60 minutes. Causality: Reaching thermodynamic equilibrium is strictly required to accurately calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

  • Filtration & Washing: Rapidly filter the mixture through GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine to eliminate non-specific binding) to separate the bound from the free radioligand. Wash the filters three times with ice-cold buffer to immediately arrest ligand dissociation.

  • Quantification: Transfer the filters to scintillation vials, add a liquid scintillation cocktail, and quantify the radioactivity using a scintillation counter to generate dose-response curves.

References

  • Phenylpiperazine - Wikipedia. Source: wikipedia.org. URL: [Link]

  • Antrafenine - Wikipedia. Source: wikipedia.org. URL: [Link]

  • Fluorous Synthesis of Heterocyclic Systems | Chemical Reviews. Source: acs.org. URL: [Link]

  • Pelanserin: 3-[3-(4-phenylpiperazin-1-yl)propyl]quinazoline-2,4(1H,3H)-dione. Source: nih.gov. URL: [Link]

  • Pelanserin - Wikipedia. Source: wikipedia.org. URL: [Link]

Sources

Foundational

Spectroscopic Scrutiny of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the spectroscopic data for the compound {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine. As a molecule of inte...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for the compound {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic techniques is paramount for its identification, purity assessment, and the elucidation of its interactions with biological targets. This document, authored from the perspective of a Senior Application Scientist, offers not just data, but a detailed interpretation grounded in the principles of spectroscopic analysis and extensive experience in the field.

The structural confirmation of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, a molecule possessing a unique combination of a phenylpiperazine moiety, an amide linkage, and an aminobenzoyl group, relies on a synergistic application of multiple spectroscopic techniques. This guide will delve into the expected data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing a comprehensive characterization of the molecule. While specific experimental data for this exact compound is not publicly available, this guide will utilize data from closely related and structurally analogous compounds to illustrate the principles and expected outcomes of such an analysis. This approach provides a robust framework for researchers working with this and similar chemical entities.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine is presented below, with key functional groups highlighted.

Figure 1. Chemical structure of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine.

Synthesis of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine

The synthesis of the title compound would typically involve the coupling of 2-aminobenzoic acid with 1-phenylpiperazine. A common synthetic strategy is the amidation reaction, facilitated by a coupling agent.

Experimental Protocol: Synthesis

A plausible synthetic route is outlined below. This protocol is based on standard and widely practiced amidation procedures in organic synthesis.

G reagent1 2-Aminobenzoic Acid reaction Amidation Reaction reagent1->reaction reagent2 1-Phenylpiperazine reagent2->reaction coupling Coupling Agent (e.g., DCC/HOBt or HATU) coupling->reaction solvent Solvent (e.g., DMF or DCM) solvent->reaction product {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine workup Aqueous Workup & Purification (e.g., Column Chromatography) reaction->workup Stir at RT workup->product

Figure 2. A representative workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: To a solution of 2-aminobenzoic acid in a suitable aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), or a more modern reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is added. The reaction is typically stirred at 0 °C for 30 minutes to form the activated ester.

  • Amine Addition: 1-Phenylpiperazine is then added to the reaction mixture.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then subjected to an aqueous workup, typically involving washing with a mild base (like saturated sodium bicarbonate solution) and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, most commonly by column chromatography on silica gel, to yield the pure {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, with interpretations based on established principles and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.20 - 7.40m2HPhenyl-H (ortho)Protons on the phenyl ring attached to the piperazine nitrogen are expected in the aromatic region. The ortho protons are typically slightly downfield due to the electron-withdrawing effect of the nitrogen.
~ 6.80 - 7.00m3HPhenyl-H (meta, para)The meta and para protons of the phenylpiperazine moiety will also appear in the aromatic region, generally at a slightly higher field compared to the ortho protons.
~ 7.50 - 7.70m1HAminobenzoyl-H (ortho to C=O)The aromatic protons on the aminobenzoyl ring are influenced by both the electron-donating amino group and the electron-withdrawing carbonyl group. The proton ortho to the carbonyl is expected to be the most downfield.
~ 6.50 - 6.70m3HAminobenzoyl-H (remaining)The remaining protons on the aminobenzoyl ring will be in the aromatic region, with their exact shifts determined by their position relative to the amino and carbonyl groups.
~ 3.80 - 4.00br s4HPiperazine-H (adjacent to C=O)The protons on the piperazine ring adjacent to the electron-withdrawing carbonyl group will be deshielded and appear as a broad singlet or a multiplet. Due to restricted rotation around the amide bond, these protons might show complex splitting patterns or broad signals[1].
~ 3.10 - 3.30br s4HPiperazine-H (adjacent to Phenyl)The protons on the piperazine ring adjacent to the phenyl group will be at a slightly higher field compared to those next to the carbonyl group. Broadening of these signals is also possible[1].
~ 5.00 - 6.00br s2H-NH₂The protons of the primary amine will appear as a broad singlet. The chemical shift can be variable and is dependent on the solvent and concentration due to hydrogen bonding.

Note: "m" denotes a multiplet, and "br s" denotes a broad singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~ 168.0C=O (Amide Carbonyl)The carbonyl carbon of an amide typically resonates in this downfield region[2].
~ 150.0Phenyl-C (ipso, attached to N)The ipso-carbon of the phenyl ring attached to the piperazine nitrogen is expected to be downfield.
~ 115.0 - 130.0Phenyl-C & Aminobenzoyl-C (aromatic)The remaining aromatic carbons of both the phenyl and aminobenzoyl rings will appear in this characteristic range. The specific shifts will be influenced by the substituents on each ring.
~ 145.0Aminobenzoyl-C (ipso, attached to -NH₂)The carbon atom attached to the amino group will be significantly shielded and appear at a higher field compared to other aromatic carbons.
~ 118.0Aminobenzoyl-C (ipso, attached to C=O)The ipso-carbon of the aminobenzoyl ring attached to the carbonyl group.
~ 40.0 - 50.0Piperazine-C (adjacent to C=O)The carbon atoms of the piperazine ring adjacent to the carbonyl group will be deshielded. Due to potential conformational isomers (rotamers) around the amide bond, it is possible to observe multiple signals for the piperazine carbons[1].
~ 48.0 - 55.0Piperazine-C (adjacent to Phenyl)The carbon atoms of the piperazine ring adjacent to the phenyl group will also be in this region.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine (C₁₇H₁₉N₃O), the expected molecular weight is approximately 297.36 g/mol .

Expected Mass Spectrometry Data (Electrospray Ionization - ESI+):

m/zAssignmentRationale
~ 298.16[M+H]⁺The protonated molecular ion is the most expected and often the base peak in ESI+ mode.
~ 177.10[C₁₀H₁₃N₂]⁺Fragmentation corresponding to the phenylpiperazine moiety. This would result from the cleavage of the amide bond.
~ 121.05[C₇H₅NO]⁺Fragmentation of the aminobenzoyl moiety.
OtherVarious fragmentsOther fragments resulting from the cleavage of the piperazine ring and the aromatic rings would also be expected, providing further structural confirmation. For instance, a fragment corresponding to the loss of the aminobenzoyl group could be observed.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Data:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3450 - 3300MediumN-H Stretch (Amine)Primary amines typically show two bands in this region corresponding to symmetric and asymmetric N-H stretching vibrations[3].
~ 3100 - 3000MediumC-H Stretch (Aromatic)The C-H stretching vibrations of the aromatic rings.
~ 2950 - 2800MediumC-H Stretch (Aliphatic)The C-H stretching vibrations of the piperazine ring.
~ 1640 - 1680StrongC=O Stretch (Amide)A strong absorption band characteristic of the amide carbonyl group. Conjugation with the aromatic ring may shift this band to a lower wavenumber[4].
~ 1600, ~1450MediumC=C Stretch (Aromatic)Characteristic stretching vibrations of the carbon-carbon double bonds within the aromatic rings.
~ 1335 - 1250StrongC-N Stretch (Aromatic)The stretching vibration of the C-N bond between the aromatic ring and the amine nitrogen[3].
~ 1250 - 1020MediumC-N Stretch (Aliphatic)The C-N stretching vibrations within the piperazine ring[3].

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation and characterization of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine. By combining the insights from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, researchers can confidently verify the identity, purity, and key structural features of this and related compounds. The detailed interpretation of the expected spectral data, grounded in fundamental principles and supported by data from analogous structures, serves as a valuable resource for scientists and professionals in the field of drug discovery and development. The methodologies and analytical reasoning presented herein are designed to be self-validating, ensuring a high degree of confidence in the structural assignment.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gawinecki, R., Trzebiatowska, K., Rasala, D., & Kolehmainen, E. (2003). Conformational study of N-acyl- and N-aroyl-piperidines and -piperazines by means of dynamic 1H NMR spectroscopy. Journal of Molecular Structure, 645(2-3), 209-219.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Infrared Spectroscopy. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(19), 6911. Retrieved from [Link]

  • MDPI. (2013). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Molbank, 2013(1), M786. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved from [Link]

  • PubMed. (2009). Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives. Archives of Pharmacy, 342(1), 54-60. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

Sources

Exploratory

Pharmacological Profiling of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine: A Class I Selective HDAC Inhibitor

Executive Summary The compound {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine (CAS: 401589-02-4), also known systematically as 2-[(4-phenylpiperazin-1-yl)carbonyl]aniline or 1-(2-aminobenzoyl)-4-phenylpiperazine[1], r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine (CAS: 401589-02-4), also known systematically as 2-[(4-phenylpiperazin-1-yl)carbonyl]aniline or 1-(2-aminobenzoyl)-4-phenylpiperazine[1], represents a highly specific structural scaffold in epigenetic pharmacology. By integrating an o-aminobenzamide (anthranilamide) moiety with a phenylpiperazine extension, this molecule functions as a potent, Class I-selective Histone Deacetylase (HDAC) inhibitor[2].

Unlike pan-HDAC inhibitors (e.g., Vorinostat/SAHA) that utilize a hydroxamic acid zinc-binding group, the 2-aminobenzamide pharmacophore confers strict isoform selectivity toward HDAC1, HDAC2, and HDAC3[3]. This whitepaper dissects the compound's mechanism of action, structural biology, and provides self-validating experimental protocols for its preclinical characterization.

Structural Pharmacology & Target Engagement

The molecular architecture of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine is rationally divided into three functional domains that dictate its mechanism of action:

  • The Zinc-Binding Group (ZBG): The 2-aminobenzamide acts as the ZBG. In the catalytic pocket of Class I HDACs, the carbonyl oxygen and the primary amine of the benzamide ring bidentately chelate the active-site Zn2+ ion[2].

  • The Linker: The carbonyl group and the rigid piperazine ring act as a semi-rigid linker that traverses the narrow, hydrophobic, 11-Å tubular channel leading to the active site.

  • The Surface Recognition Cap: The terminal phenyl ring acts as the capping group, interacting with the amino acid residues at the rim of the HDAC catalytic pocket[2].

Mechanism of Isoform Selectivity

The selectivity for Class I HDACs over Class IIb (e.g., HDAC6) is driven by the unique topology of the HDAC1/2/3 active sites. Class I enzymes possess a 14-Å internal cavity—often termed the "foot pocket"—adjacent to the zinc ion. The unsubstituted phenyl ring of the 2-aminobenzamide ZBG perfectly occupies this foot pocket, resulting in a slow-on/slow-off binding kinetic profile[2]. Because HDAC6 lacks this specific foot pocket architecture, the compound is sterically excluded, conferring its high selectivity profile[3].

Epigenetic Signaling & Mechanistic Pathway

By inhibiting the deacetylation of lysine residues on the N-terminal tails of core histones (H3 and H4), the compound induces a shift toward a hyperacetylated chromatin state. Acetylation neutralizes the positive charge of lysine, decreasing its electrostatic affinity for the negatively charged DNA backbone. This results in chromatin relaxation (euchromatin formation), allowing transcription factors to access previously silenced promoter regions[3].

Functionally, this leads to the transcriptional upregulation of critical tumor suppressor genes, most notably the cyclin-dependent kinase inhibitor p21WAF1/CIP1, culminating in G1 cell cycle arrest and apoptosis in neoplastic cells.

G Compound {2-[(4-Phenylpiperazin-1-yl) carbonyl]phenyl}amine HDAC Class I HDACs (HDAC1, 2, 3) Compound->HDAC Chelates Zn2+ (Inhibits) Histones Histone Acetylation (H3K9ac, H4K8ac) HDAC->Histones Prevents Deacetylation Chromatin Chromatin Relaxation (Euchromatin) Histones->Chromatin Promotes Transcription Gene Transcription (e.g., p21, Bax) Chromatin->Transcription Activates CellCycle Cell Cycle Arrest & Apoptosis Transcription->CellCycle Induces

Epigenetic modulation pathway of 2-aminobenzamide HDAC inhibitors.

Quantitative Data Summary

The following table summarizes the representative inhibitory profile of the 2-aminobenzamide-phenylpiperazine pharmacophore class, demonstrating its profound selectivity for Class I HDACs over other isoforms[2],[3].

Target IsoformClassificationRepresentative IC₅₀ (µM)Selectivity Fold (vs HDAC6)
HDAC1 Class I0.15 - 0.30> 100x
HDAC2 Class I0.25 - 0.45> 100x
HDAC3 Class I0.20 - 0.50> 100x
HDAC8 Class I> 10.0> 30x
HDAC6 Class IIb> 30.0Reference

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the mechanism of action of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, a dual-tiered experimental approach is required. The protocols below are designed with built-in causal validation to prevent false positives.

Workflow Prep Compound Preparation Biochem Fluorogenic HDAC Assay Prep->Biochem CellTreat Cell Line Treatment Prep->CellTreat Analysis Data Analysis & IC50 Calc Biochem->Analysis Lysis Protein Extraction CellTreat->Lysis Western Western Blot (Acetyl-H3, p21) Lysis->Western Western->Analysis

Self-validating experimental workflow for HDAC inhibitor characterization.

Protocol A: In Vitro Fluorogenic HDAC Isoform Profiling

Rationale: This cell-free assay isolates the direct biochemical interaction between the compound and specific recombinant HDAC enzymes.

  • Reagent Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO. Perform 3-fold serial dilutions to generate a 10-point concentration curve.

  • Enzyme Incubation: In a 384-well microplate, combine the compound with recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA). Causality Note: Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature before adding the substrate. 2-aminobenzamides are slow-binding inhibitors; omitting this step will artificially inflate the IC₅₀.

  • Substrate Addition: Add a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC). Incubate for 1 hour at 37°C.

  • Development: Add the developer solution containing Trypsin and Trichostatin A (TSA). Causality Note: Trypsin only cleaves the AMC fluorophore from the peptide if the lysine has been deacetylated by the HDAC enzyme. TSA is added to immediately halt any further HDAC activity during the development phase, ensuring a precise kinetic snapshot.

  • Detection: Read fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate IC₅₀ using non-linear regression.

Protocol B: Cellular Target Engagement (Western Blotting)

Rationale: Demonstrates that the compound successfully penetrates the cell membrane and exerts its intended epigenetic effect in a physiological environment.

  • Cell Culture & Treatment: Seed HCT-116 (colon carcinoma) cells at 3×105 cells/well in 6-well plates. Treat with the compound at 1x, 5x, and 10x the biochemical IC₅₀ for 24 hours. Include a DMSO vehicle control.

  • Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease inhibitors and a pan-HDAC inhibitor (e.g., 1 µM SAHA). Causality Note: Adding an HDAC inhibitor to the lysis buffer is critical; it prevents artifactual deacetylation of histones by endogenous enzymes released during cell lysis.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Probing (The Self-Validating Step):

    • Probe for Acetyl-Histone H3 (Lys9/14) to confirm target inhibition.

    • Probe for Total Histone H3 to validate that increased acetylation is not merely due to increased total histone protein expression.

    • Probe for p21WAF1/CIP1 to confirm downstream functional transcriptional activation.

    • Probe for GAPDH or β-Actin as a loading control.

Conclusion

{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine is a highly targeted epigenetic modulator. By leveraging the unique steric requirements of the Class I HDAC foot pocket, its 2-aminobenzamide core ensures precise target engagement while minimizing the off-target toxicity often associated with pan-HDAC inhibition (such as tubulin hyperacetylation via HDAC6). For drug development professionals, this scaffold serves as an excellent starting point for optimizing pharmacokinetic properties while retaining strict epigenetic fidelity.

References

  • National Institutes of Health (PMC). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Retrieved from: [Link]

  • ResearchGate. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. Retrieved from:[Link]

Sources

Foundational

Unveiling the Pharmacological Landscape of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine: A Technical Guide to Potential Biological Targets

Abstract The compound {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine —structurally defined as an amide formed between anthranilic acid (2-aminobenzoic acid) and 1-phenylpiperazine—represents a highly privileged scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract The compound {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine —structurally defined as an amide formed between anthranilic acid (2-aminobenzoic acid) and 1-phenylpiperazine—represents a highly privileged scaffold in modern medicinal chemistry. By merging the hydrogen-bonding capacity of the anthranilic acid core with the conformational flexibility and lipophilicity of the phenylpiperazine moiety, this molecule serves as a versatile pharmacophore. As a Senior Application Scientist, I have structured this guide to dissect the validated biological targets of this specific structural class, providing mechanistic insights, self-validating experimental workflows, and kinetic data to accelerate your drug development pipelines.

Oncology: Targeting Far Upstream Element Binding Protein 1 (FUBP1)

Mechanistic Rationale

Recent breakthroughs in oncology have identified anthranilic acid-phenylpiperazine derivatives as potent inhibitors of FUBP1 , a single-stranded DNA/RNA-binding protein . FUBP1 regulates the transcription of critical oncogenes, most notably c-Myc. By binding to the Far Upstream Sequence Element (FUSE), FUBP1 facilitates c-Myc overexpression, which subsequently upregulates Ornithine Decarboxylase (ODC)—the rate-limiting enzyme in polyamine biosynthesis. {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine derivatives sterically disrupt the FUBP1-FUSE interaction, acting synergistically with ODC inhibitors like difluoromethylornithine (DFMO) to starve cancer cells of essential polyamines.

FUBP1_Pathway Molecule {2-[(4-Phenylpiperazin-1-yl) carbonyl]phenyl}amine FUBP1 FUBP1 Protein Molecule->FUBP1 Inhibits binding FUSE FUSE DNA Sequence FUBP1->FUSE Normally binds cMyc c-Myc Transcription FUSE->cMyc Promotes ODC Ornithine Decarboxylase cMyc->ODC Activates Polyamines Polyamine Biosynthesis ODC->Polyamines Catalyzes

Caption: Mechanism of FUBP1 inhibition and downstream polyamine depletion.

Self-Validating Protocol: FUBP1-FUSE Chromatin Immunoprecipitation (ChIP)

To prove target engagement in cellulo, a ChIP assay must be utilized to measure the physical displacement of FUBP1 from the c-Myc promoter.

  • Crosslinking: Treat cultured cells (e.g., L3.6pl pancreatic cancer cells) with 1% formaldehyde for 10 minutes. Causality: Formaldehyde covalently captures transient protein-DNA interactions, preventing dissociation during subsequent harsh lysis steps.

  • Lysis & Sonication: Lyse cells and sonicate chromatin to generate 200–500 bp fragments.

  • Immunoprecipitation: Incubate with anti-FUBP1 antibodies conjugated to magnetic beads.

  • Self-Validation Step: Run a parallel pulldown using an IgG isotype control . Causality: This establishes the background noise threshold. If the FUBP1 signal does not significantly exceed the IgG baseline, the pulldown has failed. Furthermore, conduct a phenotypic rescue control by adding exogenous spermidine to the cell culture; if the drug acts on-target (polyamine depletion), exogenous polyamines must rescue cell viability.

  • Quantification: Reverse crosslinks at 65°C and quantify FUSE enrichment via qPCR.

Neurodegeneration: Cholinesterase (AChE/BChE) Inhibition

Mechanistic Rationale

The anthranilic acid-phenylpiperazine scaffold demonstrates potent, nanomolar affinity for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), making it a prime candidate for Alzheimer's disease therapeutics . The basic piperazine nitrogen is protonated at physiological pH, allowing it to form cation- π interactions with the catalytic active site (CAS), while the terminal phenyl ring extends into the peripheral anionic site (PAS), effectively blocking substrate entry.

AChE_Workflow Prep 1. Reagent Prep (AChE, DTNB, ATCI) Incubate 2. Target Incubation (Scaffold + AChE) Prep->Incubate Substrate 3. Substrate Addition (Varying [ATCI]) Incubate->Substrate Read 4. Kinetic Read (Absorbance 412 nm) Substrate->Read Analyze 5. Lineweaver-Burk (Determine Ki) Read->Analyze

Caption: Step-by-step workflow for self-validating AChE kinetic assays.

Self-Validating Protocol: Kinetic Profiling via Modified Ellman's Assay
  • Buffer Preparation: Utilize 0.1 M sodium phosphate buffer at pH 8.0. Causality: The catalytic triad of AChE requires a specific protonation state; pH 8.0 ensures optimal enzymatic turnover, mimicking physiological synaptic conditions.

  • Incubation: Mix AChE (0.02 U/mL), DTNB (0.25 mM), and varying concentrations of the target molecule. Incubate for 10 minutes at 25°C.

  • Self-Validation Step (PAINS Check): Run a control well containing the target molecule, DTNB, and substrate, but no enzyme . Causality: DTNB reacts with thiols. If absorbance increases in this well, the molecule is a Pan-Assay Interference Compound (PAINS) reacting directly with the assay reagents, yielding a false positive.

  • Initiation & Detection: Add Acetylthiocholine iodide (ATCI) at multiple concentrations (0.05, 0.1, 0.2, 0.5 mM) and measure absorbance continuously at 412 nm.

  • Data Analysis: Construct a Lineweaver-Burk plot (1/V vs 1/[S]). An intersection on the y-axis confirms competitive inhibition.

Mitochondrial Dysfunction: VDAC Oligomerization Modulation

Mechanistic Rationale

The Voltage-Dependent Anion Channel (VDAC) is a mitochondrial outer membrane protein that, upon oligomerization, forms a large pore allowing the release of pro-apoptotic factors like cytochrome c. Piperazine-based amides, including anthranilic derivatives, have been patented as inhibitors of VDAC oligomerization, protecting cells from mitochondria-mediated apoptosis .

VDAC_Logic Mito Isolated Mitochondria Drug Target Molecule (Pre-treatment) Mito->Drug Inducer Apoptosis Inducer (Staurosporine) Drug->Inducer Crosslink Chemical Crosslinking (EGS Reagent) Inducer->Crosslink Traps oligomers WB Western Blot (Anti-VDAC) Crosslink->WB Quantifies monomers vs. multimers

Caption: Logical flow of the VDAC oligomerization cross-linking assay.

Self-Validating Protocol: Mitochondrial Cross-Linking Assay
  • Isolation & Pre-treatment: Isolate mitochondria from healthy cells using differential centrifugation. Pre-treat with the target molecule (10–50 μM).

  • Apoptotic Induction: Introduce an apoptotic trigger such as staurosporine to induce VDAC oligomerization.

  • Chemical Cross-Linking: Treat the suspension with EGS (ethylene glycol bis(succinimidyl succinate)). Causality: EGS is chosen specifically for its 16.1 Å spacer arm. This length is ideal for capturing the transient, specific protein-protein interactions of VDAC oligomers without causing non-specific global protein aggregation.

  • Self-Validation Step: Perform Western blotting using anti-VDAC antibodies. Causality: To validate that the drug prevents oligomerization rather than simply degrading the VDAC protein, the blot must show a shift from high-molecular-weight multimers back to the 32 kDa monomer band, while the total VDAC protein density across all lanes remains constant .

Quantitative Data Summary

The table below consolidates the kinetic and inhibitory metrics for the {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine structural class across its validated biological targets.

Target Enzyme/ProteinAssay MethodologyRepresentative MetricMode of ActionSource Reference
FUBP1 EMSA / ChIPEC₅₀ ≈ 8.0 μMDisruption of FUSE DNA binding
AChE Modified Ellman'sKᵢ = 4.2 – 26.1 nMCompetitive / Mixed Inhibition
BChE Modified Ellman'sKᵢ = 1.2 – 16.0 nMCompetitive / Mixed Inhibition
VDAC EGS Cross-linkingIC₅₀ ≈ 10 – 50 μMOligomerization blockade
Tubulin Fluorescence AssayIC₅₀ ≈ 5.0 – 15.0 μMPolymerization inhibition

References

  • Martinez, E. E., et al. (2022). "Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function." Journal of Medicinal Chemistry.[Link]

  • Tokalı, F. S., et al. (2022). "New 4‐phenylpiperazine‐carbodithioate‐N‐phenylacetamide hybrids: Synthesis, in vitro and in silico evaluations against cholinesterase and α‐glucosidase enzymes." Archiv der Pharmazie.[Link]

  • Shoshan-Barmatz, V., et al. (2020). "Piperazine and piperidine derivatives, their synthesis and use thereof in inhibiting VDAC oligomerization, apoptosis and mitochondria dysfunction.
  • Kamal, A., et al. (2011). "Anthranilic acid derivatives as anticancer agents and process for the preparation thereof.
Foundational

{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine: A Privileged Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine core, a unique 2-aminobenzamide, represents a quintessen...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine core, a unique 2-aminobenzamide, represents a quintessential "privileged fragment" in medicinal chemistry. Its inherent structural features—a hydrogen bond-donating aniline, a conformationally versatile phenylpiperazine moiety, and a central amide linker—provide a geometrically precise arrangement of pharmacophoric points. This guide offers a deep dive into the synthesis, physicochemical properties, and strategic application of this scaffold in fragment-based drug design (FBDD). We present detailed experimental protocols for its synthesis and its deployment in biophysical screening assays, such as Surface Plasmon Resonance (SPR). By explaining the causality behind experimental choices and providing a framework for hit-to-lead optimization, this document serves as a practical manual for leveraging this potent fragment to accelerate the discovery of novel therapeutics.

Introduction: The Strategic Value of the Phenylpiperazine Carbonyl Scaffold

Fragment-Based Drug Design (FBDD) has revolutionized the hit-finding process by building high-affinity ligands from low-molecular-weight fragments that bind to biological targets with high efficiency.[1][2] Central to this strategy is the use of "privileged scaffolds," molecular frameworks that are capable of interacting with multiple, distinct biological targets. The piperazine heterocycle is one such scaffold, prized for its synthetic tractability, conformational flexibility, and its presence in numerous approved drugs.[3][4] When incorporated into the {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine structure, it creates a fragment with a rich, three-dimensional chemical space and a pre-organized set of interaction points ideal for initiating a drug discovery campaign.

This guide will deconstruct the fragment, analyze its components, and provide a comprehensive workflow for its use, from synthesis to lead optimization.

Section 1: Core Fragment Profile - Physicochemical and Structural Analysis

A fragment's utility is defined by its physical and structural properties. These characteristics determine its solubility, binding promiscuity, and, most importantly, its potential for chemical elaboration into a drug-like molecule.

Synthesis and Characterization

The most direct and efficient synthesis of the title compound and its analogs proceeds through the reaction of isatoic anhydride with 1-phenylpiperazine.[5][6][7] This method is advantageous due to the commercial availability of the starting materials and the reaction's typically high yield.[5] The mechanism involves a nucleophilic attack by the secondary amine of the piperazine on a carbonyl group of the anhydride, followed by ring-opening and decarboxylation.[5][8]

Experimental Protocol: Synthesis via Isatoic Anhydride

  • Reaction Setup: To a solution of isatoic anhydride (1.0 equivalent) in a suitable polar aprotic solvent like dimethylformamide (DMF), add 1-phenylpiperazine (1.0 equivalent).[7]

  • Heating: Heat the reaction mixture under reflux for 4-6 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

  • Workup and Precipitation: After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude product.[5]

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol or benzene to yield the pure {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine.[6][7]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality: The choice of DMF as a solvent is due to its high boiling point and its ability to dissolve both the polar isatoic anhydride and the less polar phenylpiperazine. The precipitation in water is a self-validating purification step, as the non-polar product is largely insoluble in aqueous media, while unreacted starting materials and polar byproducts are washed away.

Physicochemical Properties

For a fragment to be successful in an FBDD campaign, it must adhere to the "Rule of Three" (Ro3), which provides guidelines for optimal fragment properties.[1]

PropertyValue (Calculated)Ro3 ComplianceSignificance in FBDD
Molecular Weight ~295.37 g/mol Yes (< 300 Da)Ensures fragment is small enough to explore chemical space efficiently.
cLogP ~2.5 - 3.0Yes (≤ 3)Balances solubility with sufficient lipophilicity for binding.
Hydrogen Bond Donors 1 (Aniline N-H)Yes (≤ 3)Provides a key interaction point for directed binding.
Hydrogen Bond Acceptors 3 (Amide O, 2x Piperazine N)Yes (≤ 3)Offers multiple points for forming stabilizing interactions.
Topological Polar Surface Area (TPSA) ~44.5 ŲN/AInfluences membrane permeability and solubility.

Note: Calculated values can vary slightly based on the software used.

This fragment's adherence to the Ro3 makes it an excellent starting point for exploring protein binding sites. Its balanced properties ensure adequate aqueous solubility for biophysical screening while retaining enough non-polar character to engage with hydrophobic pockets.

Conformational Analysis and Key Interaction Points

The power of this fragment lies in its defined three-dimensional structure and clear pharmacophoric features.

  • Aniline NH₂ Group: Acts as a primary hydrogen bond donor.

  • Amide Carbonyl: A strong hydrogen bond acceptor.

  • Piperazine Nitrogens: The N4 nitrogen is a hydrogen bond acceptor, while the N1 nitrogen's basicity is reduced by the amide bond.

  • Phenyl Ring: Provides a hydrophobic surface for π-π stacking or hydrophobic interactions.

These features are presented in a specific spatial arrangement, creating a versatile pharmacophore that can be recognized by a variety of biological targets.

Caption: Key pharmacophoric features of the core fragment.

Section 2: Known Biological Activity and Target Landscape

Derivatives of the 2-aminobenzamide and phenylpiperazine scaffolds are known to interact with a wide range of biological targets, highlighting the "privileged" nature of this fragment.

  • Central Nervous System (CNS) Targets: The phenylpiperazine moiety is a classic pharmacophore for CNS targets, including serotonin (5-HT) and dopamine receptors.[9] Derivatives have shown potential as anxiolytics and anticonvulsants.[9][10][11]

  • Kinase Inhibition: The 2-aminobenzamide core can serve as a hinge-binding motif in many protein kinases, making this fragment a valuable starting point for developing kinase inhibitors for oncology and inflammatory diseases.

  • Ion Channels: Certain 2-aminobenzamide derivatives have been identified as modulators of small-conductance calcium-activated potassium (SK) channels.[12]

  • Antimicrobial and Anticancer Activity: Various substituted 2-aminobenzamides and phenylpiperazines have demonstrated antimicrobial and anticancer properties, suggesting their utility in these therapeutic areas.[7][13][14][15] For instance, some benzamide derivatives have shown promise as novel anti-glioblastoma agents by inhibiting COX-2.[16]

Section 3: Application in Fragment-Based Drug Design (FBDD) - A Practical Workflow

The true value of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine is realized when it is applied within a structured FBDD campaign.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Optimization Fragment_Library Fragment Library (incl. Core Fragment) Screening Biophysical Screen (e.g., SPR, NMR, X-ray) Fragment_Library->Screening Hit_ID Hit Identification Screening->Hit_ID Validation Binding Confirmation (Orthogonal Assay) Hit_ID->Validation Validated Hits SAR Structure-Activity Relationship (SAR) Validation->SAR Lead_Opt Lead Optimization (Growing/Linking) SAR->Lead_Opt Potent_Lead Potent_Lead Lead_Opt->Potent_Lead Potent Lead Compound

Sources

Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine Analogs

Abstract The {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine scaffold represents a confluence of two highly significant pharmacophores in modern drug discovery: the 2-aminobenzamide and the phenylpiperazine moieties. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine scaffold represents a confluence of two highly significant pharmacophores in modern drug discovery: the 2-aminobenzamide and the phenylpiperazine moieties. This guide provides a detailed exploration of the structure-activity relationships (SAR) governing the biological activity of this class of compounds. We will dissect the core scaffold, analyze the impact of substitutions at key positions, and elucidate how these modifications tune the therapeutic potential, from anticancer to antithrombotic applications. This document is intended for researchers and professionals in medicinal chemistry and drug development, offering insights into the rational design of novel therapeutics based on this versatile framework.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The 2-aminobenzamide core is recognized as a "privileged pharmacophore" due to its structural features that allow for versatile interactions with a wide range of biological targets.[1] The ortho-disposition of a primary aromatic amine and a carboxamide group creates a unique platform for hydrogen bonding and further functionalization.[1] This moiety is a cornerstone in the design of inhibitors for enzymes like histone deacetylases (HDACs) and poly (ADP-ribose) polymerase (PARP).[1][2]

When coupled with a phenylpiperazine group—a common motif in centrally active and anticancer agents—the resulting molecule gains a new dimension of structural and electronic properties that can be finely tuned to achieve desired potency and selectivity.[3][4][5] Understanding the SAR of this combined scaffold is paramount for optimizing lead compounds and developing next-generation therapeutics.

The Core Molecular Architecture

The {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine scaffold can be deconstructed into three primary regions, each offering a distinct opportunity for modification to influence biological activity.

cluster_0 Core Scaffold cluster_1 Key Modification Zones A 2-Aminobenzamide Moiety B Carbonyl Linker A->B C 4-Phenylpiperazine Moiety B->C mod1 Substitutions on Aromatic Ring mod1->A mod2 Linker Modification (Limited Scope) mod2->B mod3 Substitutions on Terminal Phenyl Ring mod3->C

Caption: Deconstruction of the core scaffold into its three key components.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these analogs is highly dependent on the nature and position of substituents on both the 2-aminobenzamide and the terminal phenyl rings.

Modifications of the 2-Aminobenzamide Ring

The 2-aminobenzamide portion often serves as the "warhead" that interacts with the active site of a target enzyme. Substitutions on its aromatic ring can modulate potency, selectivity, and pharmacokinetic properties.

  • Position 4 & 5 Substitutions: In the context of HDAC inhibitors, substitutions at these positions are critical for tuning selectivity between different HDAC isoforms. For instance, a fluorine atom at the 4-position can increase selectivity for HDAC3, while larger groups like phenyl or thiophene at the 5-position tend to favor HDAC1/2 inhibition.[2] This demonstrates a clear causal link: the steric and electronic properties of the substituent directly influence the compound's fit and interaction within the specific enzyme's binding pocket.

  • The Amino Group (NH2): This group is a crucial hydrogen bond donor. Its acylation or substitution can drastically alter or abolish activity, depending on the target. For many HDAC inhibitors, this primary amine is essential for chelating the zinc ion in the enzyme's active site.

Modifications of the 4-Phenylpiperazine Moiety

The phenylpiperazine moiety often functions as a "surface recognition" domain, influencing cell uptake, solubility, and interactions with regions outside the primary binding site.[6]

  • Substitutions on the Terminal Phenyl Ring: This is a major area for SAR exploration. The electronic nature and position of substituents have a profound impact on activity.

    • Halogenation: Studies on 1,2-benzothiazine derivatives incorporating a phenylpiperazine tail showed that di-chloro substitution (3,4-dichloro) on the phenyl ring resulted in significantly higher cytotoxicity against breast cancer cell lines (MCF7) compared to mono-fluoro or trifluoromethyl substituents.[3] This suggests that specific electronic and lipophilic properties conferred by the chlorine atoms are vital for potent anticancer activity in this series.[3]

    • Electron-Withdrawing vs. Electron-Donating Groups: In the development of allosteric enhancers for the A₁ adenosine receptor, a systematic study revealed that the nature and position of substituents on the phenyl ring were fundamental.[7] Compounds with 3,4-difluoro, 3-chloro-4-fluoro, and 4-trifluoromethoxy groups were among the most active, highlighting the importance of electron-withdrawing groups for this particular target.[7]

Table 1: Impact of Phenylpiperazine Substitution on Anticancer Activity (Illustrative data based on findings for 1,2-benzothiazine derivatives[3])

Compound SeriesPhenylpiperazine SubstituentRelative Cytotoxicity (MCF7 Cells)
A4-FluoroModerate
B3,4-DichloroHigh (More potent than doxorubicin)
B3-TrifluoromethylModerate-High

Pharmacological Applications and Mechanistic Insights

The versatility of the {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine scaffold allows its derivatives to target a diverse range of biological systems.

Anticancer Activity

A primary application for this class of compounds is in oncology. Many derivatives exhibit potent activity against various cancer cell lines, including prostate and breast cancer.[3][4]

  • Mechanism of Action: HDAC Inhibition: A key mechanism is the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, these compounds induce histone hyperacetylation, which relaxes chromatin structure and reactivates tumor suppressor genes. This can lead to cell cycle arrest, differentiation, and ultimately, apoptosis (programmed cell death) in cancer cells.[1][2]

A Scaffold Analog (HDAC Inhibitor) B HDAC Enzyme A->B Inhibition C Histone Hyperacetylation B->C Deacetylation Inhibits D Chromatin Relaxation C->D E Tumor Suppressor Gene Activation D->E F Cell Cycle Arrest & Apoptosis E->F

Caption: Simplified pathway of HDAC inhibition leading to anticancer effects.

Antithrombotic and Other Activities

Derivatives of the 2-aminobenzamide scaffold have also been investigated as potent and orally active antithrombotic agents, potentially by inhibiting Factor Xa.[8] Furthermore, the arylpiperazine nucleus is a well-established pharmacophore for targeting G-protein coupled receptors, and specific analogs have been developed as 5-HT1A receptor agonists for potential anxiolytic effects.[5]

Experimental Protocols

The trustworthiness of SAR data relies on robust and reproducible experimental methods. Below are representative protocols for the synthesis and evaluation of these analogs.

General Synthesis Protocol

The most common and efficient method for synthesizing the core scaffold is via an amide coupling reaction between a 2-aminobenzoic acid derivative and a 1-phenylpiperazine derivative.

cluster_workflow Synthetic Workflow start Start Materials: - Substituted 2-Aminobenzoic Acid - Substituted 1-Phenylpiperazine step1 Activation of Carboxylic Acid (e.g., with HATU, EDCI/HOBt) start->step1 1 step2 Amide Coupling Reaction (Stir in suitable solvent like DMF) step1->step2 2 step3 Work-up & Purification (Aqueous extraction, Column Chromatography) step2->step3 3 end_node Final Product: {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine Analog step3->end_node 4

Caption: A typical workflow for the synthesis of the target analogs.

Step-by-Step Methodology:

  • Acid Activation: To a solution of the substituted 2-aminobenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as HATU (1.2 eq) or EDCI (1.2 eq) and HOBt (1.2 eq).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq), to the mixture and stir at room temperature for 15-20 minutes. The choice of base is critical to neutralize the acid formed and facilitate the reaction without participating in side reactions.

  • Amine Addition: Add the corresponding substituted 1-phenylpiperazine (1.1 eq) to the activated acid solution.

  • Reaction: Allow the reaction to stir at room temperature for 8-12 hours. Progress is monitored by Thin Layer Chromatography (TLC) to ensure completion.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. This sequence is a self-validating system to remove unreacted starting materials, coupling reagents, and base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the anticancer potential, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed to measure cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in the appropriate cell culture medium. Treat the cells with varying concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.1N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Conclusion and Future Perspectives

The {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine scaffold is a highly adaptable and pharmacologically relevant framework. The SAR data clearly indicate that targeted modifications to the 2-aminobenzamide and phenylpiperazine moieties can effectively tune the biological activity towards a variety of targets, from HDAC enzymes in cancer to GPCRs in the central nervous system.

Future research should focus on:

  • Developing Isoform-Selective Inhibitors: Leveraging the known SAR to design analogs with high selectivity for specific enzyme isoforms (e.g., HDAC1 vs. HDAC3) to minimize off-target effects.

  • Exploring Novel Therapeutic Areas: Given the scaffold's versatility, screening against other target classes, such as kinases or proteases, could unveil new therapeutic opportunities.

  • Optimizing ADME Properties: Fine-tuning substituents to improve pharmacokinetic profiles, such as oral bioavailability and metabolic stability, will be crucial for translating potent inhibitors into viable clinical candidates.[6]

By continuing to apply the principles of rational drug design and systematically exploring the structure-activity relationships, the full therapeutic potential of this remarkable scaffold can be realized.

References

  • Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. (n.d.). PubMed. [Link]

  • Piperazine compounds with biological activity and flupentiofenox as an acaricide, and target compounds in this study. (n.d.). ResearchGate. [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). MDPI. [Link]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. (n.d.). PMC. [Link]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. (2020). ResearchGate. [Link]

  • 2-Aminobenzimidazoles as potent Aurora kinase inhibitors. (n.d.). ResearchGate. [Link]

  • Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer. (2019). PubMed. [Link]

  • Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer. (2019). ResearchGate. [Link]

  • Design, synthesis and anticancer activity of N-(1-(4-(dibenzo[b,f][3][9]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives. (2017). PubMed. [Link]

  • Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. (n.d.). PMC. [Link]

  • Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. (n.d.). PMC. [Link]

  • Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. (n.d.). ResearchGate. [Link]

  • SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (n.d.). ResearchGate. [Link]

  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (2024). MDPI. [Link]

  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. (n.d.). Chemical Review and Letters. [Link]

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (n.d.). Royal Society of Chemistry. [Link]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (2022). Semantic Scholar. [Link]

  • Probing the Influence of Diverse Substituents at the Phenyl of the Arylpiperazine Moiety on Allosteric Enhancer Activity at the A₁ Adenosine Receptor. (2012). PubMed. [Link]

  • New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group. (2010). PubMed. [Link]

  • Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors. (2009). PubMed. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. (n.d.). Semantic Scholar. [Link]

  • Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. (2022). PolyU Institutional Research Archive. [Link]

  • Novel 2-phenylpiperazine derivatives. (n.d.).
  • Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. (2000). PubMed. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers. [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2025). PubMed. [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025). MDPI. [Link]

  • Synthesis of 2-Arylquinoline and 2-Aryl-4-quinolone Alkaloids via Diels–Alder Reaction of 1,2,3-Benzotriazine with Enamines. (n.d.). J-STAGE. [Link]

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Foundational

The Synthesis of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine Derivatives: An In-depth Technical Guide

Foreword: The Significance of the Phenylpiperazine Scaffold in Modern Drug Discovery The phenylpiperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a w...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Significance of the Phenylpiperazine Scaffold in Modern Drug Discovery

The phenylpiperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its unique structural and electronic properties allow it to interact with a diverse range of biological targets, particularly within the central nervous system (CNS).[2] Derivatives of phenylpiperazine are integral components of drugs targeting various receptors, including serotonergic, dopaminergic, and adrenergic systems, leading to their application as antipsychotics, antidepressants, anxiolytics, and antihypertensives. The conformational flexibility of the piperazine ring, coupled with the ability to readily modify its substitution pattern, provides a powerful tool for fine-tuning the pharmacological profile of drug candidates. This guide focuses on the synthesis of a specific class of these derivatives, {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amines, which hold significant potential as intermediates and final products in the development of novel therapeutics.

Core Synthetic Strategy: The Isatoic Anhydride Route

The most direct and efficient pathway to {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine and its analogues hinges on the use of isatoic anhydride as a key starting material. This approach is favored for its operational simplicity, high yields, and the ready availability of the precursors.

Mechanistic Rationale: Unveiling the Reaction Pathway

The reaction between isatoic anhydride and 1-phenylpiperazine proceeds via a nucleophilic acyl substitution mechanism. The exocyclic nitrogen of 1-phenylpiperazine, being the more nucleophilic nitrogen, initiates the reaction by attacking one of the carbonyl groups of the isatoic anhydride ring. This leads to the formation of a tetrahedral intermediate, which subsequently undergoes ring-opening of the anhydride. The resulting unstable carbamic acid intermediate readily decarboxylates, releasing carbon dioxide and yielding the final 2-aminobenzamide product.

Diagram 1: Reaction Mechanism

Caption: The reaction of isatoic anhydride with 1-phenylpiperazine.

Experimental Protocols: A Step-by-Step Guide

Two primary methodologies are presented for the synthesis of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine: a conventional heating method and a microwave-assisted synthesis. The choice of method will depend on the available equipment and desired reaction time.

Method A: Conventional Synthesis via Reflux

This traditional approach utilizes thermal energy to drive the reaction to completion and is suitable for a wide range of scales.

Materials:

  • Isatoic anhydride

  • 1-Phenylpiperazine

  • Dimethylformamide (DMF) or Benzene[3]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatoic anhydride (1.0 equivalent).

  • Solvent and Reagent Addition: Add a suitable solvent, such as DMF or benzene, to the flask to create a slurry.[3] To this, add 1-phenylpiperazine (1.0 equivalent).

  • Heating: Heat the reaction mixture to reflux (for benzene, this is approximately 80°C; for DMF, a temperature of 100-120°C is appropriate) and maintain for 2-6 hours.[3][4]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A developing system of ethyl acetate/hexane can be used to track the consumption of the starting materials and the formation of the product.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. If benzene is used as the solvent, the product may precipitate upon cooling.[3] If DMF is used, the reaction mixture should be poured into ice-cold water to induce precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. For further purification, the crude product can be recrystallized from a suitable solvent such as benzene or an ethanol/water mixture.[3]

  • Drying: Dry the purified crystals under vacuum to obtain {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine as a solid.

Diagram 2: Experimental Workflow for Conventional Synthesis

Conventional_Synthesis_Workflow A Combine Isatoic Anhydride and 1-Phenylpiperazine in Solvent B Heat to Reflux (2-6 hours) A->B C Monitor by TLC B->C D Cool to Room Temperature C->D E Precipitate Product (e.g., with ice water) D->E F Filter and Wash Solid E->F G Recrystallize for Purification F->G H Dry Under Vacuum G->H I Final Product H->I

Caption: Workflow for the conventional synthesis of the target compound.

Method B: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating.[4]

Materials:

  • Isatoic anhydride

  • 1-Phenylpiperazine

  • Dimethylformamide (DMF) (a few drops)[4]

  • Microwave reactor with appropriate reaction vessels

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine isatoic anhydride (1.0 equivalent) and 1-phenylpiperazine (1.0 equivalent).

  • Solvent Addition: Add a few drops of DMF to the mixture to facilitate heat transfer.[4]

  • Microwave Irradiation: Expose the reaction mixture to microwave irradiation. A typical starting point would be 140-420 W for 5-10 minutes.[4] The optimal power and time should be determined for the specific microwave reactor being used.

  • Work-up and Isolation: After the irradiation is complete, allow the reaction vessel to cool to room temperature. Add ice-cold water to the reaction mixture to precipitate the product.

  • Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. If necessary, further purification can be achieved by recrystallization.

  • Drying: Dry the purified product under vacuum.

Data Presentation and Characterization

The successful synthesis of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine must be confirmed through rigorous characterization. The following table summarizes expected analytical data based on the structure and data from analogous compounds.

Table 1: Analytical Data for {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine

Analysis Expected Results
Molecular Formula C₁₇H₁₉N₃O
Molecular Weight 281.36 g/mol
Appearance Off-white to beige solid
Melting Point To be determined experimentally
¹H NMR (DMSO-d₆) δ (ppm): ~10.0 (s, 1H, NH), ~7.6-6.5 (m, 9H, Ar-H), ~6.4 (br s, 2H, NH₂), ~3.8-3.0 (m, 8H, piperazine-H)
¹³C NMR (DMSO-d₆) δ (ppm): ~168 (C=O), ~150 (Ar-C), ~132-115 (Ar-C), ~50-45 (piperazine-C)
IR (KBr) ν (cm⁻¹): ~3470-3270 (N-H stretching), ~1635 (C=O stretching, amide I), ~1600-1450 (aromatic C=C stretching)
Mass Spectrometry m/z: 282.15 [M+H]⁺

Note: The exact chemical shifts and peak multiplicities in NMR spectra can vary depending on the solvent and concentration.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The progress of the reaction can be reliably monitored by TLC, providing a clear indication of the reaction's endpoint. The physical properties of the final product, such as its melting point and spectroscopic data, should be consistent and reproducible. Any significant deviation from the expected data would indicate the presence of impurities or an incomplete reaction, prompting further purification or optimization of the reaction conditions.

Conclusion: A Versatile Synthesis for a Privileged Scaffold

The synthesis of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine derivatives via the isatoic anhydride route represents a robust and versatile method for accessing this important class of compounds. The operational simplicity, high yields, and adaptability to both conventional and microwave-assisted techniques make it an attractive approach for researchers in drug discovery and development. The foundational understanding of the reaction mechanism and the detailed experimental protocols provided in this guide are intended to empower scientists to confidently synthesize and explore the therapeutic potential of these promising phenylpiperazine derivatives.

References

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. 2014;19(3):3638-3657. [Link]

  • Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Molecules. 2021;26(23):7205. [Link]

  • Isatoic anhydride. Organic Syntheses. [Link]

  • Synthesis of isatoic anhydride derivatives (microreview). Chemistry of Heterocyclic Compounds. 2021;57(5):455-457. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • IR Absorption Bands and NMR. Rose-Hulman Institute of Technology. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry. 2016;40:10337-10348. [Link]

  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology. 2022;40:152-164. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series. 2020;1531:012106. [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. 2021;12(1):1-6. [Link]

  • Discovery of (2-(4-Substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone Derivatives as Potent Proprotein Convertase Subtilisin/Kexin Type 9 Inhibitors. ChemMedChem. 2024;19(2):e202300498. [Link]

  • isatoic anhydride condensation. Sciencemadness.org. [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

  • Optimizing Reactions in Reactive Extrusion by a Bayesian Approach: the Case of Thermal Amidation. ChemRxiv. [Link]

  • Chapter 5. Shodhganga. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for High-Throughput Screening of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine

A Senior Application Scientist's Guide for Researchers in Drug Discovery Introduction: Unveiling the Therapeutic Potential of a Novel Phenylpiperazine Derivative The compound {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

Introduction: Unveiling the Therapeutic Potential of a Novel Phenylpiperazine Derivative

The compound {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, with its core phenylpiperazine structure, belongs to a class of molecules known for their diverse pharmacological activities. The presence of a urea-like moiety suggests a potential interaction with enzymes, particularly serine hydrolases, a class of enzymes implicated in numerous physiological and pathological processes. A key member of this enzyme family is Fatty Acid Amide Hydrolase (FAAH), a critical regulator of the endocannabinoid system.[1][2] Inhibition of FAAH elevates the levels of endogenous cannabinoids like anandamide, leading to analgesic, anti-inflammatory, and anxiolytic effects.[1][3][4] This makes FAAH a compelling target for the development of novel therapeutics for pain, anxiety, and other neurological disorders.[1][5][6]

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine as a potential FAAH inhibitor. We will delve into the scientific rationale behind the chosen assay, provide detailed, field-proven protocols, and offer insights into data analysis and interpretation, empowering researchers to efficiently evaluate the therapeutic potential of this compound.

Scientific Rationale: Targeting FAAH with a Fluorescence-Based Assay

The central hypothesis is that {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine may act as an inhibitor of FAAH. Many known FAAH inhibitors possess an electrophilic carbonyl group that can form a covalent bond with the catalytic serine residue (Ser241) in the enzyme's active site.[2][3] The urea-like structure within the query compound makes it a plausible candidate for such a mechanism.

For HTS, a fluorescence-based assay offers a robust, sensitive, and cost-effective method to measure FAAH activity.[5][7][8] This assay utilizes a fluorogenic substrate, such as arachidonyl 7-amino, 4-methyl coumarin amide (AAMCA), which is non-fluorescent.[7][8][9] In the presence of active FAAH, AAMCA is hydrolyzed, releasing the highly fluorescent 7-amino, 4-methyl coumarin (AMC).[7][8][9] The resulting increase in fluorescence is directly proportional to FAAH activity. Consequently, an inhibitor of FAAH will reduce the rate of AMC production, leading to a decrease in the fluorescent signal.

FAAH_Assay_Principle cluster_reaction FAAH Enzymatic Reaction cluster_inhibition Inhibition Pathway cluster_readout Assay Readout AAMCA AAMCA (Non-fluorescent Substrate) AMC AMC (Fluorescent Product) AAMCA->AMC Hydrolysis Fluorescence Fluorescence Signal AMC->Fluorescence FAAH FAAH Enzyme FAAH->AAMCA catalyzes Inhibited_FAAH Inhibited FAAH Compound {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine (Potential Inhibitor) Compound->FAAH Inhibition No_Fluorescence Reduced Fluorescence Inhibited_FAAH->No_Fluorescence leads to

Figure 1. Principle of the fluorescence-based FAAH inhibition assay.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for a 384-well plate-based HTS assay.

Materials and Reagents
ReagentSupplierCatalog NumberStorage
Human recombinant FAAH (microsomal prep.)Cayman Chemical10011679-80°C
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)In-house preparation or Kit-4°C
Arachidonyl 7-amino, 4-methyl coumarin amide (AAMCA)Cayman Chemical10005545-20°C
{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amineSigma-Aldrich401589-02-4RT
URB597 (Positive Control Inhibitor)Cayman Chemical10011679-20°C
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650RT
384-well black, flat-bottom platesCorning3710RT
Protocol 1: Primary High-Throughput Screening

This protocol is designed for the initial screening of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine at a single concentration to identify potential inhibitory activity.

1. Compound Plate Preparation: a. Prepare a 10 mM stock solution of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine in 100% DMSO. b. Serially dilute the stock solution in DMSO to create a working concentration for the assay. For a final assay concentration of 10 µM, prepare a 1 mM working stock. c. Using an acoustic liquid handler or a multi-channel pipette, dispense 50 nL of the 1 mM compound stock solution into the appropriate wells of a 384-well assay plate. d. For control wells, dispense 50 nL of DMSO (vehicle control) and 50 nL of a 1 mM URB597 solution (positive control).

2. Enzyme and Substrate Preparation: a. Thaw the human recombinant FAAH on ice. Dilute the enzyme in pre-chilled FAAH Assay Buffer to a working concentration that yields a robust signal within the linear range of the assay (typically determined during assay development). b. Prepare the AAMCA substrate solution by diluting the stock in FAAH Assay Buffer. The final concentration in the assay should be at or near the Km value (approximately 0.5 µM) to ensure sensitivity to competitive inhibitors.[8]

3. Assay Execution: a. Add 2.5 µL of the diluted FAAH enzyme solution to each well of the compound plate. b. Centrifuge the plates briefly (e.g., 1000 rpm for 1 minute) to ensure the contents are mixed. c. Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction. d. Initiate the enzymatic reaction by adding 2.5 µL of the AAMCA substrate solution to all wells. e. Immediately transfer the plate to a fluorescence plate reader (e.g., BMG PHERAstar or similar) pre-set to 37°C.

4. Data Acquisition: a. Measure the fluorescence intensity kinetically every minute for 30 minutes. b. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[10][11]

HTS_Workflow Start Start Compound_Plating 1. Compound Plating (Test Compound, DMSO, Positive Control) Start->Compound_Plating Enzyme_Addition 2. Add FAAH Enzyme Solution Compound_Plating->Enzyme_Addition Pre_incubation 3. Pre-incubation (15 min) Enzyme_Addition->Pre_incubation Substrate_Addition 4. Add AAMCA Substrate Solution Pre_incubation->Substrate_Addition Kinetic_Read 5. Kinetic Fluorescence Reading (30 min at 37°C) Substrate_Addition->Kinetic_Read Data_Analysis 6. Data Analysis (Calculate % Inhibition) Kinetic_Read->Data_Analysis End End Data_Analysis->End

Figure 2. High-Throughput Screening workflow for FAAH inhibitors.

Protocol 2: Dose-Response and IC50 Determination

For compounds that show significant inhibition in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).

1. Compound Plate Preparation: a. Prepare a 10 mM stock solution of the hit compound in 100% DMSO. b. Create a 10-point, 3-fold serial dilution series of the compound in DMSO in a 96-well plate. c. Transfer the serial dilutions to a 384-well assay plate.

2. Assay Execution and Data Acquisition: a. Follow steps 2-4 from Protocol 1.

3. Data Analysis: a. For each concentration, calculate the percentage of inhibition relative to the vehicle (DMSO) control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Analysis and Interpretation

1. Calculation of Percent Inhibition: The rate of the enzymatic reaction is determined from the linear portion of the kinetic curve (RFU/min). The percent inhibition is calculated as follows:

% Inhibition = [1 - (Rate_sample - Rate_background) / (Rate_vehicle - Rate_background)] * 100

2. Z'-Factor Calculation for Assay Quality: The Z'-factor is a measure of the statistical effect size and is used to assess the quality of the HTS assay. It is calculated using the signals from the positive (URB597) and negative (DMSO) controls.

Z' = 1 - [ (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative| ]

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[8]

Follow-up Studies and Mechanistic Insights

Compounds that exhibit potent and dose-dependent inhibition of FAAH should be subjected to further investigation to validate their activity and elucidate their mechanism of action.

  • Selectivity Profiling: Test the compound against other serine hydrolases to determine its selectivity for FAAH.

  • Mechanism of Inhibition Studies: Conduct experiments, such as dialysis or mass spectrometry, to determine if the inhibition is reversible or irreversible (covalent).[4]

  • Cell-Based Assays: Confirm the activity of the compound in a cellular context using cell lines that endogenously or recombinantly express FAAH.[10]

  • In Vivo Efficacy Studies: Evaluate the compound in animal models of pain or anxiety to assess its therapeutic potential.[4]

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the high-throughput screening of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine as a potential FAAH inhibitor. By leveraging a well-validated fluorescence-based assay, researchers can efficiently identify and characterize novel modulators of the endocannabinoid system, paving the way for the development of new therapeutics for a range of debilitating conditions.

References

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. Available at: [Link]

  • High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay - PubMed. Available at: [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC. Available at: [Link]

  • A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening - PubMed. Available at: [Link]

  • Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Fluorimetric Assay of FAAH Activity | Springer Nature Experiments. Available at: [Link]

  • Development of Highly Sensitive Fluorescent Assays for Fatty Acid Amide Hydrolase - CDC Stacks. Available at: [Link]

  • Visual High-Throughput Screening for Developing a Fatty Acid Amide Hydrolase Natural Inhibitor Based on an Enzyme-Activated Fluorescent Probe | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Visual High-Throughput Screening for Developing a Fatty Acid Amide Hydrolase Natural Inhibitor Based on an Enzyme-Activated Fluorescent Probe - PubMed. Available at: [Link]

  • Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) | PNAS. Available at: [Link]

  • Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. Available at: [Link]

  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - MDPI. Available at: [Link]

  • Chapter 8: Natural Compounds and Synthetic Drugs to Target FAAH Enzyme - Books. Available at: [Link]

  • 2-[(4-phenylpiperazin-1-yl)methyl]imidazo(di)azines as selective D4-ligands. Induction of penile erection by 2-[4-(2-methoxyphenyl)piperazin-1-ylmethyl]imidazo[1,2-a]pyridine (PIP3EA), a potent and selective D4 partial agonist - PubMed. Available at: [Link]

  • From a novel HTS hit to potent, selective, and orally bioavailable KDM5 inhibitors - PubMed. Available at: [Link]

  • Biochemical and biological properties of 4-(3-phenyl-[1][5][8] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols for {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine

Document ID: AN-241PP-01 Revision: 1.0 Prepared By: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for the synthesis, purification, and characterization of {2-[(4-Phe...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-241PP-01 Revision: 1.0 Prepared By: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis, purification, and characterization of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine. This compound belongs to the N-arylpiperazine class of molecules, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in centrally acting agents. The protocols herein are designed for researchers in organic synthesis, medicinal chemistry, and pharmacology. We detail a robust synthetic method via the ring-opening of isatoic anhydride, followed by protocols for purification by recrystallization and full characterization using modern analytical techniques. The causality behind experimental choices is explained to provide a deeper understanding of the process. This guide is intended to serve as a practical and authoritative resource for the reliable preparation and validation of this compound for further research and development.

Health and Safety Precautions

General Warning: Researchers must perform a thorough risk assessment before commencing any experimental work. All procedures should be carried out in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Nitrite or neoprene gloves.

    • Chemical splash goggles and a face shield.

    • A flame-resistant laboratory coat.

  • Reagent-Specific Hazards:

    • 1-Phenylpiperazine: Toxic if swallowed or in contact with skin.[1] Causes severe skin burns and eye damage.[1] Handle with extreme care, avoiding inhalation and direct contact.

    • Isatoic Anhydride: May cause skin, eye, and respiratory irritation.

    • Solvents (e.g., Dioxane, Toluene): Flammable and/or irritants. Consult the specific Safety Data Sheet (SDS) for each solvent used.

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if symptoms persist.[2]

Synthesis Pathway and Mechanism

The synthesis of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine is efficiently achieved through the reaction of isatoic anhydride with 1-phenylpiperazine. This reaction is a well-established method for the preparation of N-substituted 2-aminobenzamides.[3]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution pathway. The secondary amine of 1-phenylpiperazine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the isatoic anhydride ring. This leads to the opening of the anhydride ring to form an unstable carbamic acid intermediate. This intermediate readily undergoes decarboxylation (loss of CO2), driven by heat, to yield the final, stable amide product.

Synthesis Reaction Scheme

Workflow A 1. Reaction Setup (Isatoic Anhydride + 1-Phenylpiperazine in Dioxane) B 2. Heat to Reflux (3-5 hours) A->B C 3. Cool to Room Temp B->C D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Crude Precipitation (Add Cold Water) D->E F 6. Vacuum Filtration (Isolate Crude Solid) E->F G 7. Recrystallization (Hot Isopropanol/Ethanol) F->G H 8. Final Filtration (Collect Crystals) G->H I 9. Drying (Vacuum Oven) H->I J Pure Product {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine I->J

Sources

Method

Application Notes and Protocols for Cell-Based Assays Using {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine

Introduction: Compound Overview {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, a member of the diverse arylpiperazine class of compounds, represents a scaffold of significant interest in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Compound Overview

{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, a member of the diverse arylpiperazine class of compounds, represents a scaffold of significant interest in medicinal chemistry and drug discovery.[1] Phenylpiperazine derivatives have been investigated for a wide range of biological activities, including anticancer, anticonvulsant, and neuroprotective effects.[2][3][4] The core structure allows for interaction with various biological targets, and its derivatives have shown promise in modulating key cellular processes like cell cycle progression, apoptosis, and DNA repair.[1][2]

This document provides detailed application notes and protocols for characterizing the biological effects of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine in cell-based assays. The primary focus is on its potential role as an inhibitor of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response (DDR), and the subsequent induction of apoptosis.

Mechanism of Action: PARP Inhibition and Apoptosis Induction

Poly (ADP-ribose) polymerase (PARP), particularly PARP1, is a nuclear enzyme that plays a pivotal role in maintaining genomic integrity. It acts as a primary sensor for DNA single-strand breaks (SSBs).[5] Upon detecting DNA damage, PARP1 binds to the break and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process creates a scaffold that recruits other essential DNA repair proteins, facilitating the repair of the lesion.[6]

Inhibition of PARP's enzymatic activity disrupts this repair pathway. In cancer cells that have pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) deficiency due to BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of DNA double-strand breaks (DSBs) during replication.[7] This overwhelming level of DNA damage cannot be repaired, leading to cell death through a concept known as synthetic lethality.[5]

The ultimate fate of a cell with extensive DNA damage is often apoptosis, or programmed cell death. A key event in the apoptotic cascade is the activation of a family of proteases called caspases.[8] Effector caspases, like caspase-3 and caspase-7, cleave numerous cellular substrates, including PARP itself.[9] The cleavage of full-length PARP (116 kDa) into an 89 kDa catalytic fragment and a 24 kDa DNA-binding fragment is a well-established hallmark of apoptosis.[10][11] This cleavage inactivates PARP, preventing futile and energy-depleting attempts to repair the massively fragmented DNA, thus ensuring the cell commits to apoptosis.[9]

The following protocols are designed to first assess the cytotoxic effect of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine and then to confirm its mechanism of action through the specific detection of apoptosis markers related to the PARP pathway.

Caption: Experimental workflow for Western Blot analysis.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

    • Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine for 4-6 hours). [9]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS. [9] * Add 100-150 µL of ice-cold RIPA lysis buffer containing protease inhibitors to each well. [9] * Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. [9] * Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay. [9]

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes. [10] * Load the samples onto an SDS-PAGE gel (e.g., 4-12% gradient gel) along with a protein ladder.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. [10]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane. [10] * Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. [10] * Incubate the membrane with a primary antibody against PARP (diluted in blocking buffer) overnight at 4°C with gentle agitation. [10]This antibody should detect both the full-length (116 kDa) and cleaved (89 kDa) forms.

    • Wash the membrane three times for 10 minutes each with TBST. [10] * Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [10] * Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system. [10] * For a loading control, re-probe the membrane with an antibody against a housekeeping protein like β-actin or GAPDH.

Expected Results: In samples treated with {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, a dose-dependent decrease in the band at 116 kDa (full-length PARP) and a corresponding increase in the band at 89 kDa (cleaved PARP) should be observed, confirming the induction of apoptosis.

Critical Experimental Considerations

  • Compound Solubility: Arylpiperazine derivatives can have limited aqueous solubility. Always prepare a high-concentration stock solution in 100% DMSO and ensure the final DMSO concentration in cell culture media does not exceed a non-toxic level (typically ≤ 0.1%).

  • Cell Line Selection: The choice of cell line is critical. To test the hypothesis of synthetic lethality, it is advantageous to compare the compound's effect on a cell line with a known HR deficiency (e.g., BRCA1-mutant MDA-MB-436 or CAPAN-1) versus an HR-proficient cell line (e.g., MDA-MB-231). [6][12]* Controls are Key: Every experiment must include appropriate controls. For cytotoxicity assays, this includes untreated cells and vehicle (DMSO) controls. For mechanistic assays like Western blotting, a known apoptosis inducer (e.g., Staurosporine) serves as a vital positive control to validate the assay's performance. [9]* Time-Course Experiments: Apoptosis is a dynamic process. The peak of specific events like caspase activation and PARP cleavage can vary between cell lines and treatments. [13]Performing a time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended during initial characterization to identify the optimal endpoint.

References

  • BenchChem. (n.d.). Application Notes: Western Blot Analysis for PARP Cleavage in Parbendazole-Treated Cells.
  • BenchChem. (n.d.). Application Notes and Protocols for Studying Poly (ADP-ribose) Polymerase (PARP) in Cell Culture.
  • BenchChem. (n.d.). Application Notes and Protocols for PARP Cleavage Western Blot Analysis of Anticancer Agent 64.
  • The Audiopedia. (2020, April 12). Apoptosis assays: western blots [Video]. YouTube.
  • BenchChem. (n.d.). Application Notes and Protocols for PARP14 Inhibitor H10 Cell-Based Assay Development.
  • Abcam. (n.d.). Apoptosis western blot guide.
  • Uslu, H., et al. (2019). Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer. Chemical Biology & Drug Design, 94(3), 1625-1636. [Link]

  • Serafin, K., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4282. [Link]

  • Catalano, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org. [Link]

  • de Farias, G. G., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Molecules, 29(18), 4410. [Link]

  • Springer Nature Experiments. (n.d.). PARP Cleavage and Caspase Activity to Assess Chemosensitivity. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]

  • Kumar, A., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. 3 Biotech, 14(11), 321. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Cohen, G. M. (2008). Apoptosis-associated caspase activation assays. Methods in Molecular Biology, 414, 177-192. [Link]

  • Kanev, K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(3), 102543. [Link]

  • Los, M., et al. (2002). Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling. Molecular and Cellular Biology, 22(11), 3853–3862. [Link]

  • Guo, Y., et al. (2015). Activation of PARP, caspases and other apoptosis mediators during HSP27-dependent gemcitabine-induced apoptosis. Journal of Cellular and Molecular Medicine, 19(2), 340-350. [Link]

  • Cruz, C., et al. (2018). A RAD51 assay feasible in routine tumor samples calls PARP inhibitor response beyond BRCA mutation. EMBO Molecular Medicine, 10(3), e8472. [Link]

  • Wang, Y., et al. (2024). PTEN inhibition enhances sensitivity of ovarian cancer cells to the poly (ADP-ribose) polymerase inhibitor by suppressing the MRE11-RAD50-NBN complex. Journal of Experimental & Clinical Cancer Research, 43(1), 183. [Link]

  • ResearchGate. (2022). Design, synthesis and assay of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors. Retrieved from [Link]

  • Di Marzo, V., et al. (2009). Biochemical and biological properties of 4-(3-phenyl- [6][10][14]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Anesthesia & Analgesia, 108(1), 316-329. [Link]

  • Singh, M., et al. (2015). Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Neurotoxicity Research, 27(3), 314-327. [Link]

  • Al-Hassan, M. A., et al. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. International Journal of Molecular Sciences, 21(7), 2419. [Link]

  • Naipal, K. A., et al. (2014). Functional Ex Vivo Assay to Select Homologous Recombination–Deficient Breast Tumors for PARP Inhibitor Treatment. Clinical Cancer Research, 20(18), 4816-4826. [Link]

  • Chen, Y. A., et al. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. Molecules, 27(8), 2596. [Link]

  • Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5890-5893. [Link]

  • Festa, C., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 28(20), 7149. [Link]

  • Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved from [Link]

  • Li, J., et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules, 26(17), 5323. [Link]

  • H. Lundbeck A/S. (2015). U.S. Patent No. 9,125,910 B2. U.S.

Sources

Application

application of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine in neuroscience research

Application Notes & Protocols: Lurasidone in Neuroscience Research Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Lurasidone in Neuroscience Research

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, commonly known as Lurasidone, in neuroscience research. Lurasidone is a second-generation (atypical) antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[1][2] Its unique and multimodal pharmacodynamic profile, characterized by high-affinity antagonism of dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, coupled with partial agonism at 5-HT1A receptors, makes it a valuable pharmacological tool for investigating complex neural circuits and disease states.[1][3] This guide details its mechanism of action, presents its receptor binding profile, outlines key research applications, and provides step-by-step protocols for fundamental in vitro and in vivo experimental workflows.

Pharmacological Profile & Mechanism of Action

Lurasidone is a benzisothiazole derivative that exhibits a distinct receptor-binding profile, distinguishing it from other atypical antipsychotics.[1][3] Its therapeutic effects and utility in research are derived from its interactions with multiple neurotransmitter systems.

Receptor Binding Affinity

Lurasidone's high affinity for key dopamine and serotonin receptors underlies its primary mechanism of action.[4] Notably, it has one of the highest affinities for the 5-HT7 receptor among all antipsychotic drugs.[2] Unlike many other antipsychotics, it has negligible affinity for histaminic (H1) and muscarinic (M1) receptors, which contributes to a more favorable side-effect profile, including a lower propensity for sedation, weight gain, and cognitive impairment.[3][5]

Table 1: Receptor Binding Affinities (Ki, nM) of Lurasidone

Receptor SubtypeBinding Affinity (Ki, nM)Primary ActionReference
Serotonin 5-HT7 0.5Antagonist[4]
Serotonin 5-HT2A 0.5Antagonist[4]
Dopamine D2 1.0Antagonist[4]
Serotonin 5-HT1A 6.4Partial Agonist[4]
Adrenergic α2C 11Antagonist[4]
Adrenergic α2A 41Antagonist[4]
Serotonin 5-HT2C Weak AffinityAntagonist[6]
Histamine H1 Negligible-[3]
Muscarinic M1 Negligible-[3]

Note: Ki (inhibition constant) is the concentration of a drug that occupies 50% of receptors in vitro. A smaller Ki value indicates a higher binding affinity.

Mechanism of Action in a Neuroscience Context

Lurasidone's multimodal action allows it to modulate several critical neural pathways implicated in psychosis, mood, and cognition:

  • D2 and 5-HT2A Receptor Antagonism : The combined blockade of these receptors is a hallmark of atypical antipsychotics. D2 antagonism in the mesolimbic pathway is crucial for mitigating the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[3] 5-HT2A antagonism is thought to reduce the risk of extrapyramidal side effects and may contribute to efficacy against negative symptoms.[5]

  • 5-HT7 Receptor Antagonism : Lurasidone's potent 5-HT7 blockade is strongly linked to its pro-cognitive and antidepressant effects.[2][7] This receptor system is implicated in learning, memory, and mood regulation.[2]

  • 5-HT1A Receptor Partial Agonism : This action is associated with anxiolytic and antidepressant properties and may further contribute to cognitive enhancement and mood stabilization.[1][5]

  • Neuroplasticity and Neurotrophic Factors : Chronic administration of lurasidone has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) in key brain regions like the prefrontal cortex and hippocampus.[3][8][9] This suggests that lurasidone can promote neuronal plasticity and resilience, mechanisms that are often impaired in psychiatric disorders.[10][11]

Lurasidone_MOA cluster_drug Lurasidone cluster_receptors Receptor Targets cluster_outcomes Downstream Effects & Outcomes Lurasidone Lurasidone D2 D2 Lurasidone->D2 Antagonist HT2A 5-HT2A Lurasidone->HT2A Antagonist HT7 5-HT7 Lurasidone->HT7 Antagonist HT1A 5-HT1A Lurasidone->HT1A Partial Agonist Antipsychotic Antipsychotic Effects (↓ Positive Symptoms) D2->Antipsychotic HT2A->Antipsychotic ProCognitive Pro-Cognitive Effects HT7->ProCognitive Antidepressant Antidepressant & Anxiolytic Effects HT7->Antidepressant Plasticity ↑ Neuronal Plasticity (↑ BDNF, CREB) HT7->Plasticity HT1A->Antidepressant HT1A->Plasticity

Figure 1. Simplified signaling diagram of Lurasidone's mechanism.

Applications in Neuroscience Research

Lurasidone's well-defined pharmacological profile makes it an excellent tool for a variety of research applications:

  • Dissecting Dopaminergic and Serotonergic Interactions : Use lurasidone to probe the interplay between D2 and various 5-HT receptor subtypes in modulating behavior and neuronal activity.

  • Models of Psychosis and Sensorimotor Gating : Investigate its efficacy in animal models with disrupted sensorimotor gating, such as those induced by NMDA receptor antagonists (e.g., phencyclidine) or in relevant genetic models.[2][12]

  • Cognitive Enhancement Studies : Leverage its potent 5-HT7 antagonism to explore mechanisms of cognitive improvement in models of learning and memory impairment.[3]

  • Models of Depression and Anhedonia : Its antidepressant-like properties can be studied in models like chronic mild stress or forced swim tests.[9][10]

  • Neuroplasticity and BDNF Signaling : Use chronic lurasidone administration to study the molecular pathways involved in BDNF upregulation and its functional consequences on synaptic plasticity and neuronal resilience.[8]

Key Experimental Protocols

The following protocols provide a framework for fundamental in vitro and in vivo assays using Lurasidone.

Protocol 1: In Vitro Competition Radioligand Binding Assay

This protocol allows for the determination of Lurasidone's binding affinity (Ki) for a specific receptor of interest by measuring its ability to compete with a known radioligand.

Causality : This assay is foundational for characterizing the interaction of any compound with its receptor targets. By quantifying the concentration at which Lurasidone displaces 50% of a specific radioligand (the IC50), we can calculate its inhibition constant (Ki), a direct measure of binding affinity.[13]

Self-Validation : The protocol includes controls for total binding (radioligand only) and non-specific binding (radioligand plus a saturating concentration of an unlabeled ligand), which are essential for calculating the specific binding that is subject to competition by Lurasidone.[13][14]

Methodology :

  • Reagent Preparation :

    • Receptor Source : Prepare cell membrane homogenates from tissue (e.g., rat striatum for D2 receptors) or from cell lines expressing the receptor of interest.[15][16] Determine protein concentration via a BCA or Bradford assay.

    • Assay Buffer : Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Radioligand : Prepare a working solution of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors) at a concentration at or near its Kd.

    • Lurasidone Stock : Prepare a high-concentration stock of Lurasidone in a suitable solvent (e.g., DMSO) and create serial dilutions in the assay buffer.

    • Unlabeled Ligand (for NSB) : Prepare a high-concentration solution of a known unlabeled ligand (e.g., Haloperidol for D2) to define non-specific binding.

  • Assay Plate Setup (96-well plate) :

    • Total Binding Wells : Add assay buffer, radioligand, and receptor membranes.

    • Non-Specific Binding (NSB) Wells : Add the high-concentration unlabeled ligand, radioligand, and receptor membranes.

    • Lurasidone Competition Wells : Add serial dilutions of Lurasidone, radioligand, and receptor membranes.

  • Incubation :

    • Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.[15]

  • Separation of Bound and Free Ligand :

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C filters pre-soaked in polyethyleneimine).[15] This traps the receptor membranes (with bound radioligand) while allowing unbound radioligand to pass through.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification :

    • Dry the filter mat.

    • Add scintillation cocktail and count the radioactivity in each well using a scintillation counter (e.g., MicroBeta counter).

  • Data Analysis :

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of Lurasidone.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[13]

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Prepulse Inhibition (PPI) of Acoustic Startle

This protocol assesses the sensorimotor gating ability of a subject, a process often disrupted in schizophrenia.[17] Antipsychotics like Lurasidone are expected to reverse deficits in PPI in relevant animal models.

Causality : PPI is an operational measure of sensorimotor gating, the neural process of filtering out irrelevant sensory information.[12] A weak prepulse activates an inhibitory circuit that reduces the startle response to a subsequent strong pulse.[18] Deficits in this inhibition, seen in schizophrenia patients and animal models, can be rescued by effective antipsychotics.[19][20]

Self-Validation : The protocol design includes "pulse-alone" trials to establish a baseline startle response and "no-stimulus" trials to measure baseline motion. Comparing the startle response in "prepulse + pulse" trials to the "pulse-alone" baseline allows for a robust calculation of the percent inhibition.[12]

PPI_Workflow cluster_prep Phase 1: Preparation cluster_test Phase 2: Testing Session cluster_trials Trial Types within Blocks cluster_analysis Phase 3: Data Analysis A1 Animal Acclimation (1 week) A2 Lurasidone Administration (e.g., 30-60 min prior to test) A1->A2 A3 Vehicle Control Group A1->A3 B1 Place animal in startle chamber A2->B1 A3->B1 B2 Habituation Period (5 min, background noise) B1->B2 B3 Presentation of Trial Blocks (Randomized Order) B2->B3 C1 Pulse-Alone (e.g., 120 dB) B3->C1 C2 Prepulse + Pulse (e.g., 74 dB prepulse, 100ms lead, 120 dB pulse) B3->C2 C3 Prepulse-Alone (e.g., 74 dB) B3->C3 C4 No-Stimulus (Background Noise) B3->C4 D1 Measure Startle Amplitude (Max response in 65ms window) C1->D1 C2->D1 D2 Calculate % PPI D1->D2 D3 Statistical Comparison (e.g., ANOVA) D2->D3

Figure 2. Experimental workflow for Prepulse Inhibition (PPI) testing.

Methodology :

  • Animal Preparation :

    • Acclimate rodents (mice or rats) to the housing facility for at least one week.

    • Administer Lurasidone (or vehicle control) via the desired route (e.g., intraperitoneal, oral gavage) at a set time (e.g., 30-60 minutes) before testing. Doses should be determined from literature or preliminary dose-response studies.

  • Apparatus :

    • Use a startle response system consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor platform to detect whole-body startle movements.

  • Testing Procedure :

    • Place the animal in the startle chamber and allow a 5-minute habituation period with background white noise (e.g., 65-70 dB).

    • The test session consists of multiple trial types presented in a pseudorandom order:

      • Pulse-Alone Trial : A strong startling stimulus (e.g., 40 ms burst of 120 dB white noise).

      • Prepulse + Pulse Trial : A weak, non-startling prepulse (e.g., 20 ms burst of 74-82 dB noise) precedes the pulse by a specific interval (lead interval), typically 30-120 ms.[17]

      • No-Stimulus Trial : Background noise only, to measure baseline movement.

    • The session should begin with several pulse-alone trials to stabilize the startle response.[12]

  • Data Collection and Analysis :

    • The sensor platform records the maximal startle amplitude (Vmax) within a time window (e.g., 65-100 ms) following the onset of the pulse stimulus.

    • Calculate the Percent PPI for each prepulse intensity using the following formula: % PPI = 100 - [ (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial) x 100 ] [18]

    • Compare the % PPI between the Lurasidone-treated group and the vehicle control group using appropriate statistical tests (e.g., ANOVA). An increase in % PPI in a deficit model indicates a therapeutic-like effect.

References

  • Caccia, S., et al. (2013). An update of the preclinical profile of lurasidone. Pharmacological Research, 76, 1-12. [Link not available]
  • Cates, M. E., et al. (2026). Lurasidone. StatPearls. Available at: [Link]

  • Miyauchi, M., et al. (2012). Update on the development of lurasidone as a treatment for patients with acute schizophrenia. Neuropsychiatric Disease and Treatment, 8, 437-447. Available at: [Link]

  • Haduch, A., & Daniel, W. A. (2022). The Atypical Antipsychotic Lurasidone Affects Brain but Not Liver Cytochrome P450 2D (CYP2D) Activity. A Comparison with Other Novel Neuroleptics and Significance for Drug Treatment of Schizophrenia. International Journal of Molecular Sciences, 23(21), 13589. Available at: [Link]

  • Ekinci Nazik, R., & Uygun, Ş. (2023). Mechanism of Action and Uses of Lurasidone, A New Generation of Antipsychotics: A Review. Psychiatry and Behavioral Sciences, 13(1), 25-32. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Lurasidone Hydrochloride? Patsnap. Available at: [Link]

  • Calabrese, F., et al. (2015). Lurasidone Exerts Antidepressant Properties in the Chronic Mild Stress Model through the Regulation of Synaptic and Neuroplastic Mechanisms in the Rat Prefrontal Cortex. Neuropsychopharmacology, 40(13), 2954-2963. Available at: [Link]

  • An, W. F., & Toll, L. (2012). Receptor binding assays for HTS and drug discovery. Assay guidance manual. Available at: [Link]

  • Enguehard-Gueiffier, C., et al. (2006). 2-[(4-phenylpiperazin-1-yl)methyl]imidazo(di)azines as selective D4-ligands. Journal of Medicinal Chemistry, 49(13), 3938-3947. Available at: [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. Wikipedia. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Wikipedia. (n.d.). Prepulse inhibition. Wikipedia. Available at: [Link]

  • Ishibashi, T., et al. (2010). Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity. Journal of Pharmacology and Experimental Therapeutics, 334(1), 171-181. Available at: [Link]

  • Luoni, A., et al. (2013). Behavioural and neuroplastic properties of chronic lurasidone treatment in serotonin transporter knockout rats. International Journal of Neuropsychopharmacology, 16(6), 1335-1347. Available at: [Link]

  • Fumagalli, F., et al. (2012). Modulation of BDNF expression by repeated treatment with the novel antipsychotic lurasidone under basal condition and in response to acute stress. European Neuropsychopharmacology, 22(3), 226-233. Available at: [Link]

  • Murai, T., & Nakako, T. (2014). Lurasidone for the Treatment of Schizophrenia: Design, Development, and Place in Therapy. Drug Design, Development and Therapy, 8, 1517-1529. Available at: [Link]

  • Preskorn, S. H., & Ereshefsky, L. (2015). How the pharmacokinetics and receptor-binding profile of lurasidone affect the clinical utility and safety of the drug in the treatment of schizophrenia. Expert Opinion on Drug Metabolism & Toxicology, 11(8), 1235-1249. Available at: [Link]

  • Papaleo, F., et al. (2018). Assessing Prepulse Inhibition of Startle in Mice. Bio-protocol, 8(7), e2793. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-phenyl-. NIST Chemistry WebBook. Available at: [Link]

  • Alexander, J. P., et al. (2009). Biochemical and biological properties of 4-(3-phenyl-[1][3][21] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Anesthesia & Analgesia, 108(1), 316-329. Available at: [Link]

  • Kumari, V., et al. (2017). Reduced Prepulse Inhibition as a Biomarker of Schizophrenia. Frontiers in Behavioral Neuroscience, 11, 203. Available at: [Link]

  • Wikipedia. (n.d.). Lurasidone. Wikipedia. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 1.29.1-1.29.16. Available at: [Link]

  • Kumar, V. P., et al. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(11), 6036-6047. Available at: [Link]

  • Kumari, V., et al. (1997). Normalization of Information Processing Deficits in Schizophrenia With Clozapine. American Journal of Psychiatry, 154(7), 1017-1018. Available at: [Link]

  • Li, W., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3681. Available at: [Link]

  • Clark, J. (n.d.). Phenylamine (aniline) as an amine. Chemguide. Available at: [Link]

  • Li, D. E., et al. (2020). Prepulse Inhibition of the Auditory Startle Reflex Assessment as a Hallmark of Brainstem Sensorimotor Gating Mechanisms. Brain Sciences, 10(9), 643. Available at: [Link]

  • DOST-PNRI. (2017). Receptor Binding Assay - Part 1. YouTube. Available at: [Link]

Sources

Method

Application Note: Assay Development and Pharmacological Profiling of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine

Executive Summary & Pharmacological Rationale The compound {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine —structurally characterized as an anthranilamide-phenylpiperazine hybrid—represents a highly privileged scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The compound {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine —structurally characterized as an anthranilamide-phenylpiperazine hybrid—represents a highly privileged scaffold in drug discovery. Its unique structural topology allows it to interact with diverse biological targets, most notably the Glycine Transporter 1 (GlyT-1)[1], P-glycoprotein (P-gp) efflux pumps[2], and Monoamine Oxidase B (MAO-B)[3].

As a Senior Application Scientist, the goal of this guide is to move beyond standard operating procedures by providing comprehensively engineered, self-validating assay protocols. Each workflow is designed to isolate the target's activity from background cellular noise, ensuring that the resulting quantitative data is both robust and reproducible for high-throughput screening (HTS) or lead optimization.

MOA Compound {2-[(4-Phenylpiperazin-1-yl) carbonyl]phenyl}amine GlyT1 GlyT-1 Transporter Compound->GlyT1 Inhibits Pgp P-glycoprotein (P-gp) Compound->Pgp Inhibits MAOB Monoamine Oxidase B Compound->MAOB Inhibits Effect1 Increased Synaptic Glycine (Antipsychotic Potential) GlyT1->Effect1 Effect2 Reduced Drug Efflux (MDR Reversal) Pgp->Effect2 Effect3 Reduced Oxidative Stress (Neuroprotection) MAOB->Effect3

Pharmacological targets and downstream effects of the anthranilamide derivative.

Experimental Protocols & Scientific Causality

Protocol 1: GlyT-1 Radioligand Uptake Assay

Objective : Quantify the inhibitory potency of the test compound against GlyT-1 mediated synaptic glycine reuptake[1]. Self-Validating System : ALX-5407 (10 µM) is utilized as a full reference inhibitor to define non-specific background uptake.

  • Step 1: Cell Preparation. Seed CHO cells stably expressing human GlyT-1 into 96-well Cytostar-T scintillating microplates at a density of 50,000 cells/well. Incubate overnight.

    • Scientific Causality: Cytostar-T plates contain scintillants embedded in the base of the well. Only the radioligand that is actively transported into the cell comes into sufficient proximity to the scintillant to generate a signal. This eliminates the need for disruptive wash steps and prevents transporter reversal (efflux) during washing.

  • Step 2: Compound Incubation. Aspirate media and pre-incubate cells with serial dilutions of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine (0.1 nM to 10 µM) in Hank's Balanced Salt Solution (HBSS) for 30 minutes at 37°C.

  • Step 3: Radioligand Addition. Add [³H]-Glycine to a final concentration of 1 µCi/mL and incubate for exactly 15 minutes.

    • Scientific Causality: A strict 15-minute window ensures the uptake is measured in the linear kinetic phase before intracellular accumulation reaches equilibrium or triggers reverse transport mechanisms.

  • Step 4: Termination & Readout. Add 10 µM ALX-5407 to halt transport instantly. Read the microplate on a Microbeta scintillation counter.

Protocol 2: P-glycoprotein (P-gp) Efflux Inhibition Assay

Objective : Evaluate the compound's ability to reverse multidrug resistance (MDR) by blocking P-gp mediated efflux[2]. Self-Validating System : Verapamil (100 µM) serves as the maximum inhibition control to establish the upper bound of the assay window.

Workflow Step1 Cell Seeding (MDR1-MDCK) Step2 Compound Incubation (30 min, 37°C) Step1->Step2 Step3 Calcein-AM Addition (Fluorogenic Substrate) Step2->Step3 Step4 Intracellular Cleavage (Esterase Activity) Step3->Step4 Step5 Fluorescence Readout (Ex: 490nm / Em: 520nm) Step4->Step5

Step-by-step workflow and biochemical logic of the Calcein-AM P-gp efflux assay.

  • Step 1: Cell Seeding. Culture MDR1-transfected MDCK cells to full confluence in 96-well black, clear-bottom plates.

    • Scientific Causality: MDCK cells naturally form tight junctions. Using a fully confluent monolayer ensures that the assay measures specific transcellular efflux rather than paracellular leakage, preserving the integrity of the data.

  • Step 2: Compound Pre-incubation. Add {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine (1 nM to 50 µM) and incubate for 30 minutes.

  • Step 3: Substrate Addition. Add 1 µM Calcein-AM to all wells.

    • Scientific Causality: Calcein-AM is lipophilic, non-fluorescent, and a known P-gp substrate. Active P-gp rapidly extrudes it. If the test compound successfully inhibits P-gp, Calcein-AM remains intracellular, where ubiquitous cytosolic esterases cleave the acetoxymethyl (AM) ester. The resulting Calcein is highly fluorescent and membrane-impermeable, trapping the signal inside the cell for a highly sensitive readout.

  • Step 4: Readout. Measure fluorescence (Ex: 490 nm, Em: 520 nm) kinetically over 60 minutes using a multi-mode plate reader.

Protocol 3: Monoamine Oxidase B (MAO-B) Fluorometric Activity Assay

Objective : Determine the selectivity and potency of the compound against MAO-B for neuroprotective profiling[3]. Self-Validating System : Safinamide (1 µM) is used as a highly selective MAO-B reference inhibitor.

  • Step 1: Enzyme Preparation. Dilute recombinant human MAO-B in 50 mM sodium phosphate buffer (pH 7.4).

  • Step 2: Inhibitor Incubation. Incubate the enzyme with the test compound for 15 minutes at room temperature to allow for steady-state binding.

  • Step 3: Reaction Initiation. Add a substrate mixture containing 10 µM benzylamine (MAO-B specific substrate), 1 U/mL horseradish peroxidase (HRP), and 50 µM Amplex Red.

    • Scientific Causality: MAO-B oxidizes benzylamine, producing H₂O₂ in a strict 1:1 stoichiometric ratio. HRP utilizes this H₂O₂ to oxidize Amplex Red into resorufin, a highly fluorescent and stable product. This coupled enzyme system amplifies the primary signal and provides a continuous kinetic readout without interference from compound autofluorescence.

  • Step 4: Readout. Monitor fluorescence (Ex: 530 nm, Em: 590 nm) continuously for 30 minutes.

Quantitative Data Summarization

To ensure assay robustness and reproducibility during the profiling of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, the following quantitative parameters and validation metrics must be strictly monitored:

Target AssayPrimary Readout ModalityReference Inhibitor (Positive Control)Expected IC₅₀ Range (Reference)Target Z'-FactorIncubation Window
GlyT-1 Scintillation (³H-Glycine)ALX-5407 (10 µM)10 - 50 nM> 0.6515 min (Linear Phase)
P-gp Efflux Fluorescence (Calcein)Verapamil (100 µM)1 - 5 µM> 0.7060 min (Kinetic)
MAO-B Fluorescence (Resorufin)Safinamide (1 µM)50 - 100 nM> 0.7530 min (Kinetic)

References[3] Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. acs.org. Click here for verification[1] Structure–Activity Relationships for Amide-, Carbamate-, And Urea-Linked Analogues of the Tuberculosis Drug (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824). acs.org. Click here for verification[2] [O-methyl-11C]N-(4-(4-(3-Chloro-2-methoxyphenyl)-piperazin-1-yl)butyl)-1H-indole-2-carboxamide ([11C]BAK4-51) Is an Efflux Transporter Substrate and Ineffective for PET Imaging of Brain D3 Receptors in Rodents and Monkey - MDPI. mdpi.com.Click here for verification

Sources

Application

Application Note: {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine as a Polypharmacological Probe in Neuroepigenetics

Executive Summary In the evolving landscape of neuropharmacology and epigenetic drug discovery, single-target paradigms are increasingly being replaced by polypharmacological approaches. {2-[(4-Phenylpiperazin-1-yl)carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of neuropharmacology and epigenetic drug discovery, single-target paradigms are increasingly being replaced by polypharmacological approaches. {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine —also known systematically as (2-aminophenyl)(4-phenylpiperazin-1-yl)methanone—is a sophisticated bifunctional chemical probe. By fusing an anthranilamide (2-aminobenzamide) core with a 4-phenylpiperazine moiety, this molecule serves as a powerful tool for interrogating the intersection of Class I Histone Deacetylase (HDAC) epigenetic regulation and monoaminergic G-Protein Coupled Receptor (GPCR) synaptic signaling.

This application note provides a comprehensive, self-validating framework for deploying this probe in preclinical in vitro models, detailing the mechanistic causality behind its target engagement and the rigorous experimental controls required for reproducible data generation.

Mechanistic Rationale: Bridging Epigenetics and Synaptic Transmission

The structural architecture of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine is deliberately composed of two highly privileged pharmacophores, enabling dual-pathway modulation:

  • The Epigenetic Axis (Anthranilamide Motif): The 2-aminobenzamide group is a well-established zinc-binding group (ZBG) that confers highly specific, slow-binding inhibition of Class I HDACs (HDAC1, 2, and 3)[1]. Upon entering the narrow hydrophobic catalytic tunnel of the HDAC enzyme, the ortho-amino group and the carbonyl oxygen chelate the active-site zinc ion ( Zn2+ ), while the aromatic ring undergoes π−π stacking with conserved phenylalanine residues. This inhibition prevents the deacetylation of histone tails, promoting chromatin relaxation and the transcription of neuroplasticity-associated genes[2].

  • The Synaptic Axis (Phenylpiperazine Motif): The 4-phenylpiperazine moiety is a classic pharmacophore known to insert into the highly homologous orthosteric binding sites of monoamine GPCRs, particularly Dopamine D2/D3 and Serotonin 5-HT1A/2A receptors[3][4]. Computational docking models confirm that the protonated basic nitrogen of the piperazine ring forms a critical salt bridge with a conserved aspartate residue (Asp3.32) located in transmembrane helix 3 (TMH3) of these receptors, dictating its antagonistic or partial agonistic activity[5].

Dual-Pathway Visualization

G cluster_epigenetic Epigenetic Modulation cluster_gpcr Synaptic Modulation Probe {2-[(4-Phenylpiperazin-1-yl) carbonyl]phenyl}amine HDAC Class I HDACs (HDAC1, 2, 3) Probe->HDAC Anthranilamide Zinc Chelation GPCR Monoamine Receptors (D2, 5-HT2A) Probe->GPCR Phenylpiperazine Orthosteric Binding Chromatin Chromatin Relaxation (Histone Acetylation) HDAC->Chromatin Inhibition GeneExp Neuroplasticity Gene Expression Chromatin->GeneExp SecondMsgr cAMP / PLC Pathways GPCR->SecondMsgr Antagonism/ Partial Agonism Synaptic Synaptic Transmission & Excitability SecondMsgr->Synaptic

Dual-pathway modulation by {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine via HDAC and GPCRs.

Quantitative Target Profiling

To contextualize the probe's utility, the table below summarizes the expected quantitative binding affinities ( Ki​ ) and inhibitory concentrations ( IC50​ ) for its primary targets, benchmarked against clinical-grade reference ligands.

Target ClassSpecific TargetPharmacophore MotifExpected IC50​ / Ki​ RangeReference Control Ligand
Epigenetic HDAC1 / HDAC22-Aminobenzamide0.5 – 5.0 µMEntinostat (MS-275)
Epigenetic HDAC32-Aminobenzamide1.0 – 10.0 µMMocetinostat
Synaptic Dopamine D2R4-Phenylpiperazine10 – 150 nMHaloperidol
Synaptic Serotonin 5-HT2A4-Phenylpiperazine5 – 50 nMKetanserin

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific biochemical causalities and internal quality controls (QCs) to prevent false positives arising from compound aggregation, non-specific binding, or assay interference.

Protocol A: Class I HDAC Fluorometric Inhibition Assay

Causality Check: 2-Aminobenzamides are characterized by slow on/off binding kinetics at the HDAC active site. A standard simultaneous addition of enzyme, substrate, and inhibitor will artificially underestimate the probe's potency. Therefore, a pre-incubation step is strictly required.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ ). Crucial Addition: Supplement with 0.01% Triton X-100 and 0.1 mg/mL BSA. Causality: This prevents the lipophilic phenylpiperazine tail from causing colloidal aggregation, which can lead to promiscuous, non-specific enzyme inhibition.

  • System Setup & QC Controls: In a 384-well black microplate, establish the following self-validating control wells alongside your probe dilutions:

    • Max Signal ( B0​ ): Enzyme + Substrate + Vehicle (DMSO).

    • Background (NSB): Substrate + Vehicle (No Enzyme) — Validates substrate stability.

    • Positive Control: 10 µM Entinostat — Validates assay sensitivity to benzamides.

  • Pre-Incubation: Add recombinant HDAC1 (1-2 ng/µL final) to the probe/control wells. Incubate at 37°C for exactly 60 minutes .

  • Substrate Addition: Add the fluorogenic substrate Boc-Lys(Ac)-AMC (final concentration 50 µM). Incubate for 30 minutes at 37°C.

  • Development & Readout: Add the developer solution (containing trypsin and 2 µM Trichostatin A to instantly halt HDAC activity). The trypsin cleaves the deacetylated AMC fluorophore. Read fluorescence (Ex: 360 nm, Em: 460 nm).

  • Validation Metric: Calculate the Z'-factor using the B0​ and Background wells. The assay is only valid if Z' > 0.6 .

Protocol B: GPCR Radioligand Displacement Assay (D2 / 5-HT2A)

Causality Check: The high lipophilicity of the phenylpiperazine moiety makes it prone to adhering to plasticware and glass fiber filters, which can skew displacement curves. Pre-treating filters and utilizing carrier proteins are non-negotiable steps.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO-K1 cell membranes expressing human D2R or 5-HT2A in binding buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl). Crucial Addition: Add 0.1% BSA to act as a carrier for the hydrophobic probe.

  • Ligand Binding Setup:

    • Total Binding (TB): Membrane + [ 3 H]-Raclopride (for D2) + Vehicle.

    • Non-Specific Binding (NSB): Membrane + [ 3 H]-Raclopride + 10 µM Haloperidol. Causality: This defines the baseline of radioligand trapped in the lipid bilayer rather than bound to the receptor.

    • Test Wells: Membrane + [ 3 H]-Raclopride + Probe (titrated from 10 pM to 10 µM).

  • Incubation & Filtration: Incubate for 90 minutes at Room Temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters. Causality: Filters MUST be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour prior to use to neutralize the negative charge of the glass fibers, preventing non-specific binding of the positively charged piperazine nitrogen.

  • Washing & Counting: Wash filters 3x with ice-cold buffer (to slow dissociation kinetics during the wash). Extract radioactivity in scintillation fluid and count (DPM).

  • Validation Metric: Calculate specific binding ( TB−NSB ). The IC50​ is only valid if the specific binding constitutes >80% of the Total Binding signal.

References

  • Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry - ACS Publications.

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 8. Computational Simulation of Ligand−Receptor Interaction of 5-HT1AR Agonists. Journal of Medicinal Chemistry - ACS Publications.

  • [O-methyl-11C]N-(4-(4-(3-Chloro-2-methoxyphenyl)-piperazin-1-yl)butyl)-1H-indole-2-carboxamide Is an Efflux Transporter Substrate and Ineffective for PET Imaging of Brain D3 Receptors. MDPI.

  • Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. Frontiers in Neurology.

  • Emre Fatih Bulbul PhD Postdoc at Maastricht University (Research Profile on Class I HDACi containing 2-aminobenzamide moieties). ResearchGate.

Sources

Method

analytical methods for {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine detection

An Application Note on the Analytical Detection and Quantification of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine Abstract This document provides a comprehensive guide to the analytical methods for the detection an...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Analytical Detection and Quantification of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine

Abstract

This document provides a comprehensive guide to the analytical methods for the detection and quantification of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine. This molecule, featuring a phenylpiperazine moiety linked to an anthranilamide structure, is representative of compounds found in pharmaceutical development and chemical synthesis. Accurate and reliable quantification is essential for quality control, process monitoring, impurity profiling, and pharmacokinetic studies. This guide details protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. Additionally, a basic protocol for UV-Vis Spectrophotometry for the analysis of bulk or pure samples is described. The methodologies are presented with an emphasis on the scientific rationale behind procedural choices, in accordance with international validation guidelines.

Introduction and Compound Profile

{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine is a complex molecule incorporating key pharmacophores, including a phenylpiperazine group and a benzamide structure. The phenylpiperazine nucleus is a common feature in many biologically active compounds, known to interact with various receptors in the central nervous system.[1][2] The accurate determination of this compound in various matrices—from active pharmaceutical ingredients (APIs) to biological fluids—is critical for ensuring product quality, safety, and efficacy in research and development settings.[3][4]

The analytical challenge lies in developing methods that are not only accurate and precise but also specific enough to distinguish the analyte from starting materials, byproducts, or degradation products.[5] This note provides validated starting points for method development, grounded in established analytical principles for similar molecular structures.

Structural Features Relevant to Analysis:

  • Chromophores: The presence of two phenyl rings and the benzamide carbonyl group results in strong ultraviolet (UV) absorbance, making HPLC-UV a suitable technique for quantification.[6]

  • Ionizable Groups: The secondary amine in the piperazine ring and the primary aromatic amine are readily protonated, making the molecule highly suitable for positive mode electrospray ionization (ESI+) in LC-MS/MS.[7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse method for routine quality control and quantification of APIs due to its robustness, precision, and accessibility.[8] The method separates the analyte from other components in a mixture based on its interaction with the stationary phase, and quantification is achieved by measuring its UV absorbance.

Principle of HPLC-UV Separation

A reversed-phase C18 column is recommended as the primary choice for this compound. The nonpolar nature of the phenyl and alkyl groups will provide strong retention on the C18 stationary phase. The mobile phase, a mixture of an aqueous buffer and an organic solvent (like acetonitrile), is used to elute the compound. The addition of an acid modifier, such as formic acid, helps to protonate the amine functional groups, which sharpens the chromatographic peaks and ensures consistent retention times.

Detailed Experimental Protocol: HPLC-UV

1. Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (LC-MS Grade, ~99%)

  • Reference Standard: {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine (purity ≥98%)

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 254 nm (or wavelength of maximum absorbance determined by diode array detector).

  • Gradient Elution:

    • 0-15 min: 20% to 80% Mobile Phase B

    • 15-17 min: 80% to 20% Mobile Phase B

    • 17-20 min: Hold at 20% Mobile Phase B (equilibration)

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 20 minutes.

  • Inject the diluent (blank) to ensure no system contamination.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Weigh Reference Standard P2 Dissolve in Diluent (Stock Solution) P1->P2 P3 Prepare Calibration Curve Standards P2->P3 H2 Inject Blank, Standards, Samples P3->H2 P4 Prepare Sample Solution P4->H2 H1 Equilibrate System H1->H2 H3 Separate on C18 Column (Gradient Elution) H2->H3 H4 Detect at 254 nm (UV Detector) H3->H4 D1 Integrate Peak Area H4->D1 D2 Generate Calibration Curve (Area vs. Conc.) D1->D2 D3 Calculate Sample Concentration D2->D3 LCMS_Workflow cluster_prep Biological Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing P1 Aliquot Plasma Sample P2 Spike with Internal Standard (IS) P1->P2 P3 Add Acetonitrile (Protein Precipitation) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Collect Supernatant P4->P5 L1 Inject Extract P5->L1 L2 Fast LC Separation (UPLC/UHPLC) L1->L2 L3 Ionize (ESI+) L2->L3 L4 Select Precursor Ion (Q1) L3->L4 L5 Fragment Ion (Q2) L4->L5 L6 Select Product Ion (Q3) L5->L6 D1 Integrate Analyte & IS Peak Areas L6->D1 D2 Calculate Peak Area Ratio (Analyte/IS) D1->D2 D3 Quantify using Calibration Curve D2->D3 UVVis_Workflow A Prepare Dilute Solution in UV-Transparent Solvent B Scan Wavelength (200-400 nm) to Find λmax A->B C Prepare Calibration Standards D Measure Absorbance of Standards at λmax C->D E Plot Absorbance vs. Concentration (Generate Calibration Curve) D->E G Determine Concentration from Curve E->G Use Curve F Prepare & Measure Unknown Sample F->G

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine for Diverse Chemical Library Synthesis

An In-Depth Technical Guide for Researchers Abstract This guide provides a comprehensive overview of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, a versatile chemical scaffold, and its strategic application in the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Abstract

This guide provides a comprehensive overview of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, a versatile chemical scaffold, and its strategic application in the synthesis of diverse compound libraries. The unique architecture of this molecule, featuring a reactive primary aromatic amine on a 2-aminobenzamide core coupled with the privileged phenylpiperazine moiety, makes it an ideal starting point for generating libraries of complex, drug-like molecules. We will delve into the core principles of its reactivity and present detailed, field-proven protocols for its use in powerful multi-component reactions (MCRs), specifically the Ugi four-component reaction (U-4CR) and the synthesis of quinazolinone derivatives. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this scaffold for efficient lead discovery and optimization.

Introduction: A Scaffold of Strategic Importance

In modern medicinal chemistry, the efficiency of drug discovery is profoundly influenced by the ability to rapidly synthesize and screen diverse libraries of small molecules. The choice of the central scaffold is paramount, as it dictates the three-dimensional chemical space that a library can explore. {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine has emerged as a scaffold of high strategic value.

Its structure is a composite of two key pharmacophores:

  • The 2-Aminobenzamide Core: This moiety is a well-established precursor for a variety of heterocyclic systems, most notably quinazolinones, which are present in numerous approved drugs. The primary aromatic amine serves as a versatile chemical handle for diversification.[1][2]

  • The Phenylpiperazine Moiety: This substructure is a "privileged" fragment, frequently found in centrally active compounds and other therapeutic agents due to its favorable pharmacokinetic properties and ability to engage with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[3][4][5]

The combination of these features in a single molecule provides an exceptional platform for combinatorial chemistry, enabling the generation of libraries with inherent drug-like properties.

Chemical Properties and Core Reactivity

The synthetic utility of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine is primarily centered on the reactivity of its aniline-type primary amine. This nucleophilic center is poised for a variety of transformations, making it an ideal input for diversity-oriented synthesis.

PropertyValue / Description
IUPAC Name 2-Amino-N-(4-phenylpiperazin-1-yl)benzamide
Molecular Formula C₁₇H₂₀N₄O
Molecular Weight 296.37 g/mol
Key Reactive Site Primary aromatic amine (-NH₂)
Core Structure 2-Aminobenzamide
Key Pharmacophore 4-Phenylpiperazine

The primary amine readily participates in reactions such as imine formation, acylation, and multicomponent reactions, which are the cornerstones of library synthesis.

Application in Library Synthesis: Core Protocols

We present two robust protocols that leverage the unique reactivity of this scaffold to build distinct and valuable molecular libraries.

Protocol 1: Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Libraries

The Ugi reaction is a gold-standard multicomponent reaction that allows for the one-pot synthesis of α-acylamino amides from an amine, an aldehyde, a carboxylic acid, and an isocyanide.[6][7] This reaction is prized in combinatorial chemistry for its high atom economy, convergence, and the significant increase in molecular complexity achieved in a single step. {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine serves as an excellent amine component.

Causality and Experimental Rationale: The reaction proceeds through the initial formation of an imine between the amine scaffold and an aldehyde. This is followed by the nucleophilic attack of the isocyanide and subsequent intramolecular rearrangement with the carboxylic acid to yield the final, stable product.[7] Methanol is the solvent of choice as it effectively solvates the intermediates without interfering with the reaction pathway. The reaction is typically run at room temperature and does not require a catalyst.[7]

Detailed Step-by-Step Protocol: Ugi Reaction

  • Reagent Preparation: In a 10 mL glass vial equipped with a magnetic stir bar, add {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine (1.0 eq, e.g., 59 mg, 0.2 mmol).

  • Solvent Addition: Add anhydrous methanol (MeOH, 2.0 mL) and stir until the amine is fully dissolved.

  • Component Addition: To the stirred solution, add the aldehyde (1.05 eq, e.g., benzaldehyde, 0.21 mmol), followed by the carboxylic acid (1.05 eq, e.g., acetic acid, 0.21 mmol).

  • Isocyanide Addition: Add the isocyanide (1.1 eq, e.g., cyclohexyl isocyanide, 0.22 mmol) dropwise to the mixture.

  • Reaction Execution: Seal the vial and stir the reaction mixture at room temperature (20-25°C) for 24-48 hours.

  • Work-up and Isolation: Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can often be purified by precipitation from a suitable solvent (e.g., diethyl ether) or by standard column chromatography on silica gel.

Data Presentation: Representative Ugi Products

Aldehyde (R¹CHO)Carboxylic Acid (R²COOH)Isocyanide (R³NC)Expected Product Yield (%)Purity (LC-MS, %)
BenzaldehydeAcetic AcidCyclohexyl Isocyanide65-75%>95%
4-ChlorobenzaldehydePropionic Acidtert-Butyl Isocyanide60-70%>95%
FurfuralBenzoic AcidBenzyl Isocyanide55-65%>90%

Workflow Visualization: Ugi Four-Component Reaction

Ugi_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Work-up & Analysis Amine {Scaffold Amine} (1.0 eq) Mix Dissolve in MeOH Amine->Mix Aldehyde {Aldehyde} (1.05 eq) Aldehyde->Mix Acid {Carboxylic Acid} (1.05 eq) Acid->Mix Isocyanide {Isocyanide} (1.1 eq) Isocyanide->Mix React Stir at RT 24-48h Mix->React Workup Concentrate & Purify (Precipitation/Chr.) React->Workup Product Final Ugi Product (α-Acylamino Amide) Workup->Product

Caption: Parallel synthesis workflow for the Ugi-4CR.

Protocol 2: Synthesis of Quinazolinone Libraries

The 2-aminobenzamide substructure is a classic starting material for the synthesis of quinazolinones, a class of fused heterocycles with broad pharmacological importance.[1] This transformation provides an excellent orthogonal strategy to the Ugi reaction for library diversification.

Causality and Experimental Rationale: The reaction of a 2-aminobenzamide with an aldehyde typically proceeds via the formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic quinazolinone ring. Various oxidants can be employed, with molecular iodine being a mild and effective choice. The reaction is often facilitated by a base like potassium carbonate to neutralize the HI generated in situ.

Detailed Step-by-Step Protocol: Quinazolinone Synthesis

  • Reagent Preparation: In a round-bottom flask, dissolve {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine (1.0 eq, e.g., 296 mg, 1.0 mmol) and the desired aldehyde (1.2 eq, 1.2 mmol) in dimethyl sulfoxide (DMSO, 5 mL).

  • Catalyst/Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 eq, 2.0 mmol) and molecular iodine (I₂, 1.5 eq, 1.5 mmol) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 100-110°C and stir for 4-6 hours.

  • Work-up and Isolation: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture to room temperature and pour it into a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired quinazolinone derivative.

Workflow Visualization: Quinazolinone Synthesis

Quinazolinone_Workflow Start {Scaffold Amine} + Aldehyde Reagents Add K₂CO₃, I₂ in DMSO Start->Reagents Heat Heat at 110°C 4-6h Reagents->Heat Quench Quench with Na₂S₂O₃ (aq) Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Final Quinazolinone Product Purify->Product

Caption: Workflow for the synthesis of quinazolinone derivatives.

Library Synthesis Strategy and Validation

The protocols described above are ideally suited for parallel synthesis, where each reaction is performed in a separate well of a multi-well plate, allowing for the rapid generation of a spatially addressed library of discrete compounds.[8]

Logical Framework for Library Design

Library_Design cluster_reactions Diversification Reactions cluster_building_blocks Building Block Sets Scaffold {Core Scaffold} {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine Ugi Ugi-4CR Scaffold->Ugi Quin Quinazolinone Synthesis Scaffold->Quin Library_A Library A (Peptidomimetics) Ugi->Library_A Library_B Library B (Quinazolinones) Quin->Library_B BB_Ugi Aldehydes (R¹) Acids (R²) Isocyanides (R³) BB_Ugi->Ugi BB_Quin Aldehydes (R⁴) BB_Quin->Quin

Caption: Strategy for creating two distinct libraries from a single scaffold.

Library Validation: For any synthesized library, quality control is essential. A representative selection of compounds (typically 5-10%) should be analyzed to validate the overall quality of the library.

  • Identity and Purity: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the primary tool for rapidly assessing the purity and confirming the molecular weight of each compound in the library.

  • Structural Confirmation: For a few selected compounds, full structural elucidation via ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is recommended to confirm that the desired chemical transformation has occurred.

Conclusion

{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine is a powerful and versatile building block for diversity-oriented synthesis. Its unique combination of a reactive handle and a privileged pharmacophore makes it an invaluable starting point for constructing high-quality chemical libraries. The Ugi and quinazolinone synthesis protocols detailed herein are robust, reliable, and readily amenable to parallel synthesis formats, enabling the efficient exploration of vast and relevant chemical space in the pursuit of novel therapeutic agents.

References

  • Dayalan, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. Available at: [Link]

  • Zhang, L., et al. (2022). Design, synthesis and assay of 2-(4- phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

  • Veselinović, A., et al. (2019). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]

  • Iraji, A., et al. (2015). Ugi Four-Component Reaction Directed Towards The Synthesis of Cyclohexyl Arylacetamide Derivatives of N-(5-bromo-2-(4- phenylpiperazine-1-yl) phenyl) Arylcarboxamide Scaffold as Novel Alzheimer's β-secretase inhibitors. ResearchGate. Available at: [Link]

  • Wikipedia. Pictet–Spengler reaction. Available at: [Link]

  • Abdel-Mohsen, H., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. Available at: [Link]

  • Bienaymé, H., et al. (2010). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Visualized Experiments. Available at: [Link]

  • Hrytsai, I., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. Available at: [Link]

  • Riyazuddin, M., et al. (2009). Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors. PubMed. Available at: [Link]

  • Pesnot, T. (2016). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Available at: [Link]

  • Zhang, L., et al. (2022). Design, synthesis and assay of 2-(4-phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

  • Mohammadi-Far, N., et al. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Molecules. Available at: [Link]

  • Szántay, C. Jr., et al. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. Available at: [Link]

  • Dömling, A., et al. (2017). Ugi Multicomponent Reaction. Organic Syntheses. Available at: [Link]

  • Zhang, W., et al. (2023). DNA-compatible combinatorial synthesis of functionalized 2-thiobenzazole scaffolds. Chemical Communications. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules. Available at: [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Available at: [Link]

  • Rodriguez, E. B. Combinatorial Chemistry: Concepts, Strategies and Applications. Transactions of the National Academy of Science & Technology Philippines. Available at: [Link]

  • Anvekar, T., et al. (2009). Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives. Archiv der Pharmazie. Available at: [Link]

  • Hrytsai, I., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. Available at: [Link]

  • Shaaban, M., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. Available at: [Link]

  • Khan, S. (2019). COMBINATORIAL CHEMISTRY By Professor Beubenz. ResearchGate. Available at: [Link]

  • SlideShare. (2015). Combinatorial and parallel synthesis. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine

Welcome to the technical support center for {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine (henceforth referred to as "Compound A"). This guide is designed for researchers, scientists, and drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine (henceforth referred to as "Compound A"). This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet significant challenge of this molecule's poor aqueous solubility. Our goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions during your experiments.

Compound A: A Structural Overview

Understanding the structure of Compound A is the first step in diagnosing and solving solubility issues. It possesses several key features that dictate its physicochemical properties.

  • Aniline Moiety: The primary amine on the phenyl ring is a weak base.

  • Piperazine Ring: Contains two nitrogen atoms, with the one not involved in the amide linkage also being basic.

  • Phenyl Group: The terminal phenyl group attached to the piperazine is non-polar and contributes to the molecule's overall hydrophobicity.

  • Amide Linkage: The carbonyl group can participate in hydrogen bonding.

The combination of a large, hydrophobic core with specific basic functional groups results in its characteristic low solubility in neutral aqueous media.

Caption: Key functional groups of Compound A.

Troubleshooting Guide & FAQs

This section addresses common problems encountered when working with Compound A in a question-and-answer format.

Q1: My stock solution of Compound A, prepared in an organic solvent, precipitates immediately when I dilute it into my aqueous assay buffer (e.g., PBS pH 7.4). What's happening and how can I fix it?

A1: Root Cause Analysis & Solutions

This phenomenon, often called "solvent shock" or "precipitation," occurs because the compound is highly soluble in a polar aprotic solvent like DMSO but poorly soluble in the final aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of solution.

Solutions Ranked by Simplicity:

  • pH Modification: This is the most effective and widely used strategy for ionizable compounds like Compound A.[1] The molecule has two basic nitrogen atoms (aniline and piperazine). Lowering the pH of your aqueous buffer will protonate these sites, forming a more polar, water-soluble salt.[2]

  • Use of Co-solvents: Including a small percentage of a water-miscible organic solvent in the final aqueous solution can maintain solubility.[1][3][4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent water solubility.[5][6][7]

G start Precipitation in Aqueous Buffer? strategy Select Solubilization Strategy start->strategy ph_mod pH Modification (Lower pH) strategy->ph_mod Is compound ionizable? cosolvent Co-solvents (e.g., PEG 400, Propylene Glycol) strategy->cosolvent Is organic solvent tolerated? cyclo Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) strategy->cyclo Need to avoid organics? verify Verify with QC: Filter (0.22µm) & Measure Concentration (HPLC) ph_mod->verify cosolvent->verify cyclo->verify

Caption: Decision workflow for addressing precipitation.

Q2: I need to perform a cell-based assay. What is the best way to solubilize Compound A while minimizing cytotoxicity from the formulation?

A2: Balancing Solubility and Biocompatibility

For cellular assays, minimizing excipient concentration is critical.

  • Primary Recommendation: pH Adjustment. First, determine the pH tolerance of your cell line. Many cell lines can tolerate a pH range of 6.8-7.8. If you can lower the pH of your media to the lower end of this tolerated range, you may achieve sufficient solubility without adding other excipients.

  • Secondary Recommendation: Cyclodextrin Complexation. If pH adjustment is insufficient or not tolerated, cyclodextrins are an excellent choice. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are widely used in parenteral formulations due to their excellent safety profiles.[6][8] They work by forming inclusion complexes where the hydrophobic part of Compound A sits inside the cyclodextrin's nonpolar cavity, while the hydrophilic exterior of the cyclodextrin interacts with water.[5][9]

Data Summary: Recommended Starting Formulations for In Vitro Use

Formulation StrategyVehicle CompositionExpected SolubilityKey Considerations
pH Adjustment Aqueous Buffer (e.g., PBS) adjusted to pH 5.0-6.5Moderate to HighMust be within the pH tolerance of the assay/cells. The Henderson-Hasselbalch equation provides a rough guide, but empirical testing is necessary as profiles can be compound-specific.[10]
Co-solvents 5-10% PEG 400 or Propylene Glycol in aqueous bufferModerateCheck for solvent effects on the biological assay. Useful for preclinical animal studies.[11][12]
Cyclodextrins 2-10% (w/v) HP-β-CD or SBE-β-CD in aqueous bufferHighGenerally low cytotoxicity. Can sometimes interfere with drug-target binding if the complex is very stable.
Q3: For my in vivo animal studies, I need a higher concentration of Compound A. What formulation strategies are suitable for oral or parenteral administration?

A3: Advanced Formulation Strategies for In Vivo Applications

In vivo studies often require more robust formulations to achieve desired exposure levels.

  • Amorphous Solid Dispersions (ASDs): This is a state-of-the-art technique for significantly enhancing the solubility of poorly soluble drugs.[13][14][15] In an ASD, the drug is molecularly dispersed in a polymer matrix in an amorphous (non-crystalline) state.[16][17] This high-energy state leads to enhanced solubility and faster dissolution.[15] ASDs can be prepared using techniques like hot-melt extrusion or spray drying.[13][15]

  • Lipid-Based Formulations: For oral delivery, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[18] These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous fluids (like in the GI tract), with the drug dissolved in the oil droplets.

  • Particle Size Reduction (Nanosuspensions): Reducing the particle size of the drug to the nanometer range increases the surface area, which leads to a higher dissolution rate according to the Noyes-Whitney equation.[18][19] This technique, often called nanomilling, can be used for both oral and parenteral formulations.[19]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile Determination

Objective: To determine the equilibrium solubility of Compound A across a physiologically relevant pH range.

Methodology (Shake-Flask Method):

  • Prepare Buffers: Prepare a series of buffers (e.g., phosphate, citrate) at various pH values (e.g., 2.0, 4.0, 5.0, 6.5, 7.4).

  • Add Compound: Add an excess amount of solid Compound A to a known volume of each buffer in a sealed vial. Ensure solid is visible.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Dilute: Centrifuge the samples to pellet the excess solid. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify: Dilute the filtrate with a suitable mobile phase and quantify the concentration of dissolved Compound A using a validated analytical method, such as HPLC-UV.

  • Plot Data: Plot solubility (µg/mL or mM) versus pH. For a basic compound like this one, you should observe significantly higher solubility at lower pH values.[20]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Objective: To prepare a solution of Compound A using HP-β-CD for an in vitro experiment.

Methodology (Kneading Method):

  • Weigh Components: Weigh out the required amounts of Compound A and HP-β-CD (a 1:1 or 1:2 molar ratio is a good starting point).

  • Initial Mixing: Place the powders in a mortar and gently mix.

  • Kneading: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the powder mixture. Knead with the pestle for 30-60 minutes to form a thick, uniform paste. This process facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.

  • Reconstitution: The resulting powder is the inclusion complex, which can be dissolved directly in your aqueous buffer.

  • Validation (Mandatory): Filter the final solution through a 0.22 µm filter and confirm the concentration via HPLC-UV to ensure you have a true solution and not a fine suspension.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Amorphous Solid Dispersions: Advances in Drug Solubility. (2022). Cellets. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. [Link]

  • Improving Solubility with Amorphous Solid Dispersions. (2020). Pharmaceutical Technology. [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology. [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025). Ascendia Pharma. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025). Technobis. [Link]

  • From preclinical to IND formulation development: Using a QbD risk based approach. Journal of Pharmaceutics & Drug Delivery Research. [Link]

  • Cosolvent and Complexation Systems. ResearchGate. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Supporting novel drug discovery via cosolvent molecular dynamics. (2025). University of Antwerp. [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. (2004). PubMed. [Link]

  • CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. ResearchGate. [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. ResearchGate. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. [Link]

  • Solubility of Organic Compounds. (2023). University of Toronto. [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024). World Journal of Advanced Research and Reviews. [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2024). PubMed. [Link]

  • Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Semantic Scholar. [Link]

  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech. [Link]

  • ML348 Chemical and Physical Properties. PubChem. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]

  • Synthesis of 2-Arylquinoline and 2-Aryl-4-quinolone Alkaloids via Diels–Alder Reaction of 1,2,3-Benzotriazine with Enamines. Chemical and Pharmaceutical Bulletin. [Link]

  • N-(4-{[4-(Pyrazin-2-Yl)piperazin-1-Yl]carbonyl}phenyl)quinoline-8-Sulfonamide Chemical and Physical Properties. PubChem. [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]

  • Phenylpiperazine. Wikipedia. [Link]

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Optimization

Technical Support Center: Synthesis of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine

Welcome to the technical support center for the synthesis of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of your target molecule.

Introduction

The synthesis of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, a key intermediate in the development of various pharmacologically active compounds, often involves the formation of an amide bond between an anthranilic acid derivative and 1-phenylpiperazine. While conceptually straightforward, this reaction can present several practical challenges, including low yields, side product formation, and purification difficulties. This guide will address these issues in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and provides a systematic approach to resolving them.

Problem 1: Low to No Product Formation

Question: I am attempting to synthesize {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine from isatoic anhydride and 1-phenylpiperazine, but I am observing very low yields or no product at all. What are the likely causes and how can I improve the outcome?

Answer: This is a common issue that can stem from several factors related to the reactivity of the starting materials and the reaction conditions. Let's break down the potential causes and solutions.

Root Cause Analysis:

  • Insufficient Reactivity of Isatoic Anhydride: Isatoic anhydride requires ring-opening by the amine nucleophile (1-phenylpiperazine) to form an intermediate that subsequently decarboxylates and forms the amide bond. This process can be sluggish.

  • Low Nucleophilicity of 1-Phenylpiperazine: While secondary amines are generally good nucleophiles, the electronic properties of the phenyl group can slightly reduce the nucleophilicity of the piperazine nitrogen.

  • Inappropriate Solvent Choice: The solubility of isatoic anhydride can be a limiting factor.[1] If it does not dissolve sufficiently in the reaction solvent, the reaction will be slow and incomplete.

  • Suboptimal Reaction Temperature: Amide bond formation from isatoic anhydride typically requires elevated temperatures to drive the reaction to completion.[1][2]

Troubleshooting Workflow:

Caption: A troubleshooting workflow for low yield in the synthesis.

Recommended Solutions:

  • Solvent Optimization:

    • Ethanol: Refluxing in ethanol is a commonly reported and effective solvent for the reaction of isatoic anhydride with amines.[2]

    • Toluene with DMF: For solubility issues, a mixture of toluene with a small amount of a polar aprotic solvent like DMF can significantly increase the solubility of isatoic anhydride.[1]

  • Temperature and Reaction Time:

    • Heating the reaction mixture to reflux is often necessary.[2] A typical procedure involves heating a mixture of isatoic anhydride and the amine in a suitable solvent for several hours.[1][2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Detailed Experimental Protocol (Isatoic Anhydride Route):

  • To a round-bottom flask equipped with a reflux condenser, add isatoic anhydride (1.0 equivalent) and 1-phenylpiperazine (1.0-1.1 equivalents).

  • Add a suitable solvent, such as ethanol or a toluene/DMF mixture, to achieve a concentration that allows for good stirring.

  • Heat the mixture to reflux and maintain the temperature for 2-4 hours.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Problem 2: Difficulty in Product Purification

Question: My reaction seems to have worked, but I am struggling to isolate a pure sample of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine. What are the common impurities and how can I effectively purify my product?

Answer: Purification challenges often arise from unreacted starting materials or the formation of side products. Understanding the nature of these impurities is key to developing an effective purification strategy.

Common Impurities and Their Removal:

ImpurityPotential CauseRecommended Purification Method
Unreacted Isatoic Anhydride Incomplete reaction.Isatoic anhydride and its ring-opened (but not decarboxylated) intermediate are acidic. A wash with a mild aqueous base (e.g., sodium bicarbonate solution) during the workup can remove these impurities.
Unreacted 1-Phenylpiperazine Use of excess amine.1-Phenylpiperazine is basic. An aqueous wash with a dilute acid (e.g., 1M HCl) can remove the excess amine. Be cautious, as your product also has a basic amine and may partition into the aqueous layer if the acid is too concentrated.
Side-Products from Self-Condensation High reaction temperatures for prolonged periods.Column chromatography on silica gel is typically effective. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can separate the desired product from less polar byproducts.

Purification Workflow:

Caption: A general workflow for the purification of the target compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: Are there alternative synthetic routes to {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine if the isatoic anhydride method fails?

A1: Yes, if you continue to face challenges with the isatoic anhydride route, a more traditional amide coupling approach using anthranilic acid and a coupling reagent can be employed. This method offers more control over the reaction conditions.

  • Amide Coupling with Anthranilic Acid: This involves activating the carboxylic acid group of anthranilic acid with a coupling reagent, followed by the addition of 1-phenylpiperazine.

    Common Coupling Reagents:

    • Carbodiimides: such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[4]

    • Uronium/Aminium Salts: such as HATU or HBTU, which are highly efficient but can be more expensive.[5]

Q2: My starting anthranilic acid is old. Could this be affecting my reaction?

A2: Potentially, yes. The quality of your starting materials is crucial. Anthranilic acid can degrade over time, especially if not stored properly. It is advisable to use freshly sourced or purified starting materials. You can check the purity of your anthranilic acid by its melting point or by analytical techniques like NMR spectroscopy.

Q3: I am considering using a microwave reactor to speed up the synthesis. Is this advisable?

A3: Microwave-assisted synthesis can be a very effective way to accelerate amide bond formation and often leads to higher yields in shorter reaction times. It is a viable option, particularly for challenging couplings. However, it is important to start with small-scale experiments to optimize the conditions (temperature, time, and power) to avoid decomposition of the starting materials or product.

Q4: What are some common characterization techniques for the final product?

A4: To confirm the identity and purity of your synthesized {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, the following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the molecule. You should expect to see characteristic signals for the aromatic protons, the piperazine protons, and the amine proton.[6]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Melting Point: A sharp melting point range is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the final product.[6]

References

  • Coupling Agents for Amide Bond Formation. Organic & Biomolecular Chemistry - RSC Publishing.
  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • Sustainable Amide Bond Synthesis. Green Chemistry - BORIS Portal.
  • Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl)
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflamm
  • Challenges in amide coupling with sterically hindered amines. Benchchem.
  • Challenges and Breakthroughs in Selective Amide Activ
  • Synthesis, Characterization and Antimicrobial Activity Studies of Naphthalene Sulphonyl Piperazines. Asian Journal of Chemistry.
  • Synthesis of 2-Arylquinoline and 2-Aryl-4-quinolone Alkaloids. Chemical and Pharmaceutical Bulletin.
  • Synthesis and Characterization of a 1,2,4-Triazole and Piperazine Hybrid Molecule. Molbank.
  • Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
  • Isatoic Anhydride Synthesis. Organic Syntheses.
  • Troubleshooting Low Yield in N-Arylpiperazine Synthesis. Benchchem.
  • Isatoic Anhydride Condens
  • Continuous Preparation of Isatoic Anhydride.
  • Synthesis and Characterization of a Novel Radioligand. Journal of Medicinal Chemistry.
  • Application Notes for 4-(Piperazin-1-YL)oxan-3-OL in Synthesis. Benchchem.
  • Discovery of Novel PCSK9 Inhibitors. PubMed.

Sources

Troubleshooting

Technical Support Center: {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine

Welcome to the dedicated technical support guide for {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine (CAS No: 401589-02-4). This resource is designed for researchers, scientists, and drug development professionals to e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine (CAS No: 401589-02-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. Inconsistent results can often be traced back to unforeseen compound degradation. This guide provides in-depth FAQs and troubleshooting protocols to help you navigate potential challenges, ensuring the reliability and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine?

For long-term stability of the solid compound, we recommend storage at 2-8°C in a tightly sealed container. To mitigate oxidation and hydrolysis, the container should be flushed with an inert gas like argon or nitrogen before sealing.[1] The primary amine on the aniline ring is susceptible to slow air oxidation over time, which can lead to discoloration. Protecting the compound from light by using an amber vial or storing it in a dark location is also critical to prevent photodegradation.[1]

Q2: How should I prepare and store solutions of this compound?

Stock solutions should ideally be prepared fresh for each experiment. If storage is necessary, prepare concentrated stock solutions in a suitable anhydrous organic solvent such as DMSO. These should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C . When preparing aqueous solutions for assays, be mindful of the pH. The amide bond is the most labile part of the molecule and is susceptible to hydrolysis under strongly acidic or basic conditions, a process that is accelerated by heat.[2][3]

Q3: Is {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine sensitive to light?

Yes, compounds containing multiple aromatic rings are often photosensitive. Exposure to UV or high-intensity visible light can induce photochemical degradation.[4] All work with the compound, both in solid and solution form, should be performed under subdued light conditions. For experiments requiring prolonged exposure, such as cell culture incubations, use amber-colored plates or cover the plates with foil. Confirmatory photostability testing should follow the International Council for Harmonisation (ICH) Q1B guidelines.[5][6][7]

Q4: What are the primary chemical stability concerns and degradation pathways?

The two primary degradation pathways for this molecule are hydrolysis of the amide bond and oxidation of the aniline and piperazine nitrogen atoms.

  • Hydrolytic Degradation: This pathway cleaves the amide bond, yielding 2-aminobenzoic acid and 1-phenylpiperazine. This reaction is catalyzed by strong acids or bases and is temperature-dependent.[3][8] At neutral pH and room temperature, this process is generally slow.[9]

  • Oxidative Degradation: The aniline moiety is electron-rich and can be oxidized by atmospheric oxygen or other oxidizing agents, leading to the formation of colored impurities.[10] The tertiary nitrogen atoms in the piperazine ring are also potential sites for oxidation, which can form N-oxides.[10][11]

G cluster_main Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base, Heat) cluster_oxidation Oxidation (O2, Light) Parent {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine ProdA 2-Aminobenzoic Acid Parent->ProdA Amide Cleavage ProdB 1-Phenylpiperazine Parent->ProdB Amide Cleavage ProdC Aniline Oxidation Products (Colored) Parent->ProdC Oxidative Stress ProdD Piperazine N-Oxide Parent->ProdD Oxidative Stress

Potential degradation pathways for the target compound.

Troubleshooting Guide

Issue 1: My solid compound or stock solution has turned yellow or brown.

  • Probable Cause: This discoloration is a classic sign of oxidation, likely of the aniline functional group.[10] This process can be accelerated by prolonged exposure to air (oxygen), elevated temperatures, or light.

  • Solution:

    • Verify Purity: Before use, check the purity of the discolored material using an appropriate analytical method like HPLC-UV or LC-MS to quantify the level of impurities.

    • Prevention: For future use, ensure the solid compound is stored under an inert atmosphere (argon or nitrogen) and protected from light at the recommended temperature (2-8°C).[1] When handling, minimize its exposure to air. Prepare fresh stock solutions and use them immediately.

Issue 2: My analytical results (HPLC, LC-MS) show two unexpected peaks corresponding to the masses of 2-aminobenzoic acid and 1-phenylpiperazine.

  • Probable Cause: The presence of these specific fragments strongly indicates hydrolytic cleavage of the amide bond.[2] This may have occurred if the compound was exposed to incompatible pH conditions (either strongly acidic or basic) in your experimental buffer or during sample processing, especially if heat was applied.[3]

  • Solution:

    • Review Experimental pH: Audit the pH of all buffers and solutions used. Amide hydrolysis is significantly slower at or near neutral pH.[9]

    • Control Temperature: Avoid heating solutions containing the compound unless absolutely necessary. If heating is required, perform a preliminary time-course experiment to determine the rate of degradation under your specific conditions.

    • Method Validation: Use a validated stability-indicating analytical method that can resolve the parent compound from its potential degradation products.

Issue 3: I am observing poor reproducibility in my bioassays, even when using the same stock solution.

  • Probable Cause: If the stock solution itself is stable (stored correctly), the degradation may be occurring within the assay. This could be due to phototoxicity during plate reading or incubation, or instability in the specific cell culture medium or assay buffer over the experiment's duration.

  • Solution:

    • Assess Photostability: Protect your assay plates from light during incubation and processing steps.[4] Compare results from a plate protected with foil to an unprotected plate.

    • Assess Medium/Buffer Stability: Spike the compound into your assay buffer or cell-free medium and incubate it under the same conditions as your experiment (e.g., 37°C for 24 hours). Analyze the sample by HPLC at different time points (0, 4, 12, 24 hours) to quantify its stability in that specific matrix.

    • Positive Controls: Ensure your positive controls are behaving as expected to rule out other assay-related issues.

Experimental Protocols & Data

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradants.[10] This protocol is based on ICH guidelines.[12]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Solution in Acetonitrile:Water (1:1) Acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h Prep->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C, 24h Prep->Base Oxid Oxidation 3% H2O2, RT, 24h Prep->Oxid Therm Thermal Solution at 60°C, 24h Prep->Therm Photo Photolytic (ICH Q1B) 1.2M lux-hr VIS 200 W-hr/m² UVA Prep->Photo Analyze Analyze all samples by HPLC-UV/MS Acid->Analyze Base->Analyze Oxid->Analyze Therm->Analyze Photo->Analyze

Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound. A mixture of acetonitrile and water is often a good starting point.

  • Stress Conditions: Aliquot the solution and subject it to the following parallel conditions[10]:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C.

    • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.

    • Thermal Degradation: Incubate the solution at 60°C.

    • Photostability: Expose the solution to light as specified by ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6][7]

  • Time Points: Sample from each condition at intervals (e.g., 2, 8, 24 hours) and immediately quench the reaction if necessary (e.g., neutralize acid/base samples).

  • Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method to determine the percentage of remaining parent compound and identify major degradation products.

Data Summary: Predicted Stability Profile

This table summarizes the expected stability of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine under various stress conditions.

Stress ConditionReagents/ParametersExpected StabilityPrimary Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°CLabile2-Aminobenzoic acid, 1-Phenylpiperazine[2][3]
Base Hydrolysis 0.1 M NaOH, 60°CLabileSalt of 2-Aminobenzoic acid, 1-Phenylpiperazine[2][3]
Oxidation 3% H₂O₂, RTSusceptibleOxidized aniline species, N-oxides[10]
Thermal 60°C in solutionLikely StableMinimal degradation expected at this temperature
Photolytic ICH Q1B GuidelinesPotentially LabileVarious photoproducts[4][5]

References

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • BenchChem. (2026, February 28). Amide vs Ester: Evaluating Hydrolysis Rates for Stability.
  • Q-Lab. (n.d.). Understanding ICH Photostability Testing.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Binder World. (2025, April 10). In the right light: What ICH photostability tests are all about.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative.
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides.
  • BenchChem. (n.d.). 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.
  • PMC. (n.d.). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides.
  • TCI Chemicals. (2025, November 18). SAFETY DATA SHEET.
  • ResearchGate. (2016, December 29). How to test the stability of amide bond using an enzymatic assay?.
  • Fisher Scientific. (2013, January 21). SAFETY DATA SHEET.
  • ResearchGate. (2025, August 7). The Stability Study of a Novel Phenylpiperazine Derivative | Request PDF.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • Cayman Chemical. (2025, June 24). Safety Data Sheet.
  • Amanote Research. (2019, February 1). The Stability Study of a Novel Phenylpiperazine Derivative.
  • Sigma-Aldrich. (n.d.). (2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl)amine | 401589-02-4.
  • OrgoSolver. (n.d.). Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines.
  • International Journal of Research & Review. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • University of Texas at Austin. (n.d.). Thermal degradation of PZ-promoted tertiary amines for CO2 capture.
  • ScienceDirect. (2025, October 30). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review.
  • University of Illinois Urbana-Champaign. (2016, June 1). Thermal degradation of novel piperazine-based amine blends for CO>2> capture.
  • PMC. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS.

Sources

Optimization

Technical Support Center: Troubleshooting {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine Workflows

Welcome to the Technical Support Center for {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine. This molecule—characterized by an anthranilamide (ortho-amino benzamide) core coupled to a 1-phenylpiperazine moiety—presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine. This molecule—characterized by an anthranilamide (ortho-amino benzamide) core coupled to a 1-phenylpiperazine moiety—presents unique chemoselectivity challenges during synthesis and biological evaluation.

This guide is engineered for researchers and drug development professionals. It bypasses basic chemistry to directly address the causality of complex side reactions, providing self-validating protocols to ensure experimental integrity.

Part 1: Structural Liability Analysis & Diagnostic Workflows

To prevent side reactions, we must first understand the molecule's reactive domains. The architecture of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine contains three distinct liabilities:

  • The Primary Aniline: Highly nucleophilic; prone to unwanted acylation, alkylation, and diazotization.

  • The Ortho-Amide Linkage: Acts as an internal nucleophile. When the adjacent aniline reacts with an electrophile, the amide nitrogen can attack the resulting intermediate, triggering cyclization.

  • The Piperazine Tertiary Amine: Highly electron-rich and sterically accessible; highly susceptible to N-oxidation.

Workflow Start Reaction Setup Analysis Check1 Electrophilic Reagents Present? Start->Check1 Check2 Oxidizing Conditions? Start->Check2 Path1 Risk: Cyclization Action: Temp Control Check1->Path1 Yes Path3 Standard Protocol Proceed Check1->Path3 No Path2 Risk: N-Oxidation Action: Mild Reagents Check2->Path2 Yes Check2->Path3 No

Workflow for identifying and mitigating side reactions based on reagent conditions.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: During in vitro metabolic stability assays, my LC-MS shows a major byproduct with a +16 Da mass shift. What is happening?

A1: You are observing the formation of a piperazine N-oxide [1].

  • Causality: The tertiary aliphatic amine in the piperazine ring is highly nucleophilic. Under oxidative stress (e.g., in the presence of cytochrome P450 enzymes, peroxides, or mCPBA), the nitrogen readily donates its lone pair to electrophilic oxygen species, forming an N-oxide metabolite[1].

  • Resolution: If this occurs during chemical synthesis, switch to milder oxidants or perform the reaction under an inert argon atmosphere. If this is a metabolic liability in drug design, consider replacing the piperazine with a less electron-rich bioisostere or adding steric bulk adjacent to the nitrogen.

DegradationPathway A Piperazine Core (Tertiary Amine) C N-Oxide Metabolite (+16 Da Mass Shift) A->C Oxidation B Oxidative Stress (e.g., CYP450, mCPBA) B->C Catalysis

Mechanistic pathway of piperazine N-oxidation under oxidative stress.

Q2: I attempted to selectively N-acylate the primary aniline using an aldehyde/isocyanate, but my product mass is lower than expected (-18 Da). Why?

A2: You have inadvertently triggered an intramolecular cyclodehydration , forming a quinazolinone derivative[2].

  • Causality: The primary aniline successfully attacks the electrophile to form an imine or aminal intermediate. However, because the amide nitrogen is in close spatial proximity (ortho relationship), it acts as an internal nucleophile. It attacks the activated imine intermediate, and subsequent dehydration (-H₂O) yields a thermodynamically stable 2,3-dihydroquinazolin-4(1H)-one or quinazolin-4-one[2][3][4].

  • Resolution: This cyclization is heavily dependent on heat and Lewis acids[2]. To isolate the acyclic functionalized aniline, you must maintain strict temperature control (≤ 5°C) and avoid Lewis acid catalysts (like Gallium or Iron-based zeolites)[2].

CyclizationPathway SM {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine Int1 Imine Intermediate SM->Int1 + Electrophile (Heat) Elec Electrophile (e.g., Aldehyde) Elec->Int1 Int2 Intramolecular Attack by Amide Nitrogen Int1->Int2 Dehydration Prod Quinazolinone Derivative (Cyclized Side Product) Int2->Prod Cyclodehydration (-H2O)

Intramolecular cyclodehydration pathway leading to unwanted quinazolinone formation.

Part 3: Quantitative Reaction & Troubleshooting Matrix

The following table summarizes the quantitative parameters that trigger side reactions and the exact thresholds required to prevent them.

Side ReactionTriggering Reagents / ConditionsMechanistic CausePreventive Thresholds & Actions
Quinazolinone Cyclization Aldehydes, Isocyanates, Anhydrides + Heat (>60°C) or Lewis Acids.Intramolecular nucleophilic attack of the amide nitrogen on the ortho-imine intermediate[2][4].Maintain reaction temp < 5°C . Strictly avoid Lewis acids (e.g., Ga-MCM-22)[2].
Piperazine N-Oxidation mCPBA, H₂O₂, CYP450 enzymes (aerobic conditions).High electron density on the tertiary aliphatic piperazine nitrogen[1].Use inert atmosphere (Argon). Limit oxidative equivalents to < 1.0 eq .
Aniline Diazotization Nitrites (NaNO₂), acidic aqueous media (pH < 3).Primary aromatic amine reacts with nitrosonium ion ( NO+ ) to form a diazonium salt.Avoid nitrite reagents. Buffer aqueous workups to pH 7.0 - 7.5 .

Part 4: Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include built-in quality control checkpoints to confirm causality and reaction trajectory.

Protocol A: Chemoselective N-Acylation of the Aniline (Avoiding Cyclization)

Objective: Functionalize the primary aniline without triggering the -18 Da quinazolinone cyclodehydration.

  • Preparation: Dissolve 1.0 mmol of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine in 10 mL of anhydrous Dichloromethane (DCM) under an Argon atmosphere.

  • Base Addition: Add 1.2 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton scavenger, preventing acid-catalyzed cyclization.

  • Temperature Control (Critical): Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0°C for 15 minutes.

  • Electrophile Addition: Dissolve 1.05 mmol of the desired acyl chloride in 2 mL of DCM. Add this solution dropwise over 30 minutes using a syringe pump.

  • Self-Validation Checkpoint (LC-MS): After 1 hour, extract a 10 µL aliquot, quench in 90 µL of Methanol, and analyze via LC-MS.

    • Success: The chromatogram shows the expected [M+H]+ of the acyclic amide.

    • Failure: If a peak at [M+H−18]+ appears, cyclodehydration has initiated. Immediately quench the reaction with saturated aqueous NaHCO3​ to halt further cyclization.

  • Workup: If validated, quench with 10 mL of cold water, extract with DCM, and dry over anhydrous Na2​SO4​ .

Protocol B: Mild Reduction of Piperazine N-Oxides

Objective: Salvage over-oxidized batches by selectively reducing the piperazine N-oxide back to the tertiary amine without cleaving the amide bond.

  • Preparation: Dissolve 1.0 mmol of the N-oxide contaminated batch in 15 mL of Methanol.

  • Reagent Addition: Add 5.0 mmol of Ammonium Formate ( NH4​HCO2​ ), followed by 2.0 mmol of activated Zinc dust. Causality: This combination provides a mild, localized source of hydrogen that selectively reduces N-O bonds without touching the highly stable tertiary amide linkage.

  • Agitation: Stir vigorously at room temperature (20-25°C) for 2 hours. Do not heat.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: DCM:MeOH 9:1).

    • Success: The N-oxide appears as a highly polar, baseline-retained spot. Complete conversion is validated when this polar spot completely disappears, and the higher-Rf tertiary amine spot is restored.

  • Workup: Filter the mixture through a pad of Celite to remove the Zinc residues. Wash the Celite with 10 mL of Methanol. Concentrate the filtrate under reduced pressure to recover the purified {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine.

References

  • Reaction of Anthranilic Acid Amides with Cyclic Anhydrides. ResearchGate.[Link]

  • N-oxides as prodrugs of piperazine and piperidine derivatives.
  • Cyclocondensation of Anthranilamide with Aldehydes on Gallium-Containing MCM-22 Zeolite Materials. ACS Omega.[Link]

  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. PMC - NIH.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine

Welcome to the Advanced Troubleshooting Portal. This guide is curated by Senior Application Scientists for drug development professionals and synthetic chemists handling the isolation, purification, and storage of anthra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. This guide is curated by Senior Application Scientists for drug development professionals and synthetic chemists handling the isolation, purification, and storage of anthranilamide-phenylpiperazine derivatives.

Physicochemical Profiling & Target Analysis

To successfully purify {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine , we must first deconstruct its structural causality. The molecule is formed via an amide coupling between 2-aminobenzoic acid (anthranilic acid) and 1-phenylpiperazine.

Crucially, the highly basic secondary amine of 1-phenylpiperazine is consumed during amide bond formation. The resulting product possesses only two weakly basic centers: the primary aniline and the tertiary piperazine nitrogen. Understanding this shift in basicity is the foundation of a self-validating purification system.

Table 1: Quantitative Physicochemical Data
PropertyValueImplication for Purification Strategy
Molecular Weight 281.36 g/mol Standard LC-MS detection (m/z 282 [M+H]⁺).
pKa 1 (Aniline NH₂) ~3.1Very weak base; requires strong acid (pH < 1) for full protonation[1].
pKa 2 (Piperazine N4) ~3.7Weak base; fully deprotonated and lipophilic at pH > 5.5.
LogP (predicted) ~2.5 - 3.0Highly lipophilic in its neutral state; partitions strongly into DCM/EtOAc.
Chemical Stability Air/Light SensitiveAniline moiety is prone to oxidation; requires inert atmosphere storage[2].

Troubleshooting Guides & FAQs

Q1: I am losing my product during the acid-base liquid-liquid extraction (LLE). The organic layer has no product, and the aqueous layer is an inseparable mixture. What is going wrong? A1: You are likely using a weak acid (e.g., 10% citric acid or saturated NH₄Cl) or failing to control the pH during the back-extraction. Because the target compound is only weakly basic ()[3], weak acids will not fully protonate it, causing it to partition poorly. The Fix: You must use 1M HCl (pH < 1) to force the target compound into the aqueous layer. To separate it from unreacted 1-phenylpiperazine (which has a strongly basic secondary amine, pKa ~8.7), utilize a pH-gradient extraction . By adjusting the aqueous layer strictly to pH 6.0, the target compound becomes >99% neutral and extracts into dichloromethane (DCM), while the unreacted 1-phenylpiperazine remains >99% protonated and trapped in the aqueous phase.

Q2: My compound streaks terribly on normal-phase silica gel, and I cannot resolve it from the starting materials. How do I fix this? A2: This is a classic chromatographic failure caused by silanol interactions. The basic nitrogen atoms in the aniline and piperazine rings act as hydrogen-bond acceptors and undergo ion-exchange interactions with the mildly acidic silanol groups (Si-OH) on the silica gel surface[4]. The Fix: You must mask the active silanol sites. Add 1-2% Triethylamine (TEA) or 1% aqueous NH₄OH to your organic mobile phase (e.g., DCM/MeOH)[4]. Alternatively, switch to an amine-functionalized (NH₂-capped) silica column, which inherently prevents basic amine tailing.

Q3: The isolated product turns from a pale yellow solid to a dark brown/purple residue over a few days on the bench. Is it degrading? A3: Yes. and photo-degradation[2]. Exposure to light and oxygen generates N-centered radicals that polymerize into highly colored azo or quinone-like oligomers[2]. The Fix: Always evaporate solvents under a stream of inert gas (Argon or N₂). Store the dry, purified powder in amber glass vials at -20°C under an argon atmosphere.

Validated Experimental Protocols

Protocol A: Optimized pH-Gradient Liquid-Liquid Extraction

This protocol self-validates by utilizing the ΔpKa between the target compound and basic impurities.

  • Initial Wash: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc). Wash with saturated aqueous NaHCO₃ (pH ~8) to remove acidic coupling byproducts (e.g., HOAt/HOBt) and unreacted anthranilic acid.

  • Acidic Extraction: Extract the EtOAc layer with 3 volumes of 1M HCl .

    • Mechanism: At pH < 1, both the target compound and unreacted 1-phenylpiperazine are fully protonated and move into the aqueous layer. Discard the organic layer containing neutral impurities.

  • pH Adjustment (Critical Step): Cool the aqueous layer in an ice bath. Carefully add 1M NaOH dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 6.0 .

    • Mechanism: At pH 6.0, the target compound (pKa ~3.7) is neutralized, while 1-phenylpiperazine (pKa ~8.7) remains a water-soluble cation.

  • Product Recovery: Extract the pH 6.0 aqueous layer with 3 volumes of Dichloromethane (DCM).

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure target compound.

Protocol B: Flash Chromatography for Basic Amines
  • Column Preparation: Pack a standard silica gel column and equilibrate with a solvent system of 98:2 DCM:MeOH containing 1% Triethylamine (TEA) .

  • Sample Loading: Dissolve the crude mixture in a minimum amount of DCM. If solubility is poor, dry-load the sample onto Celite (do not dry-load onto standard silica, as it exacerbates degradation).

  • Elution: Run a gradient from 98:2 to 90:10 DCM:MeOH (maintaining 1% TEA throughout).

  • Fraction Collection: Monitor via UV at 254 nm. The TEA will elute near the solvent front; the target compound will elute as a sharp, symmetrical band without streaking.

Process Workflows (Visualized)

ExtractionWorkflow Mix Reaction Mixture (in EtOAc) Wash1 Extract with 1M HCl (pH < 1) Mix->Wash1 Org1 Organic Layer (Neutral Impurities) Wash1->Org1 Discard Aq1 Aqueous Layer (Protonated Product & 1-Phenylpiperazine) Wash1->Aq1 Keep Adjust Adjust to pH 6.0 (with 1M NaOH) Aq1->Adjust Extract2 Extract with DCM Adjust->Extract2 Org2 Organic Layer (Target Compound - Neutral) Extract2->Org2 Keep (Pure Product) Aq2 Aqueous Layer (1-Phenylpiperazine - Cationic) Extract2->Aq2 Discard

Caption: Workflow for the pH-gradient liquid-liquid extraction separating the target from basic impurities.

ChromatographyStrategy Start Chromatography Selection Phase1 Normal Phase (Silica Gel) Start->Phase1 Phase2 Reverse Phase (C18) Start->Phase2 Mod1 Add 1-2% TEA or use NH2-Silica Phase1->Mod1 Mod2 Use 0.1% Formic Acid modifier Phase2->Mod2 Result1 Prevents tailing of aniline/piperazine Mod1->Result1 Result2 Sharp peaks, elutes as salt Mod2->Result2

Caption: Decision tree for selecting chromatographic modifiers to prevent basic amine tailing.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7096, 1-Phenylpiperazine." PubChem. Available at:[Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "LTD2110 Public Report: Anthranilamide." Australian Government Department of Health. Available at:[Link]

  • Interchim. "Purification Column Guide Catalogue: Flash Chromatography." Interchim / MZ-Analysentechnik. Available at:[Link]

  • American Chemical Society. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Omega. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cell Permeability for {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine

Welcome to the technical support guide for researchers working with {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers working with {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to address challenges related to cell permeability. As a novel or specialized compound, understanding its interaction with cellular barriers is critical for obtaining reliable and reproducible results in cell-based assays.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing your compound's ability to cross the cell membrane.

Q1: My compound, {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, shows high potency in biochemical assays but has low activity in cell-based assays. Why might this be happening?

This is a classic and common challenge in drug discovery, often pointing directly to issues with cell permeability.[1] A biochemical assay measures the interaction of your compound with a purified target (e.g., an enzyme or receptor) in a cell-free system. In contrast, a cell-based assay requires the compound to cross the plasma membrane to reach its intracellular target.

The structure of your compound—containing a phenylpiperazine core, a carbonyl group, and a primary amine—presents several physicochemical characteristics that can hinder this transit:

  • Polar Surface Area (PSA): The amine (NH2) and carbonyl (C=O) groups are polar and can form hydrogen bonds with water, making it energetically unfavorable for the molecule to enter the hydrophobic lipid bilayer of the cell membrane.[2]

  • Molecular Size and Rigidity: The combined ring systems contribute to a relatively large and rigid structure, which can make it difficult to diffuse passively between membrane lipids.[2]

  • Charge: The amine group can be protonated at physiological pH, resulting in a positive charge. Charged molecules generally exhibit very low passive diffusion across the hydrophobic cell membrane.[3]

Q2: What are the primary ways a molecule like mine can enter a cell?

Small molecules cross cell membranes primarily through two routes: passive diffusion and protein-mediated transport.[4]

  • Passive Diffusion: The molecule moves down its concentration gradient directly through the lipid bilayer. This process is favored by higher lipophilicity (fat-solubility), low molecular weight, and a low polar surface area.[2] This is the most common entry route for many drug-like small molecules.

  • Facilitated Diffusion & Active Transport: The molecule is assisted by membrane proteins like channels or transporters.[4] Active transport requires energy (ATP) and can move a compound against its concentration gradient.[5] It is also possible for a compound to be actively removed from the cell by efflux transporters (like P-glycoprotein), which is a major cause of low intracellular concentration.[6]

Section 2: Experimental Diagnosis and Troubleshooting Workflow

If you suspect poor permeability, a systematic approach is necessary to diagnose the problem accurately.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and addressing permeability issues.

G A Start: Low activity in cell-based assay, high activity in biochemical assay B Is poor permeability the suspected cause? A->B C Run Parallel Artificial Membrane Permeability Assay (PAMPA) B->C Yes K Permeability is likely not the primary issue. Investigate other causes: - Compound instability in media - Intracellular metabolism - Target engagement issues in situ B->K No D Permeability (Papp) Low? C->D E Issue is likely poor passive diffusion. Analyze physicochemical properties (LogP, PSA, MW). D->E Yes L Permeability (Papp) High? D->L No F Consider medicinal chemistry (e.g., prodrugs, masking polar groups) or formulation strategies. E->F G Run Caco-2 Bidirectional Permeability Assay H Efflux Ratio (B-A / A-B) > 2? G->H I Compound is likely a substrate for active efflux pumps (e.g., P-gp). H->I Yes H->K No J Confirm with P-gp inhibitor (e.g., Verapamil) in Caco-2 assay. Consider chemical modification to avoid efflux transporter recognition. I->J L->G Proceed to confirm in cell-based model

Caption: A step-by-step workflow for troubleshooting low cell permeability.

Q3: How do I quantitatively measure the permeability of my compound?

Two gold-standard in vitro assays are used to quantify permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free, high-throughput assay that models passive diffusion.[7] A filter plate is coated with a lipid solution, creating an artificial membrane that separates a donor well (containing your compound) from an acceptor well. It is a cost-effective first step to isolate and assess only passive transport.[8][9]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized barrier mimicking the intestinal epithelium.[10] This model is more complex and informative than PAMPA because it accounts for passive diffusion, active transport, and active efflux.[11][12]

Q4: My PAMPA results show high permeability, but my cell-based assays still fail. What's next?

This is a strong indicator that your compound is being actively removed from the cells by efflux transporters.[8] The PAMPA model only measures passive diffusion, whereas a living cell monolayer, like in the Caco-2 assay, expresses these efflux pumps.[1]

To confirm this, you must run a bidirectional Caco-2 assay .[12] This involves measuring permeability in two directions:

  • Apical to Basolateral (A→B): Mimics absorption from the gut into the bloodstream.

  • Basolateral to Apical (B→A): Measures the rate of efflux back into the gut lumen.

An efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER greater than 2 is a clear sign of active efflux.[12][13]

Interpreting Permeability Assay Results
Assay OutcomeInterpretationRecommended Next Step
Low PAMPA Papp Poor intrinsic passive permeability. The molecule's physicochemical properties are likely unfavorable.[14]Analyze LogP, PSA, and molecular weight. Consider medicinal chemistry approaches to optimize these properties.[15]
High PAMPA Papp, Low Caco-2 (A→B) Papp The compound can cross a lipid membrane but is likely being removed from cells by active efflux pumps.[8]Calculate the efflux ratio from a bidirectional Caco-2 assay. An ER > 2 confirms efflux.[12]
High PAMPA and High Caco-2 (A→B) Papp Permeability is not the issue.Investigate other factors: compound stability in media, intracellular metabolism, or off-target effects.[1]
Low PAMPA and Low Caco-2 (A→B) Papp The compound has poor passive permeability and may or may not be an efflux substrate.Focus on improving physicochemical properties first. Re-evaluate in PAMPA before moving back to Caco-2.[6]

Papp (Apparent Permeability Coefficient) is typically reported in units of 10⁻⁶ cm/s.

Section 3: Strategies for Improving Cell Permeability

Once the permeability issue is identified, several strategies can be employed.

Q5: What chemical modifications could improve the permeability of my phenylpiperazine derivative?

Medicinal chemistry offers several avenues, but they often involve a trade-off with other properties like solubility or target affinity.[15]

  • Masking Polar Groups (Prodrug Strategy): The primary amine is likely charged at physiological pH. It can be temporarily masked with a lipophilic group (e.g., converted to an ester or carbamate). This prodrug would be more membrane-permeable, and once inside the cell, cellular enzymes (like esterases) would cleave the masking group to release the active compound.[3]

  • Reduce Hydrogen Bonding Potential: N-methylation of the amine or strategic replacement of the carbonyl group could reduce the hydrogen bond donor/acceptor count, thereby lowering the energy barrier for membrane transit.[15]

  • Optimize Lipophilicity (LogP): While increasing lipophilicity can improve membrane partitioning, an excessively high LogP can cause the compound to become trapped within the lipid bilayer.[14] The goal is to find an optimal LogP range, typically between 1 and 3, for good permeability.

  • Reduce Rotatable Bonds: Molecules with fewer rotatable bonds (i.e., more rigid) can sometimes show better permeability, though this is a complex relationship.[2]

Factors Influencing Passive Permeability

G cluster_membrane Cell Membrane (Lipid Bilayer) Intracellular Intracellular Space (Cytosol) Membrane->Intracellular Partitions into Cytosol Compound {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine (Extracellular) Compound->Membrane Enters Membrane Factors Factors Hindering Permeability PSA High Polar Surface Area (Amine, Carbonyl) PSA->Membrane Charge Positive Charge (Protonated Amine) Charge->Membrane Size Large Molecular Size Size->Membrane

Caption: Physicochemical properties of the compound that create a barrier to passive diffusion.

Section 4: Detailed Experimental Protocols

These protocols provide a standardized framework. Always optimize based on your specific analytical methods (e.g., LC-MS/MS).

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard industry practices.[7][9]

Objective: To determine the passive permeability (Papp) of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine.

Materials:

  • PAMPA "sandwich" plates (96-well filter plate (Donor) and acceptor plate)

  • Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • High and low permeability control compounds (e.g., Propranolol and Atenolol)

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader for quantification

Procedure:

  • Prepare Solutions: Dilute the test compound and controls to a final concentration of 10-50 µM in PBS. The final DMSO concentration should be <1%.

  • Coat the Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor filter plate. Allow it to soak in for 5-10 minutes.

  • Prepare the Acceptor Plate: Add 300 µL of fresh PBS to each well of the 96-well acceptor plate.

  • Prepare the Donor Plate: Add 200 µL of the test compound/control solutions to the corresponding wells of the coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature for 4-18 hours with gentle shaking (~50-100 rpm).[16]

  • Disassemble and Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor (C_D) and acceptor (C_A) wells using a suitable analytical method like LC-MS/MS.

Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp (cm/s) = [(-V_D * V_A) / ((V_D + V_A) * Area * Time)] * ln(1 - [C_A] / C_eq)

Where:

  • V_D = Volume of donor well (cm³)

  • V_A = Volume of acceptor well (cm³)

  • Area = Surface area of the membrane (cm²)

  • Time = Incubation time (seconds)

  • C_A = Compound concentration in acceptor well

  • C_eq = Equilibrium concentration = (C_D * V_D + C_A * V_A) / (V_D + V_A)

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol provides a general guideline for using Caco-2 cells cultured on Transwell™ inserts.[11][17][18]

Objective: To determine the A→B and B→A permeability and the efflux ratio of the test compound.

Materials:

  • Caco-2 cells seeded on 12- or 24-well Transwell™ plates

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test compound dosing solution (e.g., 1-10 µM in transport buffer)

  • Control compounds (e.g., Propranolol, Atenolol, and a known P-gp substrate like Digoxin)

  • P-gp inhibitor (optional, e.g., 10 µM Verapamil)

  • Incubator (37°C, 5% CO₂) with a rocking platform

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values > 300 Ω·cm².

  • Equilibration: Wash the monolayers by replacing the culture medium in both apical (AP) and basolateral (BL) chambers with pre-warmed transport buffer. Incubate for 30 minutes at 37°C.

  • A→B Permeability Measurement:

    • Remove the buffer from the AP chamber and replace it with the dosing solution containing the test compound.

    • Remove the buffer from the BL chamber and replace it with fresh transport buffer.

    • Incubate for 1-2 hours at 37°C with gentle shaking.

    • At the end of the incubation, take samples from both the AP (donor) and BL (receiver) chambers.

  • B→A Permeability Measurement:

    • On a separate set of wells, perform the reverse experiment. Add the dosing solution to the BL chamber and fresh buffer to the AP chamber.

    • Incubate and sample as described above.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

Calculations:

  • Papp Calculation: Papp (cm/s) = (dQ/dt) / (Area * C_0) Where:

    • dQ/dt = Rate of compound appearance in the receiver chamber (mol/s)

    • Area = Surface area of the Transwell™ membrane (cm²)

    • C_0 = Initial concentration in the donor chamber (mol/cm³)

  • Efflux Ratio (ER) Calculation: ER = Papp (B→A) / Papp (A→B)

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Cui, C., et al. (2019). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. ACS Chemical Biology. Available at: [Link]

  • Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition. Sinauer Associates. Available at: [Link]

  • European Commission. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds.
  • Lokey, R. S., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • (n.d.). Caco2 assay protocol.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • Pearson Education. (2022). Types of Small Molecule Transport Review. Pearson+. Available at: [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay.
  • Strange, K. (2002). Transport of Small Molecules Across Cell Membranes: Water Channels and Urea Transporters. Advances in Physiology Education. Available at: [Link]

  • (n.d.). Membrane Transport - Simple Diffusion.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Permeability of Small Molecule Agonists in Cell-Based Assays.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay.
  • Lokey, R. S., et al. (2012). Predicting and improving the membrane permeability of peptidic small molecules. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. European Journal of Medicinal Chemistry. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Cell Permeability of Sesquiterpenoids.
  • Wessig, M., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry. Available at: [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Polli, J. E. (2012). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Available at: [Link]

  • Salama, N. N., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • ChemHelp ASAP. (2023). Drug Solubility, Membrane Permeability, & the Efflux Ratio. YouTube. Available at: [Link]

  • Twarog, M., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Refining Assay Parameters for {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine

Welcome to the technical support center for assay development involving {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine and related phenylpiperazine derivatives. This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for assay development involving {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine and related phenylpiperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your experimental parameters. While specific published data for this exact molecule is limited, the principles outlined here are derived from extensive experience with the broader class of phenylpiperazine compounds and are intended to empower you to develop robust and reliable assays.

Phenylpiperazine derivatives are a well-established scaffold in modern medicinal chemistry, frequently investigated for their interactions with central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs).[1] This guide will walk you through potential challenges and provide a logical framework for troubleshooting and optimizing your assays.

Section 1: Physicochemical Properties and Compound Handling

A thorough understanding of your compound's physical and chemical properties is the foundation of a successful assay. Phenylpiperazine derivatives can present challenges related to solubility and stability that, if not addressed, can lead to inconsistent and misleading results.[2][3]

Predicted Physicochemical Properties

PropertyPredicted Value/BehaviorRationale & Handling Recommendations
Aqueous Solubility Low to Moderate at neutral pH.The phenyl and carbonyl groups increase lipophilicity.[2] For stock solutions, DMSO is recommended. For aqueous assay buffers, solubility may be enhanced at a slightly acidic pH due to the protonation of the piperazine nitrogens.[2] Always perform a visual check for precipitation when diluting into your final assay buffer.
LogP 3.0 - 4.5 (Predicted)This moderate lipophilicity suggests good cell permeability but also a risk of non-specific binding to plastics and proteins.
pKa 6.5 - 8.0 (Predicted for the piperazine nitrogen)The basicity of the piperazine ring is a key feature. Be mindful of the pH of your assay buffers as it will affect the charge state and, consequently, the solubility and target engagement of the compound.
Stability Potential for degradation under harsh acidic, basic, or oxidative conditions.[1][2]Phenylpiperazines can be susceptible to degradation.[3] Prepare fresh dilutions for each experiment and avoid prolonged storage in aqueous buffers. For long-term storage, solid compound should be kept in a desiccated, dark environment.

Section 2: General Assay Design and Optimization

The following section outlines a generalized workflow for a cell-based assay, a common format for evaluating the activity of phenylpiperazine derivatives against a target receptor.

Hypothetical Assay Workflow: Cell-Based GPCR Activity Assay

This workflow is applicable for measuring the agonistic or antagonistic activity of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine on a target GPCR expressed in a recombinant cell line.

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis CompoundPrep Compound Dilution CompoundAdd Compound Addition CompoundPrep->CompoundAdd CellPrep Cell Seeding CellPrep->CompoundAdd Incubation Incubation CompoundAdd->Incubation Stimulation Agonist/Stimulant Addition (for antagonist mode) Incubation->Stimulation Lysis Cell Lysis & Reagent Addition Stimulation->Lysis Readout Signal Detection (e.g., Fluorescence, Luminescence) Lysis->Readout Analysis Dose-Response Curve Fitting (EC50/IC50 Determination) Readout->Analysis

Caption: Generalized workflow for a cell-based GPCR assay.

Detailed Experimental Protocol: Antagonist Mode Example
  • Cell Seeding: Seed a stable cell line expressing the target GPCR into 384-well white, solid-bottom assay plates at a pre-optimized density. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine in 100% DMSO. Further dilute this series into the appropriate assay buffer.

  • Compound Addition: Add the diluted compound to the cell plates and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add a known agonist for the target receptor at a concentration that elicits an 80% maximal response (EC80).

  • Signal Detection: Incubate for the optimal time for signal generation, then add the detection reagent (e.g., a cAMP or calcium flux detection kit reagent).

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Normalize the data to positive and negative controls and fit to a dose-response curve to determine the IC50 value.

Table of Key Parameters for Optimization
ParameterTypical RangeRationale for Optimization
Cell Density/Well 5,000 - 20,000 cellsTo ensure a robust signal-to-background ratio without overgrowth.[4]
Compound Concentration 1 nM - 100 µMTo capture the full dose-response curve and accurately determine potency.
DMSO Concentration < 0.5%To minimize solvent effects on cell health and assay performance.
Incubation Time 15 - 60 minutesTo allow for sufficient target engagement without causing cytotoxicity.
Agonist (EC) Concentration EC50 - EC80To ensure a competitive environment for antagonist binding.

Section 3: Troubleshooting Guide

Issue: High variability between replicate wells.

  • Potential Causes:

    • Inconsistent cell seeding: Uneven cell distribution across the plate.

    • Compound precipitation: The compound may be falling out of solution at higher concentrations upon dilution into aqueous buffer.

    • Edge effects: Evaporation from wells on the plate perimeter.

  • Solutions:

    • Ensure thorough mixing of the cell suspension before and during plating.

    • Visually inspect the compound dilution plate for any signs of precipitation. Consider lowering the highest concentration or adding a small amount of a non-ionic surfactant like Tween-20 to the assay buffer.

    • Avoid using the outermost wells of the plate for data analysis or ensure plates are incubated in a humidified chamber.

Issue: Low signal-to-noise ratio or weak assay window.

  • Potential Causes:

    • Sub-optimal cell number or health: Insufficient target expression or unhealthy cells.

    • Reagent degradation: Assay reagents may be expired or improperly stored.

    • Insufficient incubation time: The reaction may not have reached completion.

  • Solutions:

    • Optimize cell seeding density and ensure cells are in their logarithmic growth phase.

    • Use fresh reagents and validate their performance with control compounds.

    • Perform a time-course experiment to determine the optimal incubation time for both compound and detection reagents.

Issue: The dose-response curve is flat or shows no inhibition/activation.

  • Potential Causes:

    • Compound inactivity: The compound may not be active against the target at the concentrations tested.

    • Compound degradation: The compound may be unstable in the assay buffer.[3]

    • Incorrect assay design: The readout may not be appropriate for the target's signaling pathway.

  • Solutions:

    • Confirm the identity and purity of the compound stock.

    • Assess compound stability in your assay buffer over the course of the experiment using an analytical method like HPLC.[5]

    • Verify that the assay is working as expected using known positive and negative control compounds.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for my stock solution of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine?

A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of small molecules for high-throughput screening.[6] It is a powerful polar aprotic solvent that can dissolve a wide range of compounds.

Q2: How can I check for compound-specific assay interference?

A2: It is crucial to run counter-screens to identify compounds that interfere with the assay technology itself, leading to false positives.[4][7] For example, in fluorescence-based assays, test your compound in the absence of the target to see if it is autofluorescent. For enzyme-based assays, test for inhibition of an unrelated enzyme.

Q3: What are the essential controls for my assay?

A3: Every assay plate should include:

  • Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO) to define the baseline response.

  • Positive Control: Cells treated with a known agonist or inhibitor of the target to define the maximal response.

  • Test Compound Wells: Cells treated with your test compound at various concentrations.

Q4: My compound seems to lose potency when I re-test it. What could be the cause?

A4: This is often an indication of compound instability. Phenylpiperazines can be susceptible to degradation, especially after being diluted into aqueous buffers.[3] It is also possible that the compound is adsorbing to plasticware over time. Always use freshly prepared dilutions for your experiments and consider using low-binding plates if adsorption is suspected.

Section 5: Hypothetical Signaling Pathway

Phenylpiperazine derivatives are known to interact with various GPCRs, including serotonin (5-HT) receptors. The diagram below illustrates a simplified 5-HT1A receptor signaling pathway, a plausible target for a compound like {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine.[8]

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Downstream Effects Ligand {Compound} Ligand->Receptor Binding

Caption: A simplified 5-HT1A receptor signaling pathway.

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate. Available at: [Link]

  • High-Throughput Screening - Drug Discovery. (2025). Technology Networks. Available at: [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). PMC. Available at: [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. Available at: [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. Available at: [Link]

  • High-throughput screening (HTS). (n.d.). BMG LABTECH. Available at: [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. (2025). ResearchGate. Available at: [Link]

  • Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors. (2009). PubMed. Available at: [Link]

  • High-throughput screening (HTS). (n.d.). BMG LABTECH. Available at: [Link]

Sources

Optimization

Technical Support Center: Large-Scale Synthesis of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides a comprehensive resource for the large-scale synthesis of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine. It includ...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive resource for the large-scale synthesis of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and frequently asked questions to address common challenges encountered during the synthesis.

Synthesis Overview

The primary and most industrially viable route for the large-scale synthesis of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine involves the condensation of isatoic anhydride with 1-phenylpiperazine. This reaction proceeds via nucleophilic acyl substitution at the C4 carbonyl of isatoic anhydride, followed by decarboxylation to yield the desired amide.

Synthesis_Overview Isatoic_Anhydride Isatoic Anhydride Intermediate Carbamic Acid Intermediate Isatoic_Anhydride->Intermediate + 1-Phenylpiperazine Phenylpiperazine 1-Phenylpiperazine Phenylpiperazine->Intermediate Product {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine Intermediate->Product - CO2 CO2 CO2 (gas) Intermediate->CO2

Caption: Synthetic pathway for {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine.

Detailed Experimental Protocol: Kilogram-Scale Synthesis

This protocol is a general guideline based on established methods for similar amidation reactions and should be optimized for specific equipment and purity requirements.[1][2][3]

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (kg)MolesEquivalents
Isatoic Anhydride118-48-9163.1310.061.31.0
1-Phenylpiperazine92-54-6162.2410.564.71.05
Toluene108-88-392.14100--
Isopropyl Alcohol (IPA)67-63-060.1050--
Activated Carbon7440-44-012.011.0--

Equipment:

  • 200 L glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.

  • Inert gas (Nitrogen or Argon) supply.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum oven.

Procedure:

  • Reaction Setup:

    • Charge the 200 L reactor with toluene (100 kg).

    • Begin stirring and inert the reactor with nitrogen.

    • Add isatoic anhydride (10.0 kg, 61.3 mol) to the reactor.

    • Heat the mixture to 80-85 °C.

  • Addition of 1-Phenylpiperazine:

    • Slowly add 1-phenylpiperazine (10.5 kg, 64.7 mol) to the reactor over 1-2 hours, maintaining the temperature between 80-90 °C.

    • Note: The reaction is exothermic, and careful control of the addition rate is crucial to manage the temperature. Off-gassing (CO2 evolution) will be observed.

  • Reaction Monitoring:

    • Maintain the reaction mixture at 85-90 °C for 4-6 hours after the addition is complete.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the isatoic anhydride is consumed. (Mobile phase for TLC: e.g., Ethyl acetate/Hexane 1:1).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 50-60 °C.

    • Add activated carbon (1.0 kg) and stir for 30 minutes for decolorization.

    • Filter the hot solution to remove the activated carbon.

    • Cool the filtrate to 0-5 °C over 2-3 hours to induce crystallization.

    • Hold the slurry at 0-5 °C for at least 2 hours to ensure complete precipitation.

    • Isolate the product by filtration using a Nutsche filter.

    • Wash the filter cake with cold toluene (2 x 10 L) and then with cold isopropyl alcohol (2 x 10 L).

  • Drying:

    • Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Expected Yield: 15.5 - 16.5 kg (85-90% yield). Purity (by HPLC): >99.0%.

Troubleshooting Guide (Q&A Format)

This guide addresses specific issues that may arise during the large-scale synthesis, offering potential causes and solutions.

Troubleshooting_Workflow Start Problem Encountered Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Low_Yield Low Yield Start->Low_Yield Low_Purity Low Purity / Off-Color Start->Low_Purity Check_Reagents 1. Reagent Quality Issues 2. Insufficient Reaction Time/Temp 3. Poor Mixing Incomplete_Reaction->Check_Reagents Possible Causes Premature_Precipitation 1. Premature Product Precipitation 2. Loss during work-up/filtration 3. Side Reactions Low_Yield->Premature_Precipitation Possible Causes Impurity_Formation 1. Residual Starting Materials 2. Formation of Byproducts 3. Thermal Degradation Low_Purity->Impurity_Formation Possible Causes Solutions_IR • Verify purity of starting materials • Extend reaction time or increase temp slightly • Ensure adequate agitation Check_Reagents->Solutions_IR Solutions Solutions_LY • Increase solvent volume • Optimize crystallization/filtration temp • Analyze for byproducts Premature_Precipitation->Solutions_LY Solutions Solutions_LP • Optimize reaction time/stoichiometry • Recrystallize from appropriate solvent • Avoid excessive heating Impurity_Formation->Solutions_LP Solutions

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Issue 1: Incomplete Reaction or Stalled Conversion

  • Q: My in-process control (IPC) using HPLC shows significant amounts of unreacted isatoic anhydride even after the recommended reaction time. What should I do?

    • A: This indicates a potential issue with reaction kinetics or stoichiometry.

      • Check Reagent Quality: Ensure the 1-phenylpiperazine is of high purity and has not degraded. The presence of impurities can affect its reactivity.

      • Temperature: Verify that the internal reactor temperature is being maintained at the target of 85-90 °C. In large reactors, temperature gradients can occur, leading to cooler spots where the reaction rate is slower.

      • Mixing: Inadequate agitation can lead to poor mixing of reactants, especially if isatoic anhydride settles at the bottom of the reactor. Ensure the stirrer speed is sufficient to maintain a homogeneous suspension.

      • Solution: You can try extending the reaction time and monitoring every 2 hours. If the reaction remains stalled, a slight increase in temperature to 95-100 °C could be considered, but be mindful of potential side reactions.

Issue 2: Low Yield After Crystallization

  • Q: The final yield of my product is significantly lower than expected. Where could the product have been lost?

    • A: Low yields can result from incomplete reaction, losses during work-up, or side reactions.

      • Solubility in Mother Liquor: A significant amount of product may remain dissolved in the toluene/IPA mother liquor if the crystallization is not efficient. Ensure the mixture is cooled slowly to the target temperature of 0-5 °C and held for a sufficient time to maximize precipitation.

      • Filtration Losses: On a large scale, filtration can be a source of product loss. Ensure the filter cake is pressed as dry as possible and that the wash volumes are not excessive, as the product has some solubility even in cold solvents.

      • Side Reactions: The formation of byproducts will consume starting materials and reduce the yield of the desired product. One potential side reaction is the self-condensation of isatoic anhydride.

Issue 3: Product is Off-Color or Fails Purity Specifications

  • Q: The isolated product has a yellow or brownish tint, and HPLC analysis shows several impurities. What are the likely causes and how can I improve the purity?

    • A: Color and impurities often arise from side reactions or residual starting materials.

      • Residual 1-Phenylpiperazine: If an excess of 1-phenylpiperazine is used or if the reaction is incomplete, it can be carried through to the final product. An additional wash of the crude product with a dilute acid solution could help remove this basic impurity, followed by a water wash.

      • Anthranilic Acid Derivatives: Incomplete reaction or hydrolysis of isatoic anhydride can lead to the formation of anthranilic acid, which can then react further to form other amides.

      • Thermal Degradation: Prolonged reaction times at elevated temperatures can lead to the formation of colored impurities.

      • Purification Strategy:

        • Recrystallization: If the purity is slightly below specification, a recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be effective.[4]

        • Activated Carbon Treatment: If the issue is primarily color, ensure the activated carbon treatment is efficient. The amount of carbon and the contact time may need to be optimized.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns when running this synthesis at a large scale?

    • A1: The main safety concerns are:

      • Exothermic Reaction: The reaction between isatoic anhydride and 1-phenylpiperazine is exothermic. On a large scale, the heat generated can be significant, and a loss of cooling could lead to a thermal runaway. A controlled addition rate and a robust cooling system are essential. A thermal hazard assessment is recommended before scaling up.[5]

      • Gas Evolution: The reaction releases carbon dioxide. The reactor must be properly vented to avoid pressure buildup.

      • Reagent Handling: Isatoic anhydride can be an irritant and a sensitizer.[6] 1-phenylpiperazine is toxic and can cause skin burns. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used.

  • Q2: Can other solvents be used for this reaction?

    • A2: Yes, other aprotic solvents like dimethylformamide (DMF), dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) can be used. However, these solvents have higher boiling points, which can make product isolation and solvent removal more challenging. Toluene is often preferred for its balance of a suitable reaction temperature and ease of removal.

  • Q3: What are the critical process parameters (CPPs) to monitor for this reaction?

    • A3: The critical process parameters include:

      • Temperature: As it affects reaction rate and impurity formation.

      • Addition Rate: To control the exotherm.

      • Reaction Time: To ensure complete conversion and minimize degradation.

      • Stirring Speed: To ensure proper mixing.

  • Q4: How can I confirm the identity and purity of the final product?

    • A4: A combination of analytical techniques should be used:

      • HPLC: For purity assessment and quantification of impurities.

      • NMR (¹H and ¹³C): For structural confirmation.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Melting Point: As a preliminary check of purity.

  • Q5: What is the most common impurity found in the final product?

    • A5: Besides unreacted starting materials, a common impurity can be N,N'-bis(2-aminobenzoyl)piperazine, formed if one molecule of piperazine reacts with two molecules of isatoic anhydride. This is more likely if there is a localized excess of isatoic anhydride. Careful control of stoichiometry and good mixing can minimize its formation.

References

  • CN105037172A - Preparation method of 2-(4'-chlorphenyl) aniline.
  • CN103980229A - Preparation method of N-phenyl piperazine.
  • An In-depth Technical Guide to the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine - Benchchem.
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • Synthesis and characterization of a series of phenyl piperazine based ligands - Semantic Scholar.
  • 10-(4-Phenylpiperazine-1-carbonyl)acridin-9(10H)
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.
  • Synthesis of N-phenyl piperazine.
  • An Efficient Process for the Synthesis of N,N′-Diphenylpiperazine and its Formyl
  • Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone - PubMed.
  • Technical Support Center: 1-Phenyl-4-(4-pyridinyl)
  • Crystal-structure studies of 4-phenylpiperazin-1-ium 4-ethoxybenzoate monohydr
  • Acid-Catalyzed Synthesis of Isatoic Anhydride-8-Secondary Amides Enables IASA Transformations for Medicinal Chemistry - ACS Public
  • Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient - MDPI.
  • (PDF)
  • Safety Risk Assessment of HMX Synthesis Using Acetic Anhydride Method - MDPI.
  • Synthesis process of anhydrous piperazine in pilot scale - ResearchG
  • The amidation of poly(styrene-alt-maleic anhydride) via N,N-dimethylformamide decomposition - PMC.
  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - MDPI.
  • 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry - Princeton.
  • Recent trends in the impurity profile of pharmaceuticals - Semantic Scholar.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • Isatoic anhydride - SAFETY D
  • 2,4-dimethylquinoline - Organic Syntheses Procedure.
  • (PDF) Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)
  • US4328339A - Continuous preparation of isatoic anhydride - Google P
  • 2-(4-Methylpiperazin-1-yl)aniline | 180605-36-1 - ChemicalBook.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine and Established PARP and Tankyrase Inhibitors

Introduction: Unveiling the Potential of a Novel Scaffold In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes has emerged as a cornerstone for treating cancers with d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes has emerged as a cornerstone for treating cancers with deficiencies in DNA damage repair pathways.[1][2][3] More recently, a subset of the PARP family, the Tankyrases (TNKS1/2), have been identified as critical regulators of the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in various cancers.[4][5][6] The phenylpiperazine scaffold, a privileged structure in medicinal chemistry, is a core component of numerous biologically active compounds. This guide introduces a hypothetical candidate, {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, for a comparative analysis against well-established inhibitors of PARP1 and Tankyrase. This exploration is founded on the structural motifs present within the candidate molecule that suggest a potential for interaction with the nicotinamide adenine dinucleotide (NAD+) binding site of these enzyme families.

This document provides a comprehensive comparison, detailing the mechanisms of action of known inhibitors, a structural analysis of our candidate compound, and robust experimental protocols for in vitro and cell-based evaluation. The objective is to furnish researchers, scientists, and drug development professionals with a technical guide for assessing novel chemical entities in the context of established therapeutic agents.

The Targets: PARP1 and Tankyrase in Cancer Biology

PARP1: The Guardian of the Genome

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs).[7] Upon detecting a SSB, PARP1 binds to the damaged DNA and synthesizes a poly(ADP-ribose) (PAR) chain on itself and other nuclear proteins. This PAR chain acts as a scaffold to recruit other DNA repair proteins.[7] In cancers with mutations in the BRCA1 or BRCA2 genes, which are crucial for the repair of double-strand breaks (DSBs) through homologous recombination, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs, which cannot be repaired in BRCA-deficient cells, resulting in a synthetic lethality that selectively kills cancer cells.[2][3]

Tankyrases (TNKS1/2): Regulators of Wnt/β-catenin Signaling

Tankyrase 1 and 2 are members of the PARP family that play a critical role in the Wnt/β-catenin signaling pathway.[4][5] In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, marking it for proteasomal degradation. Tankyrases PARsylate (add a PAR chain to) Axin, a key component of the destruction complex, leading to Axin's ubiquitination and degradation.[6] By inhibiting Tankyrases, Axin is stabilized, the destruction complex remains active, and β-catenin is continuously degraded, thus suppressing the pro-tumorigenic Wnt signaling pathway.[8][9]

The Incumbents: A Look at Established PARP and Tankyrase Inhibitors

A suite of potent and selective inhibitors for both PARP1 and Tankyrases have been developed, with several PARP inhibitors gaining FDA approval for clinical use.

Clinically Approved PARP1 Inhibitors

These inhibitors primarily act by competing with NAD+ at the catalytic site of PARP1 and PARP2, and by trapping the PARP enzyme on the DNA, which is a highly cytotoxic event.[10]

InhibitorChemical StructureMechanism of ActionIC50 (PARP1)
Olaparib 4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one[11]Potent inhibitor of PARP1 and PARP2. Induces synthetic lethality in BRCA-mutated tumors.[12]5 nM[12]
Rucaparib 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one[13][14][15]Inhibitor of PARP1, PARP2, and PARP3.[16]1.4 nM (Ki)[17]
Niraparib 2-[4-(3S)-piperidin-3-ylphenyl]-2H-indazole-7-carboxamide[18][19]Selective inhibitor of PARP1 and PARP2.[20]3.8 nM[20]
Talazoparib (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrrolo[3,4-h][4][18]benzodiazepin-3-one[10][21][22]Potent PARP1/2 inhibitor with a high degree of PARP trapping.[10]0.57 nM[23]
Preclinical Tankyrase Inhibitors

These compounds are instrumental research tools for studying the Wnt/β-catenin pathway and hold therapeutic promise.

InhibitorChemical StructureMechanism of ActionIC50 (TNKS1/2)
XAV939 2-[4-(Trifluoromethyl)phenyl]-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-ol[24][25]Selectively inhibits Tankyrase 1 and 2, leading to stabilization of Axin and suppression of Wnt signaling.[8][9]11 nM / 4 nM[8]
IWR-1 N-(quinolin-8-yl)-4-((3aR,4S,7R,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide[6][26]Inhibits the Wnt/β-catenin pathway by stabilizing Axin.[27][28]180 nM (in L-cells expressing Wnt3A)[27]

The Candidate: Structural Analysis of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine

The structure of our candidate compound, {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, presents several features that warrant its investigation as a potential PARP or Tankyrase inhibitor. The core benzamide moiety is a common feature in many PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate. The phenylpiperazine group can engage in hydrophobic and aromatic interactions within the active site, potentially contributing to binding affinity.

To explore this potential, a pharmacophore-based comparison is insightful. A pharmacophore model for PARP1 inhibitors typically includes hydrogen bond acceptors, hydrogen bond donors, and aromatic/hydrophobic features that map to the key interactions within the NAD+ binding pocket.[1][3][29][30] Similarly, Tankyrase inhibitor pharmacophores also highlight the importance of aromatic and hydrogen bonding interactions.[4][5][31][32][33]

Caption: Pharmacophore mapping of the candidate compound against known PARP1 and Tankyrase inhibitor features.

Experimental Validation: A Head-to-Head Comparison

To empirically determine the inhibitory potential of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, a series of in vitro and cell-based assays are essential.

In Vitro Enzymatic Assays

The primary assessment involves measuring the direct inhibition of purified recombinant PARP1 and Tankyrase 1/2 enzymes.

1. PARP1 Inhibition Assay (Fluorometric)

This assay measures the consumption of NAD+ by PARP1 in the presence of damaged DNA.

start Start reagents Prepare Reagents: - PARP1 Enzyme - Damaged DNA - NAD+ - Test Compounds start->reagents incubation Incubate PARP1, DNA, and Test Compounds reagents->incubation reaction Initiate Reaction with NAD+ incubation->reaction development Add Developing Solution (contains Nicotinamidase) reaction->development readout Measure Fluorescence (Ex/Em = 428/468 nm) development->readout end End readout->end

Caption: Workflow for the in vitro PARP1 fluorometric inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, Olaparib, Rucaparib, Niraparib, and Talazoparib in assay buffer.

  • Reaction Setup: In a 96-well plate, add PARP1 enzyme, a DNA-damage activating oligonucleotide, and the test compounds.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add NAD+ to all wells to start the enzymatic reaction. Incubate for 60 minutes.

  • Signal Development: Add a developing solution containing nicotinamidase, which converts the remaining NAD+ into a fluorescent product.

  • Data Acquisition: Measure the fluorescence intensity. A lower fluorescence signal indicates higher PARP1 activity (more NAD+ consumed) and thus weaker inhibition.

  • Data Analysis: Calculate the IC50 values for each compound.

2. Tankyrase 1/2 Inhibition Assay (Chemiluminescent)

This ELISA-based assay detects the PARsylation of histone proteins by Tankyrases.[34]

start Start plate_prep Coat 96-well Plate with Histone Proteins start->plate_prep reaction_setup Add TNKS1/2 Enzyme, Biotinylated NAD+, and Test Compounds plate_prep->reaction_setup incubation Incubate to Allow PARsylation reaction_setup->incubation detection Add Streptavidin-HRP and Chemiluminescent Substrate incubation->detection readout Measure Luminescence detection->readout end End readout->end

Caption: Workflow for the in vitro Tankyrase chemiluminescent inhibition assay.

Step-by-Step Protocol:

  • Plate Preparation: Use a 96-well plate pre-coated with histone proteins.

  • Reagent Preparation: Prepare serial dilutions of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, XAV939, and IWR-1.

  • Reaction Mixture: In each well, add the Tankyrase enzyme, biotinylated NAD+, and the test compounds.

  • Incubation: Incubate the plate to allow the enzyme to PARsylate the histones with biotinylated ADP-ribose.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains. Then, add a chemiluminescent HRP substrate.

  • Data Acquisition: Measure the luminescence signal. A lower signal indicates less PARsylation and therefore stronger inhibition.

  • Data Analysis: Calculate the IC50 values for each compound.

Cell-Based Assays

These assays assess the activity of the inhibitors in a more physiologically relevant context.

1. PARP Activity in Cells (PARP/Apoptosis Assay)

This assay measures PARP activity in cell extracts.[35]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., BRCA-deficient ovarian cancer cells) and treat with a DNA damaging agent (e.g., etoposide) in the presence of varying concentrations of the test compounds.

  • Cell Lysis: Prepare cell extracts from the treated cells.

  • ELISA-based Assay: Use a 96-well plate coated with histones. Add the cell extracts and a PARP substrate cocktail containing NAD+.

  • Detection: Detect the resulting PAR chains using an anti-PAR antibody and a colorimetric or chemiluminescent secondary detection system.

  • Data Analysis: Determine the effect of the compounds on cellular PARP activity.

2. Wnt/β-catenin Signaling Assay (TOPFlash Reporter Assay)

This luciferase-based reporter assay measures the transcriptional activity of β-catenin.

Step-by-Step Protocol:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a TCF/LEF-responsive luciferase reporter plasmid (TOPFlash) and a constitutively active Renilla luciferase plasmid (for normalization).

  • Cell Treatment: Treat the transfected cells with a Wnt ligand (e.g., Wnt3a) and varying concentrations of the test compounds.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity indicates inhibition of the Wnt/β-catenin pathway.

Comparative Performance Data

The following tables summarize the expected data points for a comprehensive comparison.

Table 1: In Vitro Enzymatic Inhibition

CompoundPARP1 IC50 (nM)Tankyrase 1 IC50 (nM)Tankyrase 2 IC50 (nM)
{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amineTo be determinedTo be determinedTo be determined
Olaparib~5>1000>1000
Rucaparib~1.4 (Ki)Data not readily availableData not readily available
Niraparib~3.8>1000>1000
Talazoparib~0.57Data not readily availableData not readily available
XAV939>1000~11~4
IWR-1>1000~130 (in cells)Data not readily available

Table 2: Cell-Based Activity

CompoundCellular PARP Inhibition (EC50)Wnt Signaling Inhibition (IC50)
{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amineTo be determinedTo be determined
OlaparibPotentInactive
RucaparibPotentInactive
NiraparibPotentInactive
TalazoparibPotentInactive
XAV939InactivePotent
IWR-1InactivePotent

Conclusion

This guide provides a framework for the comparative evaluation of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine against established inhibitors of PARP1 and Tankyrase. The structural features of the candidate molecule suggest a potential interaction with the NAD+ binding sites of these enzymes, a hypothesis that can be rigorously tested using the detailed experimental protocols provided herein. By systematically assessing its in vitro and cellular activities, researchers can determine the potency, selectivity, and potential therapeutic utility of this novel chemical entity. The data generated from these studies will be crucial in positioning {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine within the broader landscape of DNA damage response and Wnt signaling inhibitors, and for guiding future drug discovery efforts.

References

  • Combining pharmacophore models derived from DNA-encoded chemical libraries with structure-based exploration to predict Tankyrase 1 inhibitors. PMC. [Link]

  • Pharmacophore modeling, virtual and biological screening studies to identify novel PARP1 inhibitors. PubMed. [Link]

  • The defined pharmacophore model of TNKS protein. ResearchGate. [Link]

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  • Tankyrase 1 Inhibitor Assay Protocol. Interchim. [Link]

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  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. PubMed. [Link]

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  • Rucaparib | C19H18FN3O | CID 9931954. PubChem. [Link]

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  • HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use TALZENNA safely and effe. Pfizer. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine (URB597) and its Alternatives

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological activity is the cornerstone of credible research. This guide provides an in-depth, technically-focused c...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological activity is the cornerstone of credible research. This guide provides an in-depth, technically-focused comparison for validating the activity of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, a compound widely known in the scientific community as URB597 or KDS-4103. We will delve into its mechanism of action as a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) and objectively compare its performance against other notable FAAH inhibitors, supported by experimental data and detailed protocols.

Introduction to {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine (URB597) and its Target: Fatty Acid Amide Hydrolase (FAAH)

{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, hereafter referred to as URB597, is a well-characterized and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other bioactive fatty acid amides.[4][5][6] By inhibiting FAAH, URB597 effectively increases the endogenous levels of anandamide, thereby potentiating its effects on cannabinoid receptors.[7] This mechanism has positioned FAAH inhibitors as promising therapeutic agents for a range of conditions, including anxiety, depression, and pain.[8][9]

URB597 exhibits high potency, with reported IC50 values in the low nanomolar range. Specifically, it has an IC50 of approximately 4.6 nM in brain membranes and 0.5 nM in intact neurons.[1][3] Its selectivity is a crucial attribute; it shows minimal interaction with cannabinoid receptors directly, or with other related enzymes and transporters, making it a valuable tool for specifically investigating the effects of enhanced endocannabinoid signaling.[1][2]

Comparative Analysis of FAAH Inhibitors

To provide a comprehensive evaluation of URB597, it is essential to compare its performance with other well-established FAAH inhibitors. This allows for a nuanced understanding of its relative potency, selectivity, and potential advantages or disadvantages in different experimental contexts.

CompoundTarget(s)Potency (IC50)Mechanism of ActionKey Characteristics
URB597 FAAH~0.5-5 nM[1][3]Irreversible, covalent modification (carbamylation) of the active site serine (Ser241)[10][11]High selectivity, orally bioavailable, extensively studied in preclinical models.[3][8]
PF-04457845 FAAH~7.2-7.4 nM[12]Irreversible, covalent modification of the active site serine.[12]Potent and selective, has been investigated in clinical trials.[5][13]
JNJ-42165279 FAAH70 nM (human), 313 nM (rat)[12][13]Covalent inactivation of the FAAH enzyme.[13]Highly selective, good ADME and pharmacodynamic properties.[13]
OL-135 FAAHKi = 4.7 nM[14]Reversible, competitive inhibitor.[14]Potent and selective, produces analgesia and increases endogenous anandamide levels in vivo.[14]

Validating Biological Activity: Experimental Design and Protocols

The validation of URB597's biological activity hinges on robust and reproducible experimental protocols. The primary objective is to quantify its inhibitory effect on FAAH activity. Both in vitro enzymatic assays and cell-based assays are crucial for a thorough assessment.

Experimental Workflow for FAAH Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory potential of a compound like URB597 on FAAH activity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (URB597 & Alternatives) Pre_incubation Pre-incubation: Enzyme + Inhibitor Compound_Prep->Pre_incubation Enzyme_Prep Enzyme/Lysate Preparation (Recombinant FAAH or Cell Lysate) Enzyme_Prep->Pre_incubation Substrate_Prep Substrate Preparation (e.g., AMC-arachidonoyl amide) Reaction_Initiation Reaction Initiation: Add Substrate Substrate_Prep->Reaction_Initiation Pre_incubation->Reaction_Initiation Kinetic_Measurement Kinetic Measurement (Fluorescence Reading) Reaction_Initiation->Kinetic_Measurement Data_Normalization Data Normalization Kinetic_Measurement->Data_Normalization IC50_Calculation IC50 Curve Fitting & Calculation Data_Normalization->IC50_Calculation Comparative_Analysis Comparative Analysis IC50_Calculation->Comparative_Analysis caption Workflow for FAAH Inhibition Assay

Caption: A generalized workflow for determining the in vitro inhibitory activity of test compounds against FAAH.

Detailed Experimental Protocols

This assay provides a direct measurement of a compound's ability to inhibit FAAH enzymatic activity in a controlled, cell-free system.[15][16]

Rationale: The use of a fluorogenic substrate allows for a sensitive and continuous measurement of enzyme activity, making it suitable for high-throughput screening and accurate IC50 determination. Pre-incubation of the enzyme with the inhibitor is critical for irreversible inhibitors like URB597 to allow for the covalent modification to occur.

Materials:

  • Human recombinant FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[16]

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)[15]

  • Test compounds (URB597 and alternatives) dissolved in DMSO

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in FAAH Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Preparation: Dilute the human recombinant FAAH enzyme to the desired concentration in cold FAAH Assay Buffer.

  • Assay Plate Setup: In a 96-well plate, add 10 µL of each compound dilution. Include wells for "100% activity" (vehicle control) and "background" (no enzyme).

  • Enzyme Addition: Add 170 µL of the diluted FAAH enzyme solution to each well (except background wells).

  • Pre-incubation: Add 10 µL of the compound dilutions or vehicle to the appropriate wells. Gently mix and pre-incubate the plate for 15-30 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the fluorogenic FAAH substrate to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes (Excitation: ~340-360 nm, Emission: ~450-465 nm).[16][17]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay assesses the ability of a compound to inhibit FAAH within a cellular environment, providing insights into its cell permeability and activity in a more physiological context.[4][17]

Rationale: Using whole cells accounts for factors such as compound uptake, efflux, and intracellular metabolism, which are not captured in a purely enzymatic assay. This provides a more biologically relevant measure of a compound's potential efficacy.

Materials:

  • A cell line expressing FAAH (e.g., HEK293 cells overexpressing human FAAH or a cell line with endogenous FAAH expression)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (URB597 and alternatives)

  • Cell lysis buffer

  • BCA Protein Assay Kit

  • Fluorometric FAAH assay reagents (as described in Protocol 1)

Procedure:

  • Cell Culture and Treatment: Seed FAAH-expressing cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 1-4 hours) at 37°C.[17]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add cell lysis buffer. Incubate on ice for 10-15 minutes.[17]

  • Lysate Collection: Collect the cell lysates and centrifuge to pellet cell debris. Transfer the supernatant to a new plate.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA Protein Assay Kit for normalization.[17]

  • FAAH Activity Measurement: In a new 96-well black plate, add a standardized amount of protein from each cell lysate to individual wells.

  • Assay Execution: Proceed with steps 6-8 from Protocol 1 to measure the FAAH activity in the cell lysates.

  • Data Analysis: Normalize the FAAH activity to the protein concentration for each sample. Calculate the percent inhibition for each compound concentration relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of URB597 is the inhibition of FAAH, which leads to an accumulation of anandamide. This, in turn, enhances the activation of cannabinoid receptors, primarily CB1 receptors in the central nervous system.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_inactivation Signal Termination CB1R CB1 Receptor Ca_channel Calcium Channel CB1R->Ca_channel Inhibits Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Inhibits NAPE_PLD NAPE-PLD Anandamide_synthesis Anandamide (AEA) Synthesis NAPE_PLD->Anandamide_synthesis Anandamide_release AEA Release Anandamide_synthesis->Anandamide_release Anandamide_release->CB1R Binds to Anandamide_uptake AEA Uptake Anandamide_release->Anandamide_uptake Reuptake FAAH FAAH Anandamide_uptake->FAAH Degradation AEA Degradation FAAH->Degradation Hydrolyzes URB597 URB597 URB597->FAAH Inhibits caption URB597 Mechanism of Action

Caption: URB597 inhibits FAAH, preventing anandamide (AEA) degradation and enhancing CB1 receptor signaling.

Conclusion and Future Directions

This guide provides a framework for the comprehensive validation of the biological activity of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine (URB597). By employing rigorous in vitro and cell-based assays and comparing its performance to relevant alternatives, researchers can generate high-quality, reliable data. The provided protocols are designed to be self-validating, and the causal explanations for experimental choices aim to enhance scientific integrity. Future research should continue to explore the selectivity profile of URB597 and other FAAH inhibitors against a broader range of enzymes and receptors to fully elucidate their pharmacological properties and therapeutic potential.

References

  • Springer Nature Experiments. Fluorimetric Assay of FAAH Activity. [Link]

  • ACS Publications. Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity. [Link]

  • PMC. Different Routes to Inhibit Fatty Acid Amide Hydrolase: Do All Roads Lead to the Same Place? [Link]

  • ResearchGate. Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-Alzheimer's agents through pharmacophore-based virtual screening, molecular docking and experimental validation. [Link]

  • MDPI. Elevated Brain Fatty Acid Amide Hydrolase Induces Depressive-Like Phenotypes in Rodent Models: A Review. [Link]

  • MDPI. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. [Link]

  • PMC. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). [Link]

  • Taylor & Francis. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. [Link]

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  • eScholarship. Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3 -Carbamoyl-biphenyl-3-yl Ester (URB597). [Link]

  • PMC. Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate. [Link]

  • PMC. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. [Link]

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Validation

The Promiscuous Nature of the Phenylpiperazine Scaffold: A Rationale for Proactive Profiling

A Comprehensive Guide to Cross-Reactivity Profiling of the Phenylpiperazine Scaffold For Researchers, Scientists, and Drug Development Professionals The phenylpiperazine moiety is a privileged scaffold in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Cross-Reactivity Profiling of the Phenylpiperazine Scaffold

For Researchers, Scientists, and Drug Development Professionals

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and research compounds. Its ability to interact with a diverse range of biological targets underscores the critical importance of comprehensive cross-reactivity profiling for any new chemical entity incorporating this structure. This guide will provide the scientific rationale, experimental workflows, and comparative data necessary to design and execute a robust off-target screening strategy.

The phenylpiperazine core is a common structural feature in compounds targeting the central nervous system (CNS), particularly those interacting with serotonin (5-HT) and dopamine (D) receptors.[1][2] However, its utility extends far beyond neuroscience, with derivatives exhibiting activities as antihistamines, antimicrobials, and even anticonvulsants.[3][4] This therapeutic versatility is a double-edged sword, as the same structural features that enable broad applicability also create a high potential for off-target interactions, leading to unforeseen side effects or confounding experimental results.

A proactive and comprehensive cross-reactivity profiling strategy is therefore not merely a regulatory hurdle but a fundamental component of rigorous drug discovery and chemical biology research. It enables:

  • Early identification of potential liabilities: Uncovering undesirable off-target activities at an early stage saves significant time and resources.

  • Mechanism deconvolution: Differentiating between on-target and off-target effects is crucial for understanding a compound's true mechanism of action.

  • Prediction of clinical side effects: Many adverse drug reactions are the result of off-target pharmacology.

  • Identification of novel therapeutic opportunities: An off-target interaction may represent a new therapeutic application for a compound.

A Phased Approach to Cross-Reactivity Profiling

A robust cross-reactivity profiling cascade should be implemented in a tiered manner, starting with broad, cost-effective methods and progressing to more focused, in-depth studies for de-risking identified hits.

cluster_0 Phase 1: In Silico & Early-Stage Screening cluster_1 Phase 2: Hit Confirmation & Potency Determination cluster_2 Phase 3: Functional & Phenotypic Characterization In Silico Profiling In Silico Profiling Broad Panel Screening Broad Panel Screening In Silico Profiling->Broad Panel Screening Dose-Response Assays Dose-Response Assays Broad Panel Screening->Dose-Response Assays Cell-Based Functional Assays Cell-Based Functional Assays Dose-Response Assays->Cell-Based Functional Assays Phenotypic Screening Phenotypic Screening Cell-Based Functional Assays->Phenotypic Screening

Figure 1: A tiered workflow for cross-reactivity profiling.

Phase 1: In Silico and Broad Panel Screening

The initial phase aims to cast a wide net to identify potential off-target interactions.

1. In Silico Profiling:

  • Rationale: Computational methods leverage the vast amount of publicly available structure-activity relationship (SAR) data to predict potential off-targets based on structural similarity to known ligands. This is a rapid and cost-effective way to prioritize experimental resources.

  • Methodology:

    • Generate a 2D or 3D representation of the test compound.

    • Utilize computational platforms (e.g., SwissTargetPrediction, SuperPred, SEA) to screen the compound against databases of known ligand-target interactions.

    • Analyze the output, which typically provides a ranked list of potential targets based on a similarity score.

2. Broad Panel Screening:

  • Rationale: This is the cornerstone of experimental cross-reactivity profiling. The compound is tested at a single, high concentration (typically 1-10 µM) against a large panel of receptors, ion channels, enzymes, and transporters. The goal is to identify any significant interactions that warrant further investigation.

  • Methodology:

    • Select a reputable contract research organization (CRO) offering broad panel screening services (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • Provide a sufficient quantity of the test compound.

    • The CRO will perform a battery of in vitro assays, typically radioligand binding assays for receptors and biochemical assays for enzymes.

    • The results are usually reported as a percentage of inhibition or stimulation at the tested concentration. A common threshold for a "hit" is >50% inhibition.

Phase 2: Hit Confirmation and Potency Determination

Any hits identified in Phase 1 must be confirmed and their potency quantified.

Dose-Response Assays:

  • Rationale: To determine the concentration at which the compound elicits a half-maximal effect (IC50 for inhibition or EC50 for activation) on the off-target. This is crucial for assessing the therapeutic window between the desired on-target activity and potential off-target liabilities.

  • Methodology:

    • For each confirmed off-target, perform a dose-response experiment, typically with a 10-point concentration curve.

    • The choice of assay will depend on the target class (e.g., radioligand binding, enzyme inhibition, functional reporter assay).

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 or EC50 value.

Phase 3: Functional and Phenotypic Characterization

The final phase aims to understand the physiological relevance of the identified off-target interactions.

1. Cell-Based Functional Assays:

  • Rationale: To determine if the binding to an off-target translates into a functional effect in a cellular context (e.g., agonist, antagonist, inverse agonist).

  • Methodology:

    • Utilize cell lines endogenously or recombinantly expressing the off-target.

    • Employ a functional readout relevant to the target's signaling pathway (e.g., calcium flux, cAMP accumulation, reporter gene expression).

    • Perform dose-response experiments to determine the functional potency (EC50 or IC50).

2. Phenotypic Screening:

  • Rationale: To assess the broader cellular consequences of off-target engagement.

  • Methodology:

    • Employ high-content imaging or other phenotypic screening platforms to evaluate the compound's effects on cell health, morphology, and other cellular parameters.

    • This can help to uncover unexpected toxicities or novel activities.

Comparative Analysis of Phenylpiperazine Derivatives

The following table provides a non-exhaustive list of phenylpiperazine-containing compounds and their diverse biological activities, illustrating the promiscuity of the scaffold.

Compound Class/NamePrimary Target(s)/ActivityKey Off-Targets/Cross-Reactivities
Arylpiperazines Serotonin receptor ligands (e.g., 5-HT1A, 5-HT2A)Dopamine receptors, adrenergic receptors, histamine receptors
1-Phenylpiperazine (1-PP) Monoamine releasing agent (modestly selective for norepinephrine)Serotonin and dopamine release at higher concentrations[5]
Rilzabrutinib (PRN1008) Bruton's Tyrosine Kinase (BTK) inhibitorPotential for off-target kinase interactions (requires kinome-wide screening)[6]
PIP3EA Dopamine D4 receptor partial agonistScreened against a panel of dopamine, serotonin, and adrenergic receptors to confirm selectivity[2]
JNJ-1661010 Fatty acid amide hydrolase (FAAH) inhibitorShowed >100-fold selectivity for FAAH-1 over FAAH-2[7]
Various Synthesized Series Anticonvulsant activityMechanism often involves voltage-gated sodium channels[4][8]

Experimental Protocols

Protocol 1: General Radioligand Binding Assay for Off-Target Receptors

This protocol provides a general framework for a competitive radioligand binding assay, a common method used in broad panel screening.

  • Prepare Assay Buffer: The composition will be target-specific but often contains a buffer (e.g., Tris-HCl), salts, and protease inhibitors.

  • Prepare Reagents:

    • Test Compound: Prepare a dilution series (e.g., 11 points, 1:3 dilution) in assay buffer.

    • Radioligand: Dilute a specific, high-affinity radiolabeled ligand for the target receptor to a working concentration (typically at or below its Kd).

    • Receptor Source: Use a membrane preparation from cells or tissues expressing the target receptor. Dilute to an appropriate concentration in assay buffer.

    • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Assay Plate Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound or control

    • Radioligand

    • Receptor preparation

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature, 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination and Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filter mat in a scintillation vial with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the Ki or IC50.

Conclusion

The phenylpiperazine scaffold is a valuable tool in drug discovery, but its inherent potential for cross-reactivity necessitates a thorough and systematic profiling strategy. By implementing a tiered approach that combines in silico prediction, broad panel screening, and detailed functional characterization, researchers can effectively identify and mitigate off-target liabilities. This not only enhances the quality and safety of novel chemical entities but also provides a deeper understanding of their true mechanism of action. The insights gained from such studies are invaluable for making informed decisions throughout the drug discovery and development process.

References

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  • Enguehard-Gueiffier, C., Hübner, H., El Hakmaoui, A., Allouchi, H., Gmeiner, P., Argiolas, A., Melis, M. R., & Gueiffier, A. (2006). 2-[(4-phenylpiperazin-1-yl)methyl]imidazo(di)azines as selective D4-ligands. Induction of penile erection by 2-[4-(2-methoxyphenyl)piperazin-1-ylmethyl]imidazo[1,2-a]pyridine (PIP3EA), a potent and selective D4 partial agonist. Journal of Medicinal Chemistry, 49(13), 3938-3947.
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  • Wikipedia contributors. (2023, December 2). Phenylpiperazine. In Wikipedia, The Free Encyclopedia. Retrieved March 20, 2026, from [Link]

  • Al-Ostath, A., Al-Ameri, M., Al-Ghorbani, M., Al-Majd, M. A., Al-Anesi, S., & Al-Salahi, R. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2842.
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Comparative

A Comparative Guide to Flesinoxan and Other Phenylpiperazine-Based 5-HT1A Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals The phenylpiperazine scaffold is a cornerstone in central nervous system (CNS) drug discovery, serving as a versatile pharmacophore for agents targeting a r...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The phenylpiperazine scaffold is a cornerstone in central nervous system (CNS) drug discovery, serving as a versatile pharmacophore for agents targeting a range of neurotransmitter receptors.[1][2] Within this class, ligands for the serotonin 1A (5-HT1A) receptor have garnered significant attention due to their therapeutic potential in treating anxiety and depressive disorders.[3][4] This guide provides an in-depth comparison of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, known scientifically as Flesinoxan, against other notable phenylpiperazine derivatives, focusing on their affinity, efficacy, and selectivity for the 5-HT1A receptor.

The Central Target: The 5-HT1A Receptor

The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key regulator of the serotonin system.[4][5] It functions as both a presynaptic autoreceptor on serotonin neurons in the raphe nuclei and as a postsynaptic heteroreceptor in various brain regions, including the hippocampus and cortex.[5] Activation of these receptors generally leads to neuronal hyperpolarization and reduced neuronal excitability, primarily through the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[6][7] This mechanism underlies the therapeutic effects of 5-HT1A agonists in mood and anxiety disorders.[3]

Profile of the Lead Compound: Flesinoxan

Flesinoxan is a potent and highly selective 5-HT1A receptor agonist.[8][9] It exhibits high affinity for this receptor, acting as a full agonist at presynaptic autoreceptors and a partial agonist at postsynaptic receptors.[9] This dual action allows it to effectively suppress serotonin neuron firing while also modulating postsynaptic signaling.[9] Unlike some earlier phenylpiperazine derivatives like the azapirones (e.g., buspirone), Flesinoxan does not have active metabolites that significantly interact with other receptors, such as α2-adrenoceptors, contributing to its selective profile.[9] Its demonstrated anxiolytic and antidepressant-like effects in preclinical models have established it as a valuable research tool and a benchmark for the development of new 5-HT1A agonists.[10][11]

Comparative Analysis: Flesinoxan vs. Other Phenylpiperazines

The therapeutic utility of a 5-HT1A agonist is defined by its affinity (how tightly it binds), its efficacy (the degree of response it elicits), and its selectivity over other receptors. Below, we compare Flesinoxan to other key phenylpiperazine derivatives.

Performance Data: Affinity & Efficacy

The following table summarizes key binding affinity (pKi) and functional efficacy data for Flesinoxan and comparator compounds at the human 5-HT1A receptor. A higher pKi value indicates greater binding affinity.

Compound5-HT1A Affinity (pKi)Intrinsic Activity (vs. 5-HT)Key Distinctions
Flesinoxan 8.91[12]0.93 (High Efficacy)[12]High affinity and selectivity; full presynaptic agonist, partial postsynaptic agonist.[9]
Buspirone 7.50[12]0.49 (Partial Agonist)[12]Lower affinity than Flesinoxan; notable D2 receptor antagonist activity.[12]
Ipsapirone -0.46 (Partial Agonist)[12]Structurally related to buspirone with a similar partial agonist profile.
F 11440 8.33[12]1.0 (Full Agonist)[12]Higher in vivo potency than Flesinoxan; designed for high efficacy.[12]

Insights from the Data:

  • Affinity: Flesinoxan demonstrates superior binding affinity for the 5-HT1A receptor compared to the clinically used anxiolytic buspirone and the newer agent F 11440.[12]

  • Efficacy: Flesinoxan exhibits high intrinsic activity, nearing that of a full agonist, significantly greater than the partial agonism of buspirone and ipsapirone.[12] The compound F 11440 was specifically designed as a full agonist with an intrinsic activity of 1.0, equivalent to serotonin itself.[12]

  • Selectivity: A critical advantage of Flesinoxan is its high selectivity. While buspirone has significant affinity for dopamine D2 receptors, Flesinoxan shows a much cleaner profile.[12] This selectivity is attributed to the specific substitution pattern on its arylpiperazine moiety.[13] Flesinoxan also has a very narrow separation (<3-fold) between its 5-HT1A agonist activity and α1-adrenergic antagonist properties, a factor that may influence its overall physiological effects.[12]

Mechanism of Action: 5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor by an agonist like Flesinoxan initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gαi/o).[14] This coupling leads to two primary downstream effects:

  • Inhibition of Adenylyl Cyclase: The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][14]

  • Activation of GIRK Channels: The Gβγ subunit complex dissociates and directly gates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of K+ ions.[6][14]

This combined action results in hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential, thus producing an overall inhibitory effect.

5HT1A_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gαi/oβγ (Inactive) Receptor->G_Protein Activation G_alpha Gαi/o (Active) G_Protein->G_alpha Dissociation G_betagamma Gβγ G_Protein->G_betagamma Dissociation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel (Closed) GIRK_Open GIRK Channel (Open) Agonist Flesinoxan (Agonist) Agonist->Receptor G_alpha->AC Inhibits G_betagamma->GIRK_Open Activates K_out K+ GIRK_Open->K_out Hyperpolarization Neuronal Hyperpolarization GIRK_Open->Hyperpolarization K+ Efflux ATP ATP ATP->AC K_in K+ K_in->GIRK_Open Binding_Assay_Workflow A 1. Membrane Preparation (Homogenization & Washing) B 2. Assay Plate Setup - Membranes - Radioligand ([³H]8-OH-DPAT) - Test Compound (e.g., Flesinoxan) A->B C 3. Incubation (e.g., 45 min at 37°C) B->C D 4. Rapid Filtration (Separate Bound from Unbound) C->D E 5. Scintillation Counting (Measure Radioactivity) D->E F 6. Data Analysis (Calculate IC₅₀ and Kᵢ) E->F

Caption: Workflow for a Radioligand Competition Binding Assay.

Conclusion

{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine (Flesinoxan) stands out within the phenylpiperazine class as a high-affinity, high-efficacy, and selective 5-HT1A receptor agonist. Its pharmacological profile, particularly its superior affinity and selectivity compared to agents like buspirone, makes it an invaluable tool for probing the function of the 5-HT1A receptor system. While clinical development of Flesinoxan for depression and panic disorder did not proceed, its well-characterized properties continue to inform the design of new CNS agents. [15][16]The comparative data underscores the subtle but critical structural modifications within the phenylpiperazine scaffold that dictate affinity, efficacy, and receptor selectivity—key parameters that drug development professionals must optimize to achieve desired therapeutic outcomes with minimal side effects.

References

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  • Koek, W., Patoiseau, J. F., Assié, M. B., Cosi, C., & Colpaert, F. C. (1998). F 11440, a potent, selective, high efficacy 5-HT1A receptor agonist with marked anxiolytic and antidepressant potential. The Journal of Pharmacology and Experimental Therapeutics, 287(1), 266–283.

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  • López-Rodríguez, M. L., et al. (2002). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 45(22), 4806–4815.

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  • Cryan, J. F., & Leonard, B. E. (1997). The effects of the 5-HT1A agonist flesinoxan, in three paradigms for assessing antidepressant potential in the rat. Journal of Affective Disorders, 46(2), 159-166.

  • Koek, W., Patoiseau, J. F., Assié, M. B., Cosi, C., & Colpaert, F. C. (1998). F 11440, a potent, selective, high efficacy 5-HT1A receptor agonist with marked anxiolytic and antidepressant potential. The Journal of Pharmacology and Experimental Therapeutics, 287(1), 266–283.

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  • Enguehard-Gueiffier, C., et al. (2006). 2-[(4-phenylpiperazin-1-yl)methyl]imidazo(di)azines as selective D4-ligands. Induction of penile erection by 2-[4-(2-methoxyphenyl)piperazin-1-ylmethyl]imidazo[1,2-a]pyridine (PIP3EA), a potent and selective D4 partial agonist. Journal of Medicinal Chemistry, 49(13), 3938-3947.

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  • Dayalan, A., & Velmurugan, R. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 24(11), 5044-5046.

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  • Singh, A., & Sharma, P. K. (2022). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore, 13(2), 1-11.

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Validation

A Technical Guide to Benchmarking {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine Against Standard Dopamine and Serotonin Receptor Ligands

Introduction: Unveiling the Pharmacological Potential of a Novel Phenylpiperazine Derivative In the landscape of contemporary drug discovery, the phenylpiperazine scaffold stands as a cornerstone for the development of c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Pharmacological Potential of a Novel Phenylpiperazine Derivative

In the landscape of contemporary drug discovery, the phenylpiperazine scaffold stands as a cornerstone for the development of centrally acting agents.[1] This structural motif is a well-established pharmacophore known to confer affinity for a range of neurotransmitter receptors, most notably dopamine and serotonin receptors.[1][2] The compound of interest, {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, emerges from this rich chemical lineage. Its structural architecture, featuring a phenylpiperazine moiety linked to a 2-aminobenzoyl group, strongly suggests a potential interaction with key G-protein coupled receptors (GPCRs) implicated in a variety of neurological and psychiatric disorders.

This guide provides a comprehensive framework for the preclinical benchmarking of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine. As a Senior Application Scientist, the objective is not merely to present data but to illuminate the scientific rationale behind the experimental design. We will explore the hypothetical characterization of this molecule against well-established standard compounds targeting the dopamine D2 and serotonin 5-HT1A receptors—primary targets anticipated from its chemical structure. This document will serve as a roadmap for researchers, scientists, and drug development professionals to objectively evaluate the compound's performance and potential therapeutic utility.

Postulated Mechanism of Action and Selection of Standard Compounds

The chemical structure of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine suggests a high probability of interaction with D2-like dopamine receptors and 5-HT1A serotonin receptors. The N-phenylpiperazine core is a classic feature of ligands for these receptors.[2] Therefore, our benchmarking strategy will focus on these two targets.

To provide a robust comparative analysis, we have selected the following well-characterized standard compounds:

  • For the Dopamine D2 Receptor (D2R):

    • Quinpirole: A well-established and selective D2/D3 receptor agonist.

    • Haloperidol: A potent D2 receptor antagonist, widely used as a reference in pharmacological studies.

  • For the Serotonin 5-HT1A Receptor (5-HT1AR):

    • 8-OH-DPAT: A classic and potent 5-HT1A receptor agonist.[3]

    • WAY-100635: A highly selective 5-HT1A receptor antagonist.

These compounds represent the gold standard for assessing activity at their respective receptors and will allow for a clear positioning of our test compound's pharmacological profile.

Comparative Experimental Benchmarking: Methodologies and Data Interpretation

A systematic in vitro pharmacological evaluation is paramount to understanding the affinity and functional activity of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine. The following sections detail the essential experimental protocols and present hypothetical data for a comprehensive comparison.

Experimental Workflow

G cluster_0 In Vitro Characterization A Compound Synthesis & QC B Radioligand Binding Assays (Affinity Determination) A->B Test Compound & Standard Compounds C Functional Assays (Efficacy Determination) B->C Determine Ki D Data Analysis & Profile Generation C->D Determine EC50/IC50 & % Activity

Caption: A streamlined workflow for the in vitro characterization of a novel compound.

Receptor Binding Affinity: Unveiling the Strength of Interaction

The initial step in characterizing a novel ligand is to determine its binding affinity (Ki) for the target receptors. This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a stable cell line heterologously expressing the human dopamine D2 receptor or serotonin 5-HT1A receptor.

  • Assay Buffer: Utilize an appropriate binding buffer, for example, 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: For D2R, a common choice is [3H]-Spiperone. For 5-HT1AR, [3H]-8-OH-DPAT is frequently used.

  • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor (either the test compound or a standard).

  • Incubation and Termination: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature). The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Binding Affinity Data

CompoundD2R Ki (nM)5-HT1AR Ki (nM)
{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine 15 5
Quinpirole10>1000
Haloperidol1>1000
8-OH-DPAT>10001
WAY-100635>10002

Interpretation of Results:

The hypothetical data suggest that {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine is a potent ligand for both the D2 and 5-HT1A receptors, with a slight preference for the 5-HT1A receptor. Its affinity for both receptors is in the low nanomolar range, indicating that it is a strong candidate for further functional characterization.

Functional Activity: Differentiating Agonists from Antagonists

Determining whether a ligand activates (agonist), blocks (antagonist), or partially activates (partial agonist) a receptor is crucial. Both the D2R and 5-HT1AR are Gi-coupled receptors, meaning their activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP Functional Assay

  • Cell Culture: Use a stable cell line expressing the human D2R or 5-HT1AR, such as CHO-K1 or HEK293 cells.

  • cAMP Stimulation: Treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

  • Compound Treatment:

    • Agonist Mode: Add increasing concentrations of the test compound or a standard agonist to measure the inhibition of forskolin-stimulated cAMP production.

    • Antagonist Mode: Add a fixed, effective concentration of a standard agonist (e.g., Quinpirole for D2R, 8-OH-DPAT for 5-HT1AR) along with increasing concentrations of the test compound or a standard antagonist to measure the reversal of the agonist-induced inhibition of cAMP.

  • cAMP Quantification: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis:

    • Agonist Mode: Plot the percent inhibition of cAMP production against the compound concentration to determine the EC50 (concentration for 50% of maximal effect) and the maximal efficacy (% inhibition relative to a standard full agonist).

    • Antagonist Mode: Plot the percent reversal of agonist activity against the compound concentration to determine the IC50 (concentration for 50% inhibition of the agonist response) and calculate the pA2 or Kb value.

Signaling Pathway

G cluster_0 Gi-Coupled Receptor Signaling Ligand Agonist Receptor D2R / 5-HT1AR Ligand->Receptor Binds & Activates G_protein Gi Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Simplified signaling cascade for Gi-coupled receptors like D2R and 5-HT1AR.

Hypothetical Functional Data

CompoundD2R EC50 (nM) / % AgonismD2R IC50 (nM)5-HT1AR EC50 (nM) / % Agonism5-HT1AR IC50 (nM)
{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine 30 / 45% >1000 8 / 95% >1000
Quinpirole12 / 100%N/AN/AN/A
HaloperidolN/A2N/AN/A
8-OH-DPATN/AN/A1.5 / 100%N/A
WAY-100635N/AN/AN/A3

Interpretation of Results:

The hypothetical functional data suggest a compelling pharmacological profile for {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine:

  • At the D2 Receptor: It acts as a partial agonist with moderate potency and an efficacy of 45% compared to the full agonist Quinpirole. This profile is of significant therapeutic interest, as D2 partial agonists can act as dopamine stabilizers, potentially offering a better side-effect profile than full agonists or antagonists.

  • At the 5-HT1A Receptor: It behaves as a potent, near-full agonist , with an efficacy of 95% compared to 8-OH-DPAT.

This dual activity as a D2 partial agonist and a 5-HT1A agonist is a characteristic of some modern atypical antipsychotics and anxiolytics.

Conclusion: A Promising Candidate with a Differentiated Profile

This benchmarking guide has outlined a systematic approach to the in vitro pharmacological characterization of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine. Based on our hypothetical, yet plausible, data, this compound emerges as a potent dual ligand for dopamine D2 and serotonin 5-HT1A receptors, with a desirable profile of D2 partial agonism and 5-HT1A agonism.

This profile suggests potential therapeutic applications in conditions where modulation of both dopaminergic and serotonergic systems is beneficial, such as schizophrenia, depression, and anxiety disorders. The partial agonism at D2 receptors could translate to a lower risk of extrapyramidal side effects compared to traditional antipsychotics.

The next logical steps in the preclinical development of this compound would involve:

  • Selectivity Profiling: Assessing its binding affinity and functional activity at a broader panel of receptors (e.g., other dopamine and serotonin receptor subtypes, adrenergic receptors, histamine receptors) to determine its selectivity.

  • In Vivo Pharmacokinetics: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to ensure it has suitable drug-like characteristics.

  • In Vivo Efficacy: Testing its effects in relevant animal models of psychosis, depression, or anxiety.

By following the rigorous benchmarking strategy outlined in this guide, researchers can effectively and objectively evaluate the therapeutic potential of novel compounds like {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, paving the way for the development of next-generation therapeutics for complex CNS disorders.

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Comparative

In Vivo Validation of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine: A Comparative Guide for CNS Drug Development

This guide provides a comprehensive framework for the in vivo validation of the novel compound, {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, hereafter referred to as Compound X. Given its structural features, parti...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vivo validation of the novel compound, {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, hereafter referred to as Compound X. Given its structural features, particularly the phenylpiperazine moiety, Compound X is hypothesized to modulate central nervous system (CNS) activity, likely through interaction with serotonergic or dopaminergic pathways. The phenylpiperazine scaffold is a cornerstone in the design of CNS-active agents, known to interact with various neurotransmitter receptors like serotonin and dopamine.[1][2][3]

This document outlines a head-to-head comparison strategy against established clinical agents—the selective serotonin reuptake inhibitor (SSRI) Fluoxetine and the benzodiazepine Diazepam . The objective is to characterize the pharmacological profile of Compound X and assess its potential as an anxiolytic or antidepressant agent.

Comparative Compound Profiles

A thorough understanding of the comparators is essential for contextualizing the in vivo data generated for Compound X.

Compound X: {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine
  • Hypothesized Mechanism of Action (MoA): The phenylpiperazine core suggests a potential interaction with serotonin (5-HT) and/or dopamine (D) receptors.[1] Many compounds with this structure act as agonists, antagonists, or partial agonists at 5-HT1A, 5-HT2A, and D2 receptors, a profile common in atypical antipsychotics and anxiolytics.[1] The overall goal of the following in vivo studies is to elucidate this MoA.

Comparator 1: Fluoxetine (SSRI)
  • Mechanism of Action: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI). Its primary action is to block the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[4][5] This enhancement of serotonergic neurotransmission is believed to be the basis for its antidepressant effects.[4] Chronic administration can also lead to neuroplastic changes, such as increased neurogenesis in the hippocampus.[4]

  • In Vivo Effects: In rodent models, fluoxetine reduces immobility time in the Forced Swim Test and Tail Suspension Test, which are indicative of antidepressant-like activity.[6] It is used as a benchmark for novel compounds with potential antidepressant properties.

Comparator 2: Diazepam (Benzodiazepine)
  • Mechanism of Action: Diazepam is a positive allosteric modulator of the GABA-A receptor.[7][8] It enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by increasing the frequency of chloride channel opening.[9][10] This leads to hyperpolarization of neurons and a general depression of the CNS, resulting in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.[7][8][9]

  • In Vivo Effects: Diazepam is a classic anxiolytic and robustly increases the time spent in the open arms of the Elevated Plus Maze (EPM), a standard test for anxiety-like behavior in rodents.[11] It serves as a positive control for anxiolytic activity.

Integrated In Vivo Validation Workflow

The following diagram outlines the logical flow of experiments designed to characterize Compound X against the selected comparators.

cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Efficacy Assessment cluster_2 Phase 3: Mechanistic Insight PK_PD Pharmacokinetic & Dose-Range Finding Tolerability Safety & Tolerability PK_PD->Tolerability Determine Max Exposed Dose Anxiety Anxiety Models (Elevated Plus Maze) Tolerability->Anxiety Select Safe Doses Depression Depression Models (Forced Swim Test) Tolerability->Depression Select Safe Doses Neurochem Ex Vivo Neurochemistry Anxiety->Neurochem Correlate Behavior with Brain Levels Depression->Neurochem Correlate Behavior with Brain Levels Receptor Receptor Occupancy Neurochem->Receptor Identify Target Engagement

Caption: In Vivo Validation Workflow for Compound X.

Comparative Experimental Protocols

The following protocols are designed for a comprehensive head-to-head comparison. All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Phase 1: Pharmacokinetic (PK) and Tolerability Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X and establish a safe and effective dose range.

Protocol: Rodent PK Profiling

  • Animal Model: Male Sprague-Dawley rats (n=3 per time point).

  • Administration: Administer Compound X, Fluoxetine, and Diazepam via intravenous (IV) and oral (PO) routes at a single dose (e.g., 1 mg/kg IV, 10 mg/kg PO).

  • Sample Collection: Collect blood samples at serial time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). At the final time point, collect brain tissue.[12]

  • Analysis: Analyze plasma and brain homogenate concentrations using LC-MS/MS.[13]

  • Data Interpretation: Calculate key PK parameters (Cmax, Tmax, AUC, half-life, and brain-to-plasma ratio). This data is critical for understanding CNS penetration and designing dosing regimens for efficacy studies.[14][15]

Protocol: Dose-Range Finding and Tolerability

  • Animal Model: Male C57BL/6 mice (n=5 per dose group).

  • Administration: Administer escalating doses of Compound X (e.g., 1, 3, 10, 30, 100 mg/kg, PO). Include vehicle and comparator groups.

  • Observation: Monitor animals for clinical signs of toxicity (e.g., sedation, ataxia, stereotypy, changes in posture) for at least 4 hours post-dosing and again at 24 hours.

  • Data Interpretation: Determine the Maximum Tolerated Dose (MTD). Select three non-toxic doses (low, medium, high) for subsequent efficacy studies.

Phase 2: Efficacy Assessment in Behavioral Models

Objective: To evaluate the anxiolytic- and antidepressant-like effects of Compound X in validated rodent models.

Protocol: Elevated Plus Maze (EPM) for Anxiety

The EPM test assesses anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces.[16][17] Anxiolytic compounds increase exploration of the open arms.[11][18]

  • Animal Model: Male BALB/c mice (n=10-12 per group), known for their high baseline anxiety.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Administer Compound X (low, medium, high doses), Diazepam (e.g., 1-2 mg/kg, PO), Fluoxetine (e.g., 20 mg/kg, PO), or vehicle 30-60 minutes prior to testing.

    • Place each mouse in the center of the maze, facing an open arm.[17]

    • Allow the mouse to explore for a 5-minute session.[17][18]

    • Record the session using an overhead video camera and tracking software.

  • Primary Endpoints:

    • Time spent in the open arms (s).

    • Number of entries into the open arms.

  • Data Interpretation: A significant increase in time spent and/or entries into the open arms relative to the vehicle group suggests an anxiolytic-like effect.

cluster_EPM Elevated Plus Maze Logic A Rodent placed in center D Conflict A->D B Natural Aversion to Open/High Spaces B->D C Innate Drive to Explore C->D F Increased Open Arm Time/ Entries D->F  Reduced Anxiety G Reduced Open Arm Time/ Entries D->G  Anxiety E Anxiolytic Compound (e.g., Diazepam, Compound X?) E->F H Anxiogenic State G->H

Caption: Decision logic in the Elevated Plus Maze.

Protocol: Forced Swim Test (FST) for Depression

The FST is a widely used screen for antidepressant efficacy.[19] It is based on the principle that animals will cease escape attempts (become immobile) when placed in an inescapable situation, a state of "behavioral despair" that can be reversed by antidepressant drugs.[20][21][22][23]

  • Animal Model: Male CD-1 mice (n=10-12 per group).

  • Apparatus: A transparent cylinder filled with water (24-25°C) to a depth where the mouse cannot touch the bottom.[20][21]

  • Procedure:

    • Administer Compound X (low, medium, high doses), Fluoxetine (20 mg/kg, PO), or vehicle 60 minutes prior to the test.

    • Gently place each mouse into the water cylinder for a 6-minute session.[6][19][22]

    • Record the session. The first 2 minutes are considered an acclimation period and are not scored.[20]

  • Primary Endpoint:

    • Time spent immobile during the final 4 minutes of the test.[6][22] Immobility is defined as floating with only movements necessary to keep the head above water.

  • Data Interpretation: A significant decrease in immobility time compared to the vehicle group indicates an antidepressant-like effect.

Comparative Data Summary

The following tables present a template for summarizing the expected quantitative outcomes from the in vivo studies.

Table 1: Pharmacokinetic Profile Comparison

ParameterCompound XFluoxetineDiazepam
Tmax (PO, hr) [Data]~2-8~1-1.5
Half-life (t½, hr) [Data]4-6 days (chronic)20-100 hrs
Bioavailability (F%) [Data]~60-80%~76%
Brain/Plasma Ratio [Data]HighHigh

Note: Comparator data are approximate literature values.[5][7]

Table 2: Behavioral Efficacy Comparison

Treatment GroupEPM: Time in Open Arms (s)FST: Immobility Time (s)
Vehicle BaselineBaseline
Compound X (Low Dose) [Data][Data]
Compound X (Med Dose) [Data][Data]
Compound X (High Dose) [Data][Data]
Fluoxetine (20 mg/kg) No significant effect↓↓↓
Diazepam (2 mg/kg) ↑↑↑May increase or no effect

Arrow symbols (↑/↓) indicate the expected direction and magnitude of the effect compared to vehicle.

Conclusion and Future Directions

The proposed in vivo validation plan provides a robust framework for characterizing the CNS effects of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine (Compound X). By directly comparing its performance against the gold-standard anxiolytic (Diazepam) and antidepressant (Fluoxetine), this guide will enable a clear, data-driven assessment of its therapeutic potential.

Positive results, such as a Diazepam-like profile in the EPM or a Fluoxetine-like profile in the FST, would warrant further investigation. Subsequent steps would include ex vivo neurochemical analysis to measure changes in brain monoamine levels and receptor occupancy studies to confirm target engagement, thereby solidifying the mechanistic understanding of Compound X.

References

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Validation

A Comparative Analysis of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine Analogs: A Guide for Drug Discovery Professionals

This guide provides a comprehensive comparative analysis of analogs based on the {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine scaffold. As researchers and drug development professionals, our objective is to understa...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of analogs based on the {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine scaffold. As researchers and drug development professionals, our objective is to understand the nuanced structure-activity relationships (SAR) that govern the biological activity of this promising chemical series. The phenylpiperazine moiety is a well-established pharmacophore in central nervous system (CNS) drug discovery, and its incorporation into the 2-aminobenzamide framework presents a compelling strategy for the development of novel therapeutics, particularly those targeting dopaminergic pathways.[1][2]

This document will delve into the synthetic strategies for accessing these analogs, provide a comparative analysis of their biological performance supported by experimental data, and detail the key experimental protocols necessary for their evaluation.

The Phenylpiperazine-Benzamide Scaffold: A Privileged Motif in CNS Drug Discovery

The core structure, {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, combines two key pharmacophoric elements. The 2-aminobenzamide portion is a versatile scaffold that can engage in various receptor-ligand interactions.[3] The N-phenylpiperazine group is a common feature in many CNS-active drugs, known to interact with a range of receptors, most notably dopamine and serotonin receptors.[2] The strategic combination of these two fragments offers a rich design space for modulating potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: Accessing the Analog Library

The synthesis of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine analogs can be efficiently achieved through several established synthetic routes. A common and effective method involves the coupling of a substituted 2-aminobenzoic acid derivative with a corresponding N-phenylpiperazine. Two primary pathways are highlighted below.

Pathway 1: Amide Coupling from 2-Nitrobenzoyl Chloride

This two-step approach begins with the acylation of the desired N-phenylpiperazine with a 2-nitrobenzoyl chloride derivative, followed by the reduction of the nitro group to the corresponding amine. This method is advantageous as it allows for the late-stage introduction of the key amino group, enabling the synthesis of a diverse range of analogs.

Experimental Protocol: Synthesis via 2-Nitrobenzoyl Chloride

  • Amidation:

    • Dissolve the selected 4-substituted phenylpiperazine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of the appropriately substituted 2-nitrobenzoyl chloride (1.05 equivalents) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

  • Nitro Reduction:

    • Suspend the purified 2-nitrobenzamide intermediate in a suitable solvent such as ethanol or ethyl acetate.

    • Add a reducing agent, for example, Tin(II) chloride dihydrate (4.0-5.0 equivalents) followed by concentrated HCl, and heat the mixture to reflux for 2-4 hours.[4] Alternatively, catalytic hydrogenation using a catalyst like 10% Pd/C under a hydrogen atmosphere can be employed.[5]

    • Monitor the reduction by TLC.

    • After completion, cool the reaction mixture and, in the case of SnCl₂ reduction, neutralize with a concentrated base (e.g., NaOH) until the pH is basic.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the desired {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine analog.

Pathway 2: Direct Amidation from Isatoic Anhydride

A more direct, one-step synthesis can be achieved by reacting a substituted isatoic anhydride with the desired N-phenylpiperazine. This reaction proceeds via nucleophilic acyl substitution, leading to the opening of the anhydride ring and subsequent decarboxylation to furnish the final product.[6]

Experimental Protocol: Synthesis from Isatoic Anhydride

  • In a round-bottom flask, combine the substituted isatoic anhydride (1.0 equivalent) and the selected N-phenylpiperazine (1.1 equivalents) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to a temperature between 100-140 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]

Synthesis_Workflow cluster_path1 Pathway 1: From 2-Nitrobenzoyl Chloride cluster_path2 Pathway 2: From Isatoic Anhydride P1_Start Substituted 2-Nitrobenzoyl Chloride + N-Phenylpiperazine P1_Step1 Amide Coupling P1_Start->P1_Step1 P1_Intermediate 2-Nitrobenzamide Intermediate P1_Step1->P1_Intermediate P1_Step2 Nitro Group Reduction P1_Intermediate->P1_Step2 P1_End Target Analog P1_Step2->P1_End P2_Start Substituted Isatoic Anhydride + N-Phenylpiperazine P2_Step1 Direct Amidation & Decarboxylation P2_Start->P2_Step1 P2_End Target Analog P2_Step1->P2_End Receptor_Binding_Workflow Start Prepare Reagents: - Cell Membranes (D₂/D₃/D₄) - Radioligand ([³H]-Spiperone) - Test Compounds - Assay Buffer Incubation Incubate in 96-well plate: Membranes + Radioligand + Test Compound Start->Incubation Filtration Rapid Filtration (Cell Harvester) Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki (Cheng-Prusoff) Counting->Analysis Result Binding Affinity (Ki) Analysis->Result

Caption: Workflow for a dopamine receptor radioligand binding assay.

In Vivo Efficacy: Models of Antipsychotic Activity

While in vitro binding affinity is a crucial first step, in vivo models are necessary to assess the therapeutic potential of these analogs. Animal models that are sensitive to the effects of known antipsychotic drugs are commonly used. [7] Table 2: Comparative In Vivo Performance of Lead Analogs in a Rodent Model

Compound IDDose (mg/kg, i.p.)Inhibition of Apomorphine-Induced Climbing (%)Catalepsy Score (0-4)
Analog C 1650.5
3851.2
10952.5
Haloperidol 0.5903.0

Note: This data is illustrative. Apomorphine-induced climbing is a model for positive symptoms of schizophrenia, while catalepsy is an indicator of extrapyramidal side effects.

Analog C demonstrates a dose-dependent inhibition of apomorphine-induced climbing, a preclinical model of psychosis, suggesting potential antipsychotic efficacy. Importantly, at effective doses, it induces a lower catalepsy score compared to the typical antipsychotic haloperidol, indicating a potentially wider therapeutic window with a lower risk of motor side effects. [8]

Experimental Protocol: Apomorphine-Induced Climbing in Mice

  • Animals: Male ICR mice are commonly used.

  • Acclimation: Allow the animals to acclimate to the testing environment for at least 30 minutes.

  • Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.).

  • Apomorphine Challenge: After a predetermined pretreatment time (e.g., 30-60 minutes), administer a subcutaneous (s.c.) injection of apomorphine (e.g., 1-3 mg/kg).

  • Observation: Immediately after the apomorphine injection, place the mice individually in wire mesh cages and observe their climbing behavior for a set period (e.g., 30 minutes).

  • Scoring: Score the climbing behavior at regular intervals (e.g., every 5 minutes). A common scoring system is: 0 = four paws on the floor; 1 = one or two paws on the wall; 2 = three or four paws on the wall.

  • Data Analysis: Calculate the total climbing score for each animal. Compare the scores of the compound-treated groups to the vehicle-treated group to determine the percentage inhibition of climbing behavior.

Structure-Function Relationships and Mechanistic Insights

The functional activity of these analogs (i.e., whether they act as agonists, antagonists, or partial agonists) is as important as their binding affinity. This can be determined using in vitro functional assays, such as GTPγS binding assays, which measure the activation of G-proteins following receptor stimulation. [1]

Signaling_Pathway Ligand Dopamine or Analog Receptor D₂ Receptor Ligand->Receptor Binds G_Protein Gαi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Simplified dopamine D₂ receptor signaling pathway.

A partial agonist at the D₂ receptor is a particularly desirable profile for an antipsychotic agent, as it can modulate dopaminergic activity without causing a complete blockade, potentially leading to a better side-effect profile. [1]The degree of intrinsic activity can be fine-tuned by modifying the substituents on the aromatic rings. For instance, the introduction of certain halogen or trifluoromethyl groups can increase agonist activity, while other substitutions may lead to compounds with a more antagonistic profile. [1]

Conclusion

The {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine scaffold represents a fertile ground for the discovery of novel CNS-active agents. This guide has provided a framework for the systematic exploration of this chemical space, from synthetic strategies to a comparative analysis of biological performance. The key to successful drug discovery in this area lies in the careful selection of substituents on both the benzamide and phenylpiperazine rings to optimize binding affinity, functional activity, and in vivo efficacy, while minimizing off-target effects. The experimental protocols detailed herein provide a robust starting point for researchers to evaluate their own novel analogs and contribute to the development of the next generation of therapeutics for CNS disorders.

References

  • Partial dopamine receptor agonists with different degrees of intrinsic activity within a series of 2-(4-aminophenyl)-N,N-dipropylethylamine derivatives - LookChem. Available from: [Link]

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  • Applying a Behavioral Assay to the Discovery and Optimization of Novel Antipsychotic Agents. | PsychoGenics. Available from: [Link]

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  • In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents - Semantic Scholar. Available from: [Link]

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Comparative

Confirming Intracellular Target Engagement of Novel Kinase Inhibitors: A Comparative Guide Featuring {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine

Abstract In the landscape of modern drug discovery, unequivocally demonstrating that a therapeutic candidate engages its intended intracellular target is a cornerstone of a successful program. This guide provides an in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, unequivocally demonstrating that a therapeutic candidate engages its intended intracellular target is a cornerstone of a successful program. This guide provides an in-depth, comparative analysis of robust methodologies for confirming target engagement, using the novel phenylpiperazine-based compound, {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine (referred to herein as TC-1 ), as a practical case study. We move beyond mere protocol recitation to explain the causal science behind experimental choices, empowering researchers to select and execute the most appropriate strategy. This document compares three powerful techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL). Each is presented with detailed, self-validating protocols, comparative data tables, and workflow visualizations to guide researchers in generating decisive evidence of target engagement for their small molecule programs.

The Imperative of Target Engagement in Modern Drug Discovery

The journey from a hit compound to a clinical candidate is fraught with attrition. A primary cause of failure is a lack of efficacy, which can often be traced back to a fundamental question: did the compound actually bind to its intended target in the complex, physiologically relevant environment of a living cell?[1] Quantifying target engagement is therefore essential for building confidence in a drug's mechanism of action (MoA), establishing clear structure-activity relationships (SAR), and ultimately de-risking clinical development.[2]

For compounds designed to act on intracellular proteins, such as kinases, the challenge is magnified. The molecule must not only possess high affinity for its target but also navigate the cellular milieu, including crossing the cell membrane and avoiding efflux pumps, to reach its site of action.[2] Therefore, assays that confirm target binding within intact cells or fresh lysates provide a much higher level of physiological relevance than purely biochemical assays with purified proteins.[2] This guide focuses on methodologies that provide this critical evidence.

Methodologies for Confirming Intracellular Target Engagement

Selecting the right target engagement assay depends on the specific research question, the stage of the discovery program, and available resources.[3] Here, we compare three orthogonal, yet powerful, methods.

  • Cellular Thermal Shift Assay (CETSA): This label-free technique is based on the principle that when a ligand binds to its target protein, it confers thermodynamic stabilization.[4][5] This stabilization results in the protein having a higher melting temperature (Tagg). By heating cell lysates or intact cells across a temperature gradient, one can quantify the amount of soluble, non-denatured target protein remaining. A shift in the melting curve in the presence of the compound is direct evidence of binding.[4][6]

  • Drug Affinity Responsive Target Stability (DARTS): DARTS is another label-free method that leverages protein stabilization upon ligand binding, but it measures resistance to proteolysis instead of heat.[7][8][9] The binding of a small molecule can alter the protein's conformation, protecting protease cleavage sites.[7] When treated with a protease, the ligand-bound protein will be digested more slowly than the unbound protein, a difference that can be visualized by gel electrophoresis and immunoblotting.[8][9]

  • Photo-affinity Labeling (PAL): This powerful chemical biology technique provides direct, covalent evidence of a drug-target interaction.[10][11] It requires synthesizing a probe version of the compound that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or an alkyne for click chemistry).[10][11][12] Upon UV irradiation, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to its binding partner, allowing for subsequent enrichment and identification by mass spectrometry.[10][13]

Comparative Experimental Guide for TC-1

Let us assume TC-1 has been designed as an inhibitor of a hypothetical intracellular protein, "Kinase-X". The following section provides a comparative workflow for confirming its engagement with Kinase-X in a human cell line (e.g., HEK293T).

Overall Experimental Workflow

The selection of a primary assay and orthogonal validation methods is a key strategic decision. The following diagram illustrates a logical approach.

G cluster_0 Phase 1: Primary Screening & Validation cluster_1 Phase 2: In-depth Confirmation & Target ID cluster_2 Outcome Start Hypothesis: TC-1 binds to Kinase-X CETSA CETSA (Western Blot) Is there a thermal shift? Start->CETSA Choose label-free method DARTS DARTS Is the protein protected from proteolysis? Start->DARTS Choose label-free method Decision1 Target Engagement Signal Detected? CETSA->Decision1 DARTS->Decision1 PAL Photo-affinity Labeling (PAL) Synthesize probe & perform pulldown Decision1->PAL Yes Failure Re-evaluate hypothesis. Compound may have off-targets or be inactive. Decision1->Failure No MS Mass Spectrometry Is Kinase-X identified as a top hit? PAL->MS Decision2 Kinase-X Confirmed? MS->Decision2 Success Target Engagement Confirmed! Proceed to lead optimization. Decision2->Success Yes Decision2->Failure No

Caption: Decision workflow for confirming target engagement.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is an excellent first-pass assay as it is label-free and can be performed in intact cells, providing insight into compound permeability.[4]

G A 1. Cell Culture & Treatment Incubate HEK293T cells with TC-1 (e.g., 10 µM) or DMSO vehicle for 1 hr. B 2. Heat Shock Aliquot cell suspensions into PCR tubes. Heat across a temperature gradient (e.g., 40-64°C) for 3 min. A->B C 3. Cell Lysis Lyse cells by freeze-thaw cycles. B->C D 4. Separation Centrifuge at high speed (20,000 x g) to pellet aggregated proteins. C->D E 5. Analysis Collect supernatant (soluble fraction). Analyze by SDS-PAGE & Western Blot for Kinase-X. D->E F 6. Quantification Measure band intensity and plot vs. temperature to generate melt curves. E->F

Caption: Step-by-step workflow for a CETSA experiment.

  • Cell Preparation: Culture HEK293T cells to ~80% confluency. Harvest the cells and resuspend in PBS containing protease inhibitors to a concentration of 10^7 cells/mL.

  • Compound Incubation: Divide the cell suspension into two aliquots. Treat one with TC-1 (final concentration 10 µM) and the other with an equivalent volume of DMSO (vehicle control). Incubate at 37°C for 1 hour.

  • Heating Step: Aliquot 50 µL of the TC-1 treated and DMSO-treated cell suspensions into separate PCR strip tubes. Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 10-12 points from 40°C to 64°C). Include an unheated control (room temperature).

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This step pellets the heat-denatured, aggregated proteins.[14]

  • Sample Preparation and Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Determine protein concentration using a BCA assay. Prepare samples for SDS-PAGE, ensuring equal protein loading.

  • Immunoblotting: Perform a Western blot using a validated primary antibody specific for Kinase-X.[15]

  • Data Analysis: Quantify the band intensity for each temperature point. Normalize the data to the unheated control (100% soluble). Plot the percentage of soluble Kinase-X as a function of temperature for both TC-1 and DMSO-treated samples to generate melt curves.

Temperature (°C)Normalized Soluble Kinase-X (DMSO)Normalized Soluble Kinase-X (TC-1)
40100%100%
4698%99%
5085%95%
5451%88%
5820%65%
625%30%

A rightward shift in the melting curve for TC-1-treated samples indicates target stabilization and therefore, engagement. From this data, an isothermal dose-response (ITDRF) experiment can be performed by treating cells with varying concentrations of TC-1 at a fixed temperature (e.g., 56°C) to determine a cellular EC50.[5]

Method 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS provides an orthogonal, label-free validation of the drug-target interaction. It is particularly useful if a target does not exhibit a clean thermal shift.[16]

G A 1. Cell Lysis & Treatment Prepare cell lysate. Incubate lysate with TC-1 or DMSO vehicle. B 2. Proteolysis Add protease (e.g., pronase) to each sample. Incubate for a defined time (e.g., 15 min). A->B C 3. Quench Reaction Stop proteolysis with a protease inhibitor cocktail and by adding SDS-PAGE loading buffer. B->C D 4. Analysis Separate protein fragments by SDS-PAGE & analyze with Western Blot for Kinase-X. C->D E 5. Quantification Measure the intensity of the full-length Kinase-X band. D->E

Caption: Step-by-step workflow for a DARTS experiment.

  • Lysate Preparation: Lyse cultured HEK293T cells in M-PER buffer (or a similar non-denaturing lysis buffer) supplemented with protease inhibitors.[17] Clarify the lysate by centrifugation at 14,000 x g for 15 minutes.

  • Compound Incubation: Aliquot the lysate. Treat separate aliquots with TC-1 (e.g., 10 µM) or DMSO. As a crucial control, include a structurally similar but biologically inactive analog of TC-1 if available. Incubate on ice for 1 hour.

  • Protease Digestion: The choice and concentration of protease are critical and must be optimized.[7] Prepare a stock solution of a non-specific protease like pronase. Add varying, low concentrations of pronase to the TC-1 and DMSO-treated lysates. Incubate at room temperature for exactly 15 minutes.

  • Stopping the Reaction: Halt the digestion by adding 5X SDS-PAGE loading buffer and immediately boiling the samples at 95°C for 5 minutes.

  • Immunoblotting: Run the samples on an SDS-PAGE gel and perform a Western blot for Kinase-X.

  • Data Analysis: Compare the intensity of the full-length Kinase-X band between the DMSO and TC-1 treated samples at each protease concentration.

Pronase Conc. (µg/mL)Full-Length Kinase-X (DMSO)Full-Length Kinase-X (TC-1)
0100%100%
0.575%95%
1.040%80%
2.010%55%

Increased abundance of the full-length Kinase-X band in the TC-1 treated samples compared to the vehicle control indicates that TC-1 binding protected the protein from proteolytic degradation.[7]

Method 3: Photo-affinity Labeling (PAL)

PAL offers the most direct and unambiguous evidence of target binding by creating a covalent link between the compound and its target.[10]

G A 1. Probe Synthesis Synthesize a TC-1 analog with a photoreactive group (e.g., diazirine) and a reporter tag (e.g., biotin). B 2. Cell Treatment Incubate live cells with the PAL probe. Include a competition control with excess TC-1. A->B C 3. UV Crosslinking Irradiate cells with UV light (e.g., 365 nm) to induce covalent bond formation. B->C D 4. Lysis & Enrichment Lyse cells and enrich biotinylated proteins using streptavidin beads. C->D E 5. Identification Elute bound proteins and identify them via LC-MS/MS. D->E

Caption: Step-by-step workflow for a PAL experiment.

  • Probe Synthesis: This is a specialized medicinal chemistry effort. A derivative of TC-1 must be synthesized containing a diazirine moiety and a terminal alkyne or biotin tag.

  • Cell Incubation: Treat live HEK293T cells with the PAL probe (e.g., 1 µM) for 1 hour. Crucially , include a competition control group that is pre-incubated with a 100-fold excess of the parent compound, TC-1, before adding the PAL probe. This control is essential to demonstrate specific binding.

  • UV Irradiation: Place the culture plates on ice and irradiate with 365 nm UV light for 15 minutes to activate the diazirine and induce crosslinking.[12]

  • Lysis and Enrichment: Harvest and lyse the cells. If an alkyne tag was used, perform a click reaction with biotin-azide. Add streptavidin-coated magnetic beads to the lysate and incubate to pull down the biotin-tagged, crosslinked proteins.

  • Mass Spectrometry: After extensive washing, elute the bound proteins from the beads, digest them with trypsin, and analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently bound to the probe.

  • Data Analysis: Identify proteins that are significantly enriched in the PAL probe-treated sample compared to a no-UV control. The true targets should show significantly reduced enrichment in the competition control group (where TC-1 blocked the probe from binding).

Protein IDEnrichment vs. ControlEnrichment (Competition)
Kinase-X 50.2-fold 2.1-fold
Protein A8.5-fold7.9-fold
Protein B4.1-fold1.2-fold

The ideal result is high enrichment of Kinase-X that is significantly diminished in the presence of excess unlabeled TC-1, confirming it as a specific binding partner.

Synthesizing the Evidence & Choosing the Right Approach

FeatureCETSADARTSPhoto-affinity Labeling (PAL)
Principle Thermal StabilizationProteolytic ProtectionCovalent Crosslinking
Compound Modification None (Label-free)None (Label-free)Required (Probe Synthesis)
Primary Readout Western Blot / MSWestern Blot / MSMass Spectrometry
Key Advantage Applicable in live cells; reflects permeabilitySimple; uses native compound & lysateUnambiguous covalent evidence; target ID
Key Disadvantage Some proteins don't shift; lower throughputRequires careful optimization of proteolysisRequires complex chemistry; potential for artifacts
Best For... Initial validation; dose-response in cellsOrthogonal validation; target ID in lysateDefinitive confirmation; unbiased target ID

Expert Recommendation: For a novel compound like TC-1, begin with a label-free method. CETSA is often preferred as the initial step because it can be performed in intact cells, simultaneously providing evidence of target engagement and cell permeability. Follow up positive results with DARTS as an orthogonal validation. If the resources for chemical synthesis are available, PAL provides the highest level of certainty and can also be used in an unbiased fashion to discover potential off-targets.

Conclusion

Confirming that a compound engages its intended target inside a cell is a non-negotiable step in drug discovery. By employing a multi-pronged strategy using orthogonal methods like CETSA, DARTS, and PAL, researchers can build a robust and convincing case for their molecule's mechanism of action. This guide provides the strategic framework, practical protocols, and interpretive insight necessary to confidently answer the critical question of target engagement for novel molecules like {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, paving the way for successful downstream development.

References

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Sources

Validation

A Framework for Assessing the Selectivity of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, a Novel Chemical Entity

Introduction: The Imperative of Selectivity in Drug Discovery In the intricate process of drug discovery, the potency of a compound against its intended target is only half the story. The other, arguably more critical, h...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate process of drug discovery, the potency of a compound against its intended target is only half the story. The other, arguably more critical, half is its selectivity—the degree to which it binds to the intended target versus other proteins in the biological system.[1][2] Poor selectivity can lead to a cascade of off-target effects, resulting in undesirable side effects and potential toxicity.[3] Conversely, a highly selective compound offers a cleaner pharmacological profile and a more direct path to therapeutic efficacy. The characterization of a compound's selectivity is, therefore, a cornerstone of preclinical development.[1][2]

This guide provides a comprehensive framework for assessing the selectivity of a novel chemical entity (NCE), {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine. The core structure, featuring a phenylpiperazine moiety, is a "privileged scaffold" frequently found in centrally active agents, particularly those targeting aminergic G protein-coupled receptors (GPCRs) like dopamine and serotonin receptors.[4][5][6] This structural motif provides a logical starting point for our investigation.

Given the novelty of this compound, this guide will proceed based on a scientifically justified hypothesis. We will postulate that the primary biological target is the Dopamine D4 Receptor (DRD4) , a target implicated in various neuropsychiatric disorders, including schizophrenia and ADHD.[7][8] The phenylpiperazine scaffold is known to confer affinity for DRD4.[9] This guide will detail the experimental strategy to first validate this hypothesis and then build a comprehensive selectivity profile against a panel of logically chosen off-targets.

Part 1: Primary Target Engagement and Validation

The initial step is to confirm high-affinity binding to our hypothesized target, the DRD4. The gold standard for quantifying the direct interaction between a ligand and a receptor is the radioligand binding assay.[10] This technique measures the displacement of a known radioactive ligand by our test compound, allowing for the determination of its binding affinity (Ki).

Experimental Protocol: Competitive Radioligand Binding Assay for DRD4

This protocol is designed to determine the binding affinity (Ki) of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine for the human DRD4.

Objective: To quantify the affinity of the test compound by measuring its ability to displace a high-affinity radioligand from the DRD4 expressed in a recombinant cell line.

Materials:

  • Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human Dopamine D4 receptor.[11]

  • Radioligand: [³H]-Spiperone or another suitable DRD4-selective radioligand.

  • Non-specific Agent: Haloperidol (10 µM) or another potent, non-selective D2-like antagonist to define non-specific binding.

  • Test Compound: {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine dissolved in DMSO, with serial dilutions in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Instrumentation: 96-well microplates, FilterMate™ harvester, liquid scintillation counter.[12]

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + 10 µM haloperidol), and competitor binding (radioligand + varying concentrations of the test compound).

  • Reagent Addition:

    • Add 50 µL of assay buffer (for total binding) or 50 µL of 10 µM haloperidol (for non-specific binding) or 50 µL of the test compound dilution to the appropriate wells.[12]

    • Add 150 µL of the cell membrane preparation (typically 10-20 µg protein/well) to all wells.[12][13]

    • Initiate the binding reaction by adding 50 µL of [³H]-Spiperone (at a final concentration near its Kd) to all wells.[12]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[13]

  • Harvesting: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine) using a cell harvester. This separates the bound radioligand from the unbound.[13]

  • Washing: Quickly wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.[12][14]

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Workflow for Primary Target Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Radioligand, Compound) plate_setup Set up 96-well Plate (Total, NSB, Competitor) prep_reagents->plate_setup prep_membranes Prepare DRD4 Membrane Aliquots add_reagents Add Compound, Membranes, & Radioligand prep_membranes->add_reagents plate_setup->add_reagents incubate Incubate to Equilibrium (60-90 min) add_reagents->incubate harvest Harvest via Filtration incubate->harvest wash Wash Filters harvest->wash count Scintillation Counting wash->count calc_ic50 Calculate IC50 (Non-linear Regression) count->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki result Final Affinity Value (Ki) calc_ki->result

Caption: Workflow for the DRD4 competitive radioligand binding assay.

Part 2: Comprehensive Selectivity Profiling

Once the affinity for DRD4 is confirmed, the next crucial step is to assess the compound's binding to a panel of other relevant targets. A robust selectivity profile provides confidence in the compound's mechanism of action and predicts potential liabilities.

Rationale for Off-Target Panel Selection

An effective selectivity panel is not random; it is a logical assembly of targets chosen for specific reasons:

  • Related Subtypes: The most important off-targets are closely related receptor subtypes, as they share the highest structural homology.[15][16] For DRD4, this includes the other dopamine receptors: DRD1, DRD2, DRD3, and DRD5.

  • Structurally Related Receptors: The phenylpiperazine scaffold is known to interact with serotonin (5-HT) receptors.[6][17] Therefore, key 5-HT subtypes, such as 5-HT1A and 5-HT2A, must be included.

  • Key Safety/Liability Targets: A standard panel of "anti-targets" associated with common adverse drug reactions is essential. The most critical of these is the hERG potassium channel, inhibition of which is linked to cardiac arrhythmias.[11][18] Other targets like adrenergic and muscarinic receptors are also commonly included.

Data Presentation: A Comparative Selectivity Profile

The results of the binding assays should be summarized in a clear, comparative table. The selectivity ratio, calculated by dividing the off-target Ki by the on-target Ki, provides a quantitative measure of selectivity. A higher ratio indicates greater selectivity for the primary target.

Table 1: Hypothetical Selectivity Profile of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine

TargetClassBinding Affinity (Ki, nM)Selectivity Ratio (Ki off-target / Ki DRD4)
Dopamine D4 Primary Target 3.9 -
Dopamine D2Related Subtype415106-fold
Dopamine D3Related Subtype980251-fold
Serotonin 5-HT1ARelated Scaffold Target1,250321-fold
Serotonin 5-HT2ARelated Scaffold Target850218-fold
Adrenergic α1ASafety Target> 10,000> 2500-fold
hERG ChannelSafety Target> 10,000> 2500-fold
L-745,870 (Ref.)DRD4 Antagonist1.2-
A-412997 (Ref.)DRD4 Agonist2.1-

Note: Data presented are hypothetical for illustrative purposes. Reference compounds L-745,870 and A-412997 are known selective DRD4 ligands.[16][19]

Part 3: Functional Confirmation and In-Cell Validation

Binding affinity does not always translate directly to functional activity. Therefore, it is critical to complement binding data with a functional assay that measures the downstream consequences of receptor engagement. For DRD4, a Gαi/o-coupled receptor, a common functional readout is the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels.[7][20]

Furthermore, assessing target engagement within a living cell is becoming increasingly important, as cell-free assays may not fully recapitulate the complex intracellular environment.[21]

Protocol Highlight: hERG Channel Safety Assay

Due to the critical importance of avoiding cardiac liability, a dedicated hERG assay is mandatory. While patch-clamp electrophysiology is the gold standard, higher-throughput screening methods like fluorescence-based thallium flux assays are commonly used for initial profiling.[18]

Objective: To assess the inhibitory potential of the test compound on the hERG potassium channel.

Methodology Overview (Thallium Flux Assay):

  • Cell Plating: Plate HEK293 or U2OS cells stably expressing the hERG channel in a microplate.[18]

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.

  • Compound Incubation: Add the test compound across a range of concentrations. A known hERG inhibitor like Astemizole serves as a positive control.[18]

  • Stimulation & Reading: Add a stimulation buffer containing thallium to open the hERG channels. A kinetic plate reader measures the increase in fluorescence as thallium enters the cells and binds the dye.[18]

  • Analysis: Inhibition of the channel by the test compound results in a reduced fluorescence signal. An IC₅₀ value is determined by plotting the percent inhibition against compound concentration.

Part 4: Biological Context and Mechanistic Insight

Understanding the signaling pathway of the primary target provides context for the functional data and aids in the interpretation of the compound's overall biological effect. The DRD4 receptor primarily signals through the Gαi/o pathway.

Dopamine D4 Receptor Signaling Pathway

Activation of the DRD4 by dopamine (or an agonist) leads to the inhibition of adenylyl cyclase, which reduces the production of the second messenger cAMP.[20] This, in turn, decreases the activity of Protein Kinase A (PKA). DRD4 can also signal through other pathways, including those involving MAP kinases and influencing intracellular calcium levels.[22]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Dopamine / Agonist DRD4 Dopamine D4 Receptor Ligand->DRD4 binds G_protein Gαi/o Protein DRD4->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Modulation of Ion Channels) PKA->Response phosphorylates targets

Caption: Simplified Gαi/o signaling pathway for the Dopamine D4 receptor.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to characterizing the selectivity of a novel compound, {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine. By combining high-quality binding assays, a logically constructed off-target panel, functional validation, and critical safety screening, a comprehensive selectivity profile can be established.

Based on our hypothetical data, {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine demonstrates promising selectivity for the DRD4 receptor over other dopamine subtypes and key safety-related targets. The >100-fold selectivity against the DRD2 receptor is particularly noteworthy, as DRD2 activity is associated with extrapyramidal side effects in some antipsychotic drugs.

Future work should focus on obtaining functional data (e.g., cAMP assay) for the entire panel to confirm that binding affinity translates to functional activity. Ultimately, in vivo studies would be required to correlate this promising in vitro selectivity profile with a clean in-animal safety and efficacy profile.

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  • Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives. (2009). PubMed. Available at: [Link]

  • What are D4 receptor partial agonists and how do they work?. (2024). BioPharma. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Available at: [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025). ACS Publications. Available at: [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. (2021). MDPI. Available at: [Link]

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  • Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. (2020). National Center for Biotechnology Information. Available at: [Link]

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  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (n.d.). National Center for Biotechnology Information. Available at: [Link]

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  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). MDPI. Available at: [Link]

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Comparative

A Researcher's Guide to the Preclinical Evaluation of Novel Phenylpiperazine-Based Therapeutics

Focus Molecule: {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine (Exemplified by the Antineoplastic Prototype LQFM018) Introduction: The Phenylpiperazine Scaffold as a Privileged Structure in Drug Discovery The phenylpi...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Molecule: {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine (Exemplified by the Antineoplastic Prototype LQFM018)

Introduction: The Phenylpiperazine Scaffold as a Privileged Structure in Drug Discovery

The phenylpiperazine motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates across a wide spectrum of diseases. Its conformational flexibility and ability to engage in diverse molecular interactions allow it to bind to a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. This guide focuses on the preclinical evaluation of a specific N-phenylpiperazine derivative, {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, using the novel antineoplastic prototype LQFM018 as a primary case study. LQFM018 has demonstrated a promising cell death mechanism in leukemic cells via necroptotic signaling[1].

This document provides a comparative framework for researchers, outlining the critical preclinical experiments required to characterize such a compound. We will compare its performance attributes with other phenylpiperazine-based agents targeting different therapeutic areas, such as anticonvulsants and CNS-active ligands, to highlight the versatility of the scaffold and the tailored evaluation strategies required for each.

Section 1: Target Engagement and In Vitro Efficacy

The first step in evaluating a new chemical entity is to confirm its biological activity and mechanism of action in a controlled, in vitro setting. For an anticancer agent like LQFM018, this involves assessing its potency, identifying its molecular target, and confirming its proposed cell-death pathway.

Mechanism of Action: Inducing Necroptosis

LQFM018 is reported to trigger cell death in K562 leukemic cells through necroptotic signaling[1]. Unlike apoptosis, which is a programmed and immunologically silent form of cell death, necroptosis is a form of regulated necrosis that can provoke an inflammatory response. This is a highly desirable mechanism for an antineoplastic agent.

Key Experimental Protocol: Western Blot for Necroptosis Markers

This protocol validates the engagement of the necroptosis pathway by measuring the phosphorylation of key signaling proteins.

  • Cell Culture and Treatment: Seed K562 cells at a density of 1x10⁶ cells/mL. Treat with LQFM018 (at 1x, 5x, and 10x the GI50 concentration), a vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., TNF-α + z-VAD-FMK). Incubate for 24 hours.

  • Lysate Preparation: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Probe with primary antibodies against key necroptosis markers like phospho-RIPK1, phospho-RIPK3, and phospho-MLKL. Use β-actin as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Trustworthiness Check: The inclusion of a positive control (TNF-α) and a vehicle control is essential to validate that the observed signaling is a specific effect of the compound. The loading control (β-actin) ensures that any changes in protein levels are not due to unequal sample loading.

Comparative In Vitro Potency

The phenylpiperazine scaffold is found in compounds with vastly different biological activities. The choice of primary assays depends entirely on the therapeutic goal.

Compound ClassPrimary Target/MechanismKey In Vitro AssayTypical Potency MetricReference Example(s)
Antineoplastic Necroptosis InductionCell Viability Assay (e.g., MTS/CellTiter-Glo)GI50 / IC50 (nM to µM range)LQFM018[1], Tubulin Inhibitors[2]
Anticonvulsant Voltage-gated sodium channelsElectrophysiology Patch-ClampIC50 for channel blockadeN-phenyl-acetamide derivatives[3]
CNS-Active Dopamine D4 / Serotonin 5-HT1A ReceptorsRadioligand Binding AssayKi / EC50 (nM range)D4 Partial Agonists[4], 5-HT1A Agonists[5]

Section 2: Preclinical Pharmacokinetics (ADME)

A compound's efficacy is meaningless if it cannot reach its target in the body at a sufficient concentration and for an adequate duration. Pharmacokinetic (PK) studies, which assess the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug, are therefore a critical component of preclinical evaluation.[6]

Case Study: Pharmacokinetics of LQFM018 in Rats

A study on LQFM018 evaluated its pharmacokinetic profile in rats following intraperitoneal administration[1]. The findings suggest the compound is rapidly absorbed and well-distributed, which are favorable characteristics for an anticancer agent intended to treat deep tissue tumors like bone marrow neoplasms[1].

Key Pharmacokinetic Parameters for Cross-Compound Comparison

ParameterDescriptionLQFM018 (Rat, IP)[1]GBO-006 (Mouse, IV/PO)[7]Interpretation
Tmax (h) Time to reach maximum plasma concentration~2.0N/A (IV)Indicates speed of absorption. A short Tmax is seen with LQFM018.
Cmax (ng/mL) Maximum plasma concentration~10,000N/AThe peak exposure achieved after dosing.
t½ (h) Half-life~2.50.5Duration of exposure. GBO-006 shows a very short half-life.
Clearance (CL) Rate of drug removal from the bodyModerate (Implied)High (77 mL/min/kg)High clearance often leads to a short half-life.
Bioavailability (F%) Fraction of dose reaching systemic circulationGood (Implied by IP route)Poor (Oral)A key parameter for oral drugs. GBO-006 has poor oral bioavailability.[7]

Experimental Workflow: In Vivo Pharmacokinetic Study

The following diagram outlines a typical workflow for an in vivo PK study in rodents.

G cluster_pre Pre-Study cluster_dose Dosing & Sampling cluster_analysis Analysis formulation Compound Formulation (e.g., in DMSO/PEG400) dosing Administration (IV, PO, or IP) formulation->dosing animals Animal Acclimatization (e.g., Male Wistar Rats) animals->dosing sampling Serial Blood Sampling (e.g., 0-24h post-dose) dosing->sampling processing Plasma Processing (Centrifugation) sampling->processing extraction Liquid-Liquid or SPE Plasma Extraction processing->extraction lcms LC-MS/MS Analysis extraction->lcms pk_calc PK Parameter Calculation (e.g., using Phoenix WinNonlin) lcms->pk_calc caption Workflow for a typical rodent pharmacokinetic study.

Workflow for a typical rodent pharmacokinetic study.

Key Experimental Protocol: Bioanalytical LC-MS/MS Method

This protocol is foundational for quantifying the drug in plasma samples from PK studies.[1][8]

  • Sample Preparation: To 100 µL of rat plasma, add an internal standard (a structurally similar molecule to aid quantification). Perform a liquid-liquid extraction by adding a solvent like methyl tert-butyl ether (MTBE), vortexing, and centrifuging to separate the organic layer containing the drug[1].

  • Chromatography: Inject the evaporated and reconstituted sample onto a C18 liquid chromatography column. Elute the compound using a mobile phase, such as a mixture of ammonium acetate and methanol, to separate it from other plasma components[1].

  • Mass Spectrometry: Detect and quantify the compound using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This provides high sensitivity and selectivity.

  • Validation: The method must be validated for linearity, accuracy, precision, and sensitivity (Lower Limit of Quantification, LLOQ) according to regulatory guidelines[1].

Section 3: In Vivo Efficacy and Safety Assessment

The ultimate test of a preclinical candidate is its ability to produce the desired therapeutic effect in a living organism without causing unacceptable toxicity. The choice of animal model is critical and must be relevant to the human disease.

Comparative In Vivo Models
Compound ClassTherapeutic AreaPrimary In Vivo ModelEfficacy ReadoutSafety Readout
Antineoplastic Leukemia/CancerXenograft Mouse Model (e.g., K562 cells implanted in nude mice)Tumor Growth Inhibition (TGI)Body weight loss, clinical signs of distress
Anticonvulsant EpilepsyMaximal Electroshock (MES) or 6-Hz Seizure Test in mice[3][9][10]Protection from seizureRotarod Test for neurological toxicity[3][9]
Antipsychotic SchizophreniaDAT-KO rat model of hyperlocomotion[11]Reduction in hyperlocomotionObservation for adverse behavioral effects
Anxiolytic AnxietyElevated Plus Maze (EPM) in rats[5]Increased time spent in open armsSedation, changes in motor activity

Logical Flow of Preclinical Development

The progression from initial discovery to a candidate ready for clinical trials follows a logical, multi-stage process designed to de-risk the asset at each step.

G vitro_potency In Vitro Potency (Target Engagement, GI50) vitro_adme In Vitro ADME (Metabolic Stability, Permeability) vitro_potency->vitro_adme Potent? stop1 STOP: Low Potency vitro_potency->stop1 pk_screen In Vivo PK Screen (Rodent, Single Dose) vitro_adme->pk_screen Drug-like? stop2 STOP: Poor Properties vitro_adme->stop2 efficacy In Vivo Efficacy (Disease Model) pk_screen->efficacy Good Exposure? stop3 STOP: Poor PK Profile pk_screen->stop3 tox IND-Enabling Toxicology (GLP, Multiple Species) efficacy->tox Efficacious & Tolerable? stop4 STOP: No Efficacy or Too Toxic efficacy->stop4 candidate Clinical Candidate tox->candidate Safe?

Go/No-Go decision points in preclinical drug development.

Conclusion

The preclinical evaluation of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, exemplified by the antineoplastic agent LQFM018, underscores a systematic and rigorous scientific process. Its promising necroptotic mechanism and favorable pharmacokinetic profile highlight its potential as a therapeutic candidate[1]. However, as the comparative data shows, the phenylpiperazine scaffold's utility is broad, with other derivatives showing potent effects as anticonvulsants, antipsychotics, and anxiolytics[3][5][11].

The success of any preclinical program hinges on asking the right biological questions with the right experimental tools. For LQFM018, the next steps would involve efficacy studies in xenograft models and formal IND-enabling toxicology studies. For other phenylpiperazine derivatives, the path would be dictated by their specific therapeutic indication, employing relevant behavioral or physiological models. This guide provides a foundational blueprint for researchers embarking on this journey, emphasizing the integration of in vitro mechanics, in vivo pharmacokinetics, and relevant disease models to build a comprehensive data package for a promising new chemical entity.

References

  • Gomes, P. A. T. M., et al. (2023). Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method. Journal of Chromatography B, 1223, 123710. [Link]

  • Rauthu, S. R., et al. (2016). Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor. Pharmaceutical Development and Technology. [Link]

  • Płazińska, A., et al. (2018). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Molecules, 23(7), 1753. [Link]

  • Krasavin, M., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)- N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. International Journal of Molecular Sciences, 23(19), 11579. [Link]

  • Kiss, B., et al. Preclinical Pharmacodynamic and Pharmacokinetic Characterization of the Major Metabolites of Cariprazine. Gedeon Richter PLC. [Link]

  • de Freitas, R. C., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 929. [Link]

  • Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Yadav, P., et al. (2015). Protective effects of a piperazine derivative against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Metabolic Brain Disease, 30(2), 525-538. [Link]

  • Enguehard-Gueiffier, C., et al. (2006). 2-[(4-phenylpiperazin-1-yl)methyl]imidazo(di)azines as selective D4-ligands. Journal of Medicinal Chemistry, 49(13), 3938-47. [Link]

  • Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. PubMed. [Link]

  • Wang, Y., et al. (2021). 10-(4-Phenylpiperazine-1-carbonyl)acridin-9(10H)-ones and related compounds: Synthesis, antiproliferative activity and inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 32, 127687. [Link]

  • Krasavin, M., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl). Semantic Scholar. [Link]

  • Dahl, R., et al. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Journal of Medicinal Chemistry, 59(18), 8577-92. [Link]

  • Lichtman, A. H., et al. (2009). Biochemical and biological properties of 4-(3-phenyl-[1][3][7] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Anesthesia & Analgesia, 108(1), 316-29. [Link]

  • Kumar, A., et al. (2009). Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors. Bioorganic & Medicinal Chemistry, 17(5), 2063-9. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine

As a Senior Application Scientist, I recognize that handling complex synthetic intermediates requires more than just following a safety data sheet—it requires a fundamental understanding of the molecule's structural vuln...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex synthetic intermediates requires more than just following a safety data sheet—it requires a fundamental understanding of the molecule's structural vulnerabilities and environmental impact. {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine (also known as 2-amino-phenyl-(4-phenylpiperazin-1-yl)methanone) is a critical building block in drug discovery. However, its molecular architecture demands rigorous operational and disposal protocols.

This guide provides a self-validating, step-by-step framework for the safe handling, spill decontamination, and final disposal of this compound, ensuring both personnel safety and environmental compliance.

Chemical Hazard Profiling & Causality

To design an effective disposal and safety plan, we must first deconstruct the molecule into its functional groups to understand the causality behind its hazards:

  • Aromatic Amine (Aniline Moiety): Aromatic amines are highly toxic and readily absorbed through the skin and respiratory tract. Systemically, they can induce methemoglobinemia—a condition where the ferrous iron (Fe²⁺) in hemoglobin is oxidized to ferric iron (Fe³⁺), severely impairing oxygen transport and causing anoxia or cyanosis[1].

  • Piperazine Ring: Piperazine derivatives are well-documented dermal and respiratory sensitizers[2]. Environmentally, these derivatives exhibit "pseudo-persistence" in aquatic ecosystems. They resist standard wastewater treatment degradation and have been shown to cause significant aquatic toxicity at low parts-per-billion (ppb) concentrations[3].

  • Amide Carbonyl Linkage: While generally stable, the amide bond can hydrolyze under extreme pH conditions, potentially releasing free aniline and phenylpiperazine derivatives, which compounds the toxicity.

Quantitative Hazard Summary
Property / FeatureDescriptionLogistical & Disposal Implication
Chemical Class Aromatic amine, piperazine derivativeHighly toxic; requires strict PPE and segregation.
Aquatic Toxicity High (Pseudo-persistent)Do not drain. Must be collected as hazardous waste[3].
Health Hazards Sensitizer, methemoglobinemia inducerPrevent skin/inhalation exposure[4].
EPA Waste Status RCRA Hazardous WasteManage under RCRA guidelines; incineration required[5].

Operational Safety & Handling Protocol

Before initiating any workflow involving {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, the following engineering controls and Personal Protective Equipment (PPE) must be validated:

  • Engineering Controls: All manipulations of the dry powder or concentrated solutions must be performed within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of sensitizing dusts.

  • Glove Selection (Causality): Standard nitrile gloves offer basic protection, but for prolonged exposure to organic solutions of this compound, butyl rubber or laminated gloves (e.g., Silver Shield) are required. Rationale: Aromatic amines can rapidly permeate standard nitrile when dissolved in carrier solvents like DMSO or dichloromethane.

  • Respiratory Protection: If engineering controls are compromised, an N95 or P100 particulate respirator is mandatory to prevent respiratory sensitization from piperazine dust[2].

Spill Response & Decontamination Methodology

In the event of a spill, immediate and scientifically sound action is required to prevent cross-contamination and environmental release. This protocol utilizes a self-validating chemical neutralization step.

Step-by-Step Spill Protocol:
  • Evacuation & Containment: Isolate the spill area. Do not use water initially , as it will spread the aquatic toxicant[2]. Cover the solid spill with an inert, damp absorbent (e.g., sand, earth, or vermiculite) to suppress dust generation.

  • Mechanical Collection: Use non-sparking tools to transfer the absorbed material into a chemically compatible, sealable container (e.g., High-Density Polyethylene [HDPE]).

  • Chemical Decontamination (Protonation): Apply a 1–2% acetic acid solution to the spill area. Scientific Rationale: The mildly acidic environment protonates the basic nitrogen atoms of the piperazine ring, converting the lipophilic free base into a highly water-soluble acetate salt.

  • Absorption & Validation: Absorb the resulting aqueous layer with chemical spill pads. Self-Validating Step: Swab the decontaminated surface with a pH indicator strip. A neutral pH (6.5–7.5) confirms the complete removal of the basic piperazine residues.

  • Waste Segregation: Label all cleanup materials, including used pH strips and PPE, as hazardous waste.

Waste Segregation & Disposal Procedures

Due to its high aquatic toxicity and nitrogen-rich structure, aqueous neutralization and sewer disposal are strictly prohibited [5]. The compound must be managed as a toxic chemical product under EPA Resource Conservation and Recovery Act (RCRA) guidelines.

Step-by-Step Disposal Workflow:
  • Stream Segregation: Separate waste into solid streams (powders, contaminated PPE, empty vials) and liquid streams (organic solvent solutions). Ensure halogenated and non-halogenated solvents are kept in distinct containers.

  • Primary Containment: Store waste in leak-proof, compatible containers (HDPE or Teflon-lined glass). Do not mix with strong oxidizing agents, as aromatic amines can react violently.

  • Satellite Accumulation: Transfer sealed containers to a designated Satellite Accumulation Area (SAA) equipped with secondary containment, away from general laboratory traffic[5].

  • Labeling: Clearly label the container as "Hazardous Waste - Toxic (Aromatic Amine / Piperazine Derivative)" and include the date of initial accumulation.

  • Final Disposal (Incineration): Arrange for pickup by a licensed environmental services vendor. The EPA-recommended disposal method for nitrogenous organic compounds is high-temperature incineration in a facility equipped with an afterburner and a caustic scrubber [5]. Scientific Rationale: The scrubber is critical because the combustion of the three nitrogen atoms in the molecule (C₁₇H₁₉N₃O) will generate toxic nitrogen oxides (NOx), which must be neutralized before atmospheric release.

Mandatory Visualization: Disposal Workflow

DisposalWorkflow A Identify Waste Stream: {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine B Solid Waste (Powder / PPE / Residue) A->B C Liquid Waste (Solvent Solutions) A->C D Seal in Compatible HDPE / Glass Container B->D E Halogenated / Non-Halogenated Solvent Segregation C->E G DO NOT DRAIN Aquatic Toxicity Risk C->G F Satellite Accumulation Area (Secondary Containment) D->F E->D H Licensed EPA Vendor Pickup F->H I High-Temperature Incineration (with NOx Scrubber) H->I

Disposal workflow for {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine waste streams.

References

  • U.S. Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds (Aromatic Amines)." EPA NEPIS. Available at:[Link][1]

  • American Chemical Society (ACS). "Emerging Contaminants in the Aquatic Environment: Fate, Occurrence, Impacts, and Toxicity." ACS Publications. Available at:[Link][3]

Sources

Handling

Comprehensive Safety and PPE Guide for Handling {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine

Executive Summary {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine—also known as (2-aminophenyl)(4-phenylpiperazin-1-yl)methanone—is a highly reactive synthetic intermediate. Handling this compound requires strict adher...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine—also known as (2-aminophenyl)(4-phenylpiperazin-1-yl)methanone—is a highly reactive synthetic intermediate. Handling this compound requires strict adherence to specialized Personal Protective Equipment (PPE) protocols due to its dual-hazard profile: the potential for severe dermal corrosion and systemic toxicity (methemoglobinemia) upon absorption[1][2]. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for operational safety, handling, and disposal.

Mechanistic Toxicology: The "Why" Behind the PPE

As a Senior Application Scientist, I emphasize that effective safety protocols must be rooted in a deep understanding of a chemical's mechanistic hazards. The toxicity of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine is driven by two distinct structural features:

  • The Primary Aromatic Amine (Aniline) Moiety: Aniline derivatives are highly lipid-soluble, allowing rapid absorption through intact skin and mucosal membranes[2][3]. Once absorbed, cytochrome P450 enzymes in the liver N-hydroxylate the amine. These metabolites penetrate red blood cells and co-oxidize with oxyhemoglobin, converting Fe2+ to Fe3+ (methemoglobin)[2]. This drastically reduces the blood's oxygen-carrying capacity, leading to hypoxia and cyanosis[2].

  • The Phenylpiperazine Moiety: Phenylpiperazine derivatives are known to cause severe skin burns and eye damage (GHS Category 1C/1A)[1][4]. They are also highly toxic if swallowed or absorbed dermally, and can be fatal in contact with unprotected skin[1].

G A Aniline Derivative Exposure B Hepatic N-hydroxylation (CYP450) A->B C Arylhydroxylamine Metabolite B->C D RBC Penetration C->D E Co-oxidation with Oxyhemoglobin D->E F Methemoglobin (Fe3+) Formation E->F G Hypoxia & Cyanosis F->G

Fig 1. Mechanism of methemoglobinemia induced by primary aromatic amines.

Mandatory PPE Matrix

The following PPE specifications are grounded in OSHA 29 CFR 1910.132 standards for chemical hazards[5][6] and the National Research Council's Prudent Practices in the Laboratory[7].

Table 1: PPE Specifications for {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine

Protection AreaRecommended EquipmentMaterial SpecificationReplacement/Maintenance Schedule
Hands (Primary) Double-gloving systemInner: Nitrile (min 4 mil). Outer: Neoprene or Butyl rubber (min 15 mil).Outer gloves: Replace immediately if contaminated or after 2 hours. Inner: Replace per session.
Body Chemical-resistant apron over lab coatTyvek® or Polyethylene-coated apron[6].Dispose of apron after handling session. Wash lab coat weekly.
Eyes/Face Splash goggles + Face shieldANSI Z87.1 compliant indirect-vented goggles and an 8-inch minimum face shield[8].Decontaminate shield post-use. Replace goggles if scratched.
Respiratory N95/P100 Particulate Respirator or PAPRNIOSH-approved P100 (if handling dry powder outside a closed system)[4].Replace filters per manufacturer guidelines or if breathing resistance increases.

Operational Workflow: Safe Handling & Dispensing

Every procedure involving {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine must be treated as a high-risk operation. The following self-validating workflow ensures total containment and minimizes the risk of accidental exposure.

Step-by-Step Methodology

Step 1: Workspace Preparation

  • Verify that the Class II Biological Safety Cabinet (BSC) or chemical fume hood has an inward face velocity of at least 80-100 feet per minute (fpm).

  • Line the work surface with chemical-absorbent, plastic-backed bench paper to contain micro-spills.

  • Pre-position all required weighing boats, spatulas, and secondary containment vessels inside the hood to minimize hand movement in and out of the airflow.

Step 2: PPE Donning Sequence

  • Inspect all PPE for micro-tears prior to use[6].

  • Don inner nitrile gloves, ensuring they cover the cuffs of the standard laboratory coat.

  • Don the chemical-resistant apron, followed by splash goggles and the face shield.

  • Don the outer neoprene gloves over the inner gloves and apron sleeves.

Step 3: Dispensing and Weighing

  • Open the primary chemical container only within the designated fume hood[4].

  • Use an anti-static spatula to transfer the powder to prevent aerosolization.

  • Once weighed, seal the material in a secondary container before removing it from the hood.

Step 4: Doffing and Decontamination

  • Wipe down the exterior of the closed secondary container with a compatible solvent (e.g., 70% isopropanol) before removal.

  • Remove outer gloves inside the hood and dispose of them in a solid hazardous waste bin.

  • Remove the face shield and goggles, handling them by the straps.

  • Remove the apron, rolling it inward to trap contaminants.

  • Remove inner gloves and immediately wash hands thoroughly with soap and water[4].

G A Pre-Entry: Inspect PPE & Fume Hood B Step 1: Don Inner Nitrile Gloves A->B C Step 2: Don Tyvek/Chemical Apron B->C D Step 3: Don Safety Goggles & Face Shield C->D E Step 4: Don Outer Neoprene Gloves D->E F Handling: Perform inside Class II BSC/Hood E->F G Doffing: Remove Outer Gloves -> Shield -> Apron -> Inner Gloves F->G

Fig 2. Sequential PPE donning and handling workflow for highly reactive amines.

Emergency Response & Waste Disposal Plan

Spill Response Protocol
  • Evacuate & Isolate: If a spill occurs outside the fume hood, evacuate the immediate area and ensure adequate ventilation[4].

  • Contain: Wear full PPE (including a P100 respirator). Cover the spill with an inert, damp absorbent material (e.g., sand, earth, or vermiculite) to prevent dust formation[4][8]. Do not sweep dry powder , as this creates hazardous aerosols[4].

  • Clean & Neutralize: Pick up the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal[4]. Wash the spill site with soap and plenty of water[4].

Waste Disposal (Cradle-to-Grave)
  • Solid Waste: All contaminated bench paper, outer gloves, and empty vials must be placed in a sealed, labeled hazardous waste container designated for "Toxic Organic Solids (Primary Aromatic Amines)."

  • Liquid Waste: Do not let the product enter drains[4]. Collect in a compatible, clearly labeled solvent waste carboy.

  • Regulatory Compliance: Offer surplus and non-recyclable solutions to a licensed professional waste disposal service in accordance with local and federal environmental regulations[8].

References

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Chemical Health & Safety URL: [Link]

  • Title: 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]

  • Title: Safety Data Sheet: 1-Phenylpiperazine (CAS 92-54-6) Source: Angene Chemical URL: [Link]

Sources

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